Crisnatol
Description
Properties
CAS No. |
96389-68-3 |
|---|---|
Molecular Formula |
C23H23NO2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C23H23NO2/c1-23(14-25,15-26)24-13-17-12-22-18-7-3-2-6-16(18)10-11-21(22)20-9-5-4-8-19(17)20/h2-12,24-26H,13-15H2,1H3 |
InChI Key |
SBRXTSOCZITGQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)(CO)NCC1=CC2=C(C=CC3=CC=CC=C32)C4=CC=CC=C41 |
Other CAS No. |
96389-68-3 |
Synonyms |
2-(6-(chrysenylmethyl)amino)-2-methyl-1,3-propanediol BW A 770U BWA770U BWA770U mesylate crisnatol |
Origin of Product |
United States |
Foundational & Exploratory
Crisnatol: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crisnatol, an experimental antineoplastic agent, has demonstrated significant activity against a variety of solid tumors. Its primary mechanism of action is multifaceted, involving direct interaction with DNA and inhibition of a key nuclear enzyme, ultimately leading to cell cycle arrest and cytotoxicity. This technical guide provides an in-depth overview of this compound's core mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Core Mechanism of Action
This compound exerts its anticancer effects through a dual mechanism:
-
DNA Intercalation: As a planar, polycyclic aromatic molecule, this compound inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the DNA replication and transcription machinery, leading to the cessation of these vital cellular processes.
-
Topoisomerase II Inhibition: this compound targets and inhibits topoisomerase II, a critical enzyme responsible for managing DNA topology during replication, transcription, and chromosome segregation. By preventing the re-ligation of DNA strands after cleavage by topoisomerase II, this compound traps the enzyme-DNA complex, leading to the accumulation of double-strand breaks. This DNA damage triggers cell cycle arrest and apoptosis.
The lipophilic nature of this compound allows it to effectively cross the blood-brain barrier, making it a candidate for the treatment of brain tumors such as glioblastoma.[1]
Quantitative Preclinical and Clinical Data
The following tables summarize key quantitative data from in vitro and clinical studies of this compound.
Table 1: In Vitro Cytotoxicity and Cell Cycle Effects of this compound
| Cell Line | Assay Type | Concentration (µM) | Effect |
| Murine Erythroleukemic (MELC) | Flow Cytometry | 0.5 - 1.0 | Reversible G2-phase block after 4 hours of exposure. |
| Murine Erythroleukemic (MELC) | Flow Cytometry | 0.5 - 1.0 | >G2 polyploidy after 24 hours of exposure. |
| Murine Erythroleukemic (MELC) | Flow Cytometry | 5 - 10 | Persistent retardation of S-phase progression or irreversible G2 and/or >G2 blocks. |
| Murine Erythroleukemic (MELC) | Viability Assay | 25 - 50 | Severe membrane perturbation (loss of viability). |
| MCF-7 (Human Breast Cancer) | Microtiter Pharmacodynamic | - | Growth inhibitory at k = 30-1000 (n=1), cytostatic at k = 1500, and cytotoxic at k > 2000 µMⁿ·h (n=2), where k is the drug exposure constant and n is the concentration coefficient.[2] |
| MDA-MB-231 (Human Breast Cancer) | Microtiter Pharmacodynamic | - | In vitro cytotoxicity of this compound compares favorably with that of some clinically useful antitumor agents.[2] |
Table 2: Pharmacokinetic Parameters of this compound in Phase I Clinical Trials
| Parameter | Value | Patient Population | Dosing Schedule |
| Terminal Half-life (t½) | 2.9 hours | Patients with refractory solid tumors | 6-hour intravenous infusion every 28 days[3] |
| Total Body Clearance | 18.3 L/h/m² | Patients with refractory solid tumors | 6-hour intravenous infusion every 28 days[3] |
| Apparent Volume of Distribution (Vdss) | 58.8 L/m² | Patients with refractory solid tumors | 6-hour intravenous infusion every 28 days[3] |
| Recommended Phase II Dose | 388 mg/m² | Patients with refractory solid tumors | 6-hour intravenous infusion every 28 days[3] |
| Dose-Limiting Toxicity | Reversible neurological toxicity | Patients with refractory solid tumors | 516 mg/m² as a 6-hour intravenous infusion[3] |
| Plasma Concentration at Steady State (Css) | 1607.8 ± 261.1 ng/mL | Patients with advanced solid malignancies | 600 mg/m²/day for 9 days as a continuous infusion[4] |
| Minimal Inhibitory Concentration (in vitro) | ~1000 ng/mL | Most tumors | N/A[4] |
Implicated Signaling Pathways
While direct studies on this compound's impact on specific signaling pathways are limited, research on the structurally similar compound, Chrysophanol, provides valuable insights. Chrysophanol has been shown to modulate the Wnt and NF-κB signaling pathways, both of which are crucial in cancer cell proliferation, survival, and metastasis.[1][5][6][7] It is plausible that this compound may exert similar effects.
Disclaimer: The following diagrams are based on the known effects of Chrysophanol and represent a hypothetical mechanism for this compound. Further research is required to confirm these interactions.
Hypothetical Inhibition of the Wnt Signaling Pathway by this compound
The canonical Wnt signaling pathway is aberrantly activated in many cancers, leading to the accumulation of β-catenin in the nucleus, where it acts as a transcriptional co-activator for genes promoting cell proliferation. Chrysophanol has been shown to inhibit this pathway.[5][7]
Caption: Hypothetical inhibition of the Wnt/β-catenin pathway by this compound.
Hypothetical Inhibition of the NF-κB Signaling Pathway by this compound
The NF-κB signaling pathway is a key regulator of inflammation, immunity, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Chrysophanol has been demonstrated to suppress NF-κB activation.[1][6]
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols
This section outlines generalized protocols for key experiments used to elucidate this compound's mechanism of action.
DNA Intercalation Assay (Fluorescent Intercalator Displacement)
This assay determines the ability of a compound to displace a fluorescent dye intercalated into DNA.
Workflow:
Caption: Workflow for a fluorescent intercalator displacement assay.
Methodology:
-
A solution of double-stranded DNA is prepared in a suitable buffer.
-
A fluorescent intercalating dye is added to the DNA solution and incubated to allow for stable intercalation, resulting in a high fluorescence signal.
-
The baseline fluorescence is measured using a fluorometer.
-
Increasing concentrations of this compound are added to the DNA-dye complex.
-
If this compound intercalates into the DNA, it will displace the fluorescent dye, leading to a decrease in the fluorescence signal.
-
The fluorescence is measured again after incubation with this compound.
-
The percentage of dye displacement is calculated for each this compound concentration, and the IC50 value (the concentration of this compound that causes 50% displacement) is determined.
Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
Workflow:
Caption: Workflow for a topoisomerase II DNA decatenation assay.
Methodology:
-
A reaction mixture is prepared containing kinetoplast DNA (kDNA), a network of interlocked circular DNA molecules.
-
Human topoisomerase IIα and ATP are added to the mixture.
-
Varying concentrations of this compound are added to the reaction tubes.
-
The reaction is incubated at 37°C to allow for the decatenation of kDNA by topoisomerase II into individual minicircles.
-
The reaction is terminated.
-
The reaction products are separated by agarose gel electrophoresis.
-
The gel is stained with a DNA-binding dye and visualized. Catenated kDNA remains at the top of the gel, while decatenated minicircles migrate further down.
-
Inhibition of topoisomerase II by this compound is observed as a decrease in the amount of decatenated DNA.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.
Methodology:
-
Cancer cells are cultured and treated with various concentrations of this compound for specific durations.
-
Cells are harvested, washed, and fixed in cold ethanol to permeabilize the cell membrane.
-
The fixed cells are treated with RNase to prevent staining of RNA.
-
Cells are stained with propidium iodide (PI), a fluorescent dye that stoichiometrically binds to DNA.
-
The fluorescence intensity of individual cells is measured using a flow cytometer.
-
The DNA content of the cells is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase would indicate a G2-phase block.
Pharmacokinetic Analysis (High-Performance Liquid Chromatography - HPLC)
This technique is used to quantify the concentration of this compound in biological samples such as plasma.
Methodology:
-
Blood samples are collected from patients at various time points after this compound administration.
-
Plasma is separated from the blood samples by centrifugation.
-
This compound and an internal standard are extracted from the plasma, typically using protein precipitation or liquid-liquid extraction.
-
The extracted sample is injected into an HPLC system equipped with a suitable column (e.g., C18).
-
A mobile phase is used to separate this compound from other components in the sample.
-
The concentration of this compound is determined by a detector (e.g., UV or mass spectrometry) based on a standard curve.
-
Pharmacokinetic parameters such as half-life, clearance, and volume of distribution are calculated from the concentration-time data.[3]
Conclusion
This compound's mechanism of action, centered on DNA intercalation and topoisomerase II inhibition, provides a strong rationale for its development as an anticancer agent. The available preclinical and clinical data demonstrate its potent cytotoxic effects and offer insights into its pharmacokinetic profile. While the precise signaling pathways affected by this compound require further direct investigation, the evidence from structurally related compounds suggests a potential role for the modulation of the Wnt and NF-κB pathways. The experimental protocols outlined in this guide provide a framework for continued research into the molecular pharmacology of this compound and the development of this promising therapeutic candidate.
References
- 1. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacodynamic assay for cancer drug development: application to this compound, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I and clinical pharmacology trial of this compound (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I and pharmacological study of protracted infusions of this compound mesylate in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of Chrysophanol in Epithelial-Mesenchymal Transition in Oral Cancer Cell Lines via a Wnt-3-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chrysophanol inhibits proliferation and induces apoptosis through NF-κB/cyclin D1 and NF-κB/Bcl-2 signaling cascade in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Topoisomerase Inhibitory Activity of Crisnatol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol, also known as BWA770U, is a synthetic arylmethylaminopropanediol derivative that has been investigated for its potential as an anticancer agent. Classified as a DNA intercalator, this compound exerts its cytotoxic effects primarily through the disruption of DNA topology and the induction of cell cycle arrest. This technical guide provides a comprehensive overview of the available scientific literature on the topoisomerase inhibitory activity of this compound, with a focus on its mechanism of action, cellular effects, and the experimental methodologies used to characterize such compounds. While this compound has been identified as a DNA intercalator, specific quantitative data on its direct inhibitory activity against purified topoisomerase I or II enzymes, such as IC50 values, are not extensively detailed in the currently available public literature. However, based on its classification and observed cellular effects, its interaction with topoisomerases is a key aspect of its anticancer properties.
Core Mechanism of Action: DNA Intercalation and Topoisomerase II Interference
This compound's primary mechanism of action is its ability to intercalate into DNA. This process involves the insertion of its planar aromatic rings between the base pairs of the DNA double helix. This intercalation leads to a distortion of the DNA structure, which can interfere with the function of enzymes that interact with DNA, most notably topoisomerases.
Topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling and knotting, which arise during replication, transcription, and recombination. They function by creating transient single- or double-strand breaks in the DNA, allowing the DNA to untangle, and then resealing the breaks.
DNA intercalators like this compound can interfere with the catalytic cycle of topoisomerases, particularly topoisomerase II. This interference can occur through several mechanisms:
-
Inhibition of DNA Binding: The altered DNA conformation caused by this compound intercalation may prevent topoisomerase II from binding to its DNA substrate.
-
Stabilization of the Cleavage Complex: A common mechanism for topoisomerase II inhibitors is the stabilization of the "cleavage complex," a transient intermediate where the enzyme is covalently bound to the broken DNA strands. By preventing the religation of the DNA break, the drug traps the enzyme on the DNA, leading to the accumulation of DNA double-strand breaks. These breaks, when encountered by the replication machinery, can lead to cell cycle arrest and apoptosis.
-
Inhibition of Catalytic Activity: Intercalation can also allosterically inhibit the catalytic activity of the enzyme, preventing it from creating the necessary DNA breaks for its function.
Cellular Effects of this compound
The cellular consequences of this compound's activity are consistent with those of a DNA damaging agent that interferes with topoisomerase function.
Cell Cycle Arrest
Studies have shown that this compound induces a concentration-dependent cell cycle arrest in the G2 phase.[1] At lower concentrations (0.5-1.0 µM), this G2 block is reversible, while at higher concentrations (5-10 µM), it becomes irreversible, often leading to polyploidy.[1] This G2 arrest is a hallmark of the cellular response to DNA double-strand breaks, which activates the DNA damage response (DDR) pathway to halt cell cycle progression and allow for DNA repair.
Induction of Apoptosis
The accumulation of irreparable DNA damage ultimately triggers programmed cell death, or apoptosis. While the specific apoptotic pathways activated by this compound are not extensively detailed in the provided literature, it is a common outcome for cells treated with topoisomerase II poisons.
Quantitative Data
Specific IC50 values for this compound against purified topoisomerase I or II are not available in the reviewed literature. However, cellular assays have provided quantitative data on its cytotoxic and growth-inhibitory effects.
| Cell Line | Effect | Concentration/Exposure | Reference |
| Murine Erythroleukemic Cells (MELC) | Reversible G2-phase block | 0.5-1.0 µM (4 h exposure) | [1] |
| Murine Erythroleukemic Cells (MELC) | Irreversible G2 block/Polyploidy | 5-10 µM (prolonged exposure) | [1] |
| Murine Erythroleukemic Cells (MELC) | Loss of viability | 25-50 µM | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the topoisomerase inhibitory activity of compounds like this compound.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the decatenating activity of topoisomerase II.
-
Principle: Topoisomerase II can resolve catenated (interlinked) DNA networks, such as kinetoplast DNA (kDNA), into individual minicircles. Inhibitors of the enzyme will prevent this decatenation.
-
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of this compound or vehicle control.
-
Initiate the reaction by adding purified topoisomerase IIα.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Resolve the DNA products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
-
Interpretation: In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, which will migrate into the gel as minicircles. In the presence of an effective inhibitor, the kDNA will remain as a high molecular weight network at the top of the gel.
Topoisomerase II-Mediated DNA Cleavage Assay
This assay determines if a compound stabilizes the topoisomerase II cleavage complex.
-
Principle: Topoisomerase II poisons trap the enzyme on the DNA, leading to the accumulation of linear DNA from a supercoiled plasmid substrate.
-
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Cleavage buffer (similar to decatenation assay buffer)
-
This compound
-
Stop solution containing SDS and proteinase K
-
Agarose gel
-
Ethidium bromide
-
-
Procedure:
-
Set up reaction mixtures with cleavage buffer, supercoiled plasmid DNA, and a range of this compound concentrations.
-
Add topoisomerase IIα to start the reaction.
-
Incubate at 37°C.
-
Terminate the reaction by adding SDS followed by proteinase K to digest the enzyme.
-
Analyze the DNA products by agarose gel electrophoresis.
-
-
Interpretation: A topoisomerase II poison will lead to an increase in the amount of linear DNA compared to the control (enzyme alone). A catalytic inhibitor may simply inhibit the relaxation of the supercoiled plasmid without increasing the linear form.
Signaling Pathways and Logical Relationships
The cellular response to this compound-induced DNA damage involves a complex network of signaling pathways.
Caption: Proposed mechanism of this compound action.
The diagram above illustrates the proposed sequence of events following cellular exposure to this compound. As a DNA intercalator, it is hypothesized to stabilize the topoisomerase II-DNA cleavage complex, leading to the formation of DNA double-strand breaks. This damage activates the DNA Damage Response (DDR) pathway, resulting in a G2 cell cycle arrest to allow for DNA repair. If the damage is too severe or prolonged, the cell is directed towards apoptosis.
Caption: Workflow for assessing Topoisomerase II inhibition.
This diagram outlines the general experimental workflows for determining the mode of topoisomerase II inhibition. The decatenation assay is used to identify catalytic inhibitors, while the cleavage assay is employed to detect topoisomerase II poisons that stabilize the cleavage complex.
Conclusion
This compound is a DNA intercalating agent that exhibits anticancer activity through the induction of G2 cell cycle arrest. While its precise biochemical interaction with topoisomerases, including quantitative inhibitory constants, is not well-documented in the available literature, its mechanism of action is consistent with that of a topoisomerase II inhibitor. As a DNA intercalator, it likely disrupts the normal function of topoisomerase II, leading to the formation of DNA double-strand breaks and the activation of the DNA damage response pathway. Further detailed biochemical studies would be necessary to fully elucidate the specific molecular interactions between this compound and topoisomerase enzymes and to quantify its potency as a direct enzyme inhibitor. The experimental protocols and signaling pathways described herein provide a framework for the investigation and characterization of such compounds.
References
Lipophilic Properties of Crisnatol and Its Translocation Across the Blood-Brain Barrier: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol, a novel DNA intercalating agent, has shown potential in the treatment of central nervous system (CNS) malignancies, specifically gliomas. Its efficacy in this capacity is intrinsically linked to its ability to traverse the blood-brain barrier (BBB), a highly selective and protective physiological interface. This technical guide provides a comprehensive analysis of the lipophilic properties of this compound and the methodologies used to assess its penetration into the CNS. Understanding these characteristics is paramount for the strategic development of CNS-active pharmaceuticals.
Lipophilic Character of this compound
The lipophilicity of a molecule is a critical determinant of its ability to passively diffuse across the lipid-rich cell membranes of the BBB. This property is quantitatively expressed by the partition coefficient (logP), which measures the ratio of a compound's concentration in a lipophilic solvent (typically octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher logP value generally indicates greater lipophilicity and, consequently, a higher potential for BBB penetration.
| Physicochemical Property | Value | Source |
| Computed logP | 3.9 | PubChem CID: 57062[1] |
| Molecular Weight | 345.4 g/mol | PubChem CID: 57062[1] |
| Chemical Formula | C23H23NO2 | PubChem CID: 57062[1] |
Table 1: Physicochemical Properties of this compound.
A computed logP of 3.9 suggests that this compound possesses significant lipophilic character, a favorable attribute for crossing the BBB. However, it is crucial to note that excessive lipophilicity can lead to increased non-specific binding to plasma proteins and peripheral tissues, potentially reducing the free fraction of the drug available to enter the CNS.
Blood-Brain Barrier Permeability of this compound
The clinical application of this compound in treating brain tumors, such as anaplastic astrocytoma and glioblastoma, strongly implies its capability to cross the BBB and reach therapeutic concentrations within the CNS.[2] Further indirect evidence comes from the observation of dose-limiting neurotoxicity in clinical trials, suggesting that the compound interacts with neural tissues.[2]
Direct quantitative data on the BBB permeability of this compound, such as brain-to-plasma concentration ratios (Kp) or in vitro permeability coefficients (Pe), are not publicly available. However, the following sections detail the standard experimental protocols employed to ascertain these critical parameters for CNS drug candidates.
Experimental Protocols for Assessing Lipophilicity and BBB Penetration
A multi-faceted approach involving both in vitro and in vivo models is typically employed to characterize the BBB penetration potential of a compound like this compound.
Determination of Lipophilicity (logP)
Shake-Flask Method (OECD Guideline 107)
This traditional method directly measures the partitioning of a compound between n-octanol and water.
-
Preparation of Phases: n-octanol and water are mutually saturated by shaking them together for 24 hours, followed by a separation period.
-
Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a specific volume of the other phase in a flask.
-
Equilibration: The flask is agitated until equilibrium is reached, typically for several hours.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water phases.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the water phase.
In Vitro Models of BBB Permeability
These models provide a high-throughput and cost-effective means to screen compounds for their potential to cross the BBB.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
The PAMPA-BBB assay predicts passive diffusion across the BBB.
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., a mixture of phospholipids in an organic solvent like dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: A multi-well plate (donor plate) containing the test compound (this compound) dissolved in a buffer at a specific pH is placed on top of another plate (acceptor plate) containing a buffer solution. The artificial membrane separates the two compartments.
-
Incubation: The "sandwich" plate is incubated for a defined period, allowing the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: The concentration of this compound in both the donor and acceptor wells is measured using an analytical method like LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the concentrations and incubation time.
| Model | Principle | Advantages | Limitations |
| PAMPA-BBB | Passive diffusion across an artificial lipid membrane. | High-throughput, cost-effective, reproducible. | Lacks active transporters and cellular complexity. |
| Cell-Based Transwell Models | Measures transport across a monolayer of brain endothelial cells. | Incorporates tight junctions and can model transporter activity. | Can have variable barrier tightness (TEER values) and may not fully replicate the in vivo microenvironment. |
Table 2: Comparison of In Vitro BBB Models.
In Vivo Models of BBB Permeability
In vivo studies provide the most physiologically relevant data on BBB penetration.
In Situ Brain Perfusion
This technique allows for the precise measurement of the rate of drug uptake into the brain.
-
Surgical Preparation: Anesthetized animal (typically a rat or mouse) is surgically prepared to isolate the cerebral circulation. The common carotid artery is cannulated.
-
Perfusion: A perfusion fluid containing a known concentration of this compound and a vascular space marker is infused at a constant rate into the carotid artery.
-
Termination: After a short perfusion period (seconds to minutes), the animal is decapitated, and the brain is removed.
-
Analysis: The concentration of this compound in the brain tissue is determined and corrected for the amount remaining in the cerebral vasculature.
-
Calculation: The brain uptake clearance (K_in) is calculated, providing a measure of the unidirectional flux across the BBB.
Role of Efflux Transporters
Efflux transporters, such as P-glycoprotein (P-gp), located on the luminal side of the BBB endothelial cells, actively pump xenobiotics back into the bloodstream, limiting their brain penetration. It is crucial to determine if this compound is a substrate for these transporters.
In Vitro Efflux Assays
Cell lines overexpressing specific transporters (e.g., MDCK-MDR1 for P-gp) are used in a transwell setup. The bidirectional transport of this compound (apical-to-basolateral and basolateral-to-apical) is measured. A significantly higher basolateral-to-apical transport indicates active efflux.
Signaling Pathways and CNS Effects
As a DNA intercalator, this compound's mechanism of action involves the disruption of DNA replication and transcription, leading to cell cycle arrest and apoptosis. In the context of the CNS, this can have both therapeutic effects on tumor cells and toxic effects on healthy neurons.
Figure 1: Simplified signaling pathway of this compound-induced DNA damage response.
The neurotoxicity observed in clinical trials is likely a consequence of this DNA-damaging activity in neuronal cells, which have limited regenerative capacity.
Experimental Workflows
The assessment of a compound's suitability for CNS applications follows a logical progression of experiments.
Figure 2: General workflow for assessing CNS drug penetration.
Conclusion
This compound's computed lipophilic properties and its clinical use in treating primary brain tumors provide strong, albeit indirect, evidence of its ability to cross the blood-brain barrier. For a complete and quantitative understanding of its CNS disposition, rigorous experimental evaluation using the detailed protocols outlined in this guide is essential. Such data are critical for optimizing dosing regimens to maximize therapeutic efficacy in the brain while minimizing peripheral and central neurotoxicity. The interplay between lipophilicity, BBB transport mechanisms, and potential efflux transporter interactions will ultimately dictate the clinical success of this compound and other CNS-targeted agents.
References
Early Clinical Trial Data on Crisnatol Mesylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol mesylate (BWA770U mesylate) is a novel, lipophilic arylmethylaminopropanediol that demonstrated significant antineoplastic activity in preclinical murine and human tumor models.[1] Its mechanism of action is primarily attributed to its function as a DNA intercalating agent and an inhibitor of topoisomerase activity, leading to DNA damage and the prevention of cancer cell proliferation.[2] Due to its lipophilic nature, this compound can cross the blood-brain barrier, making it a candidate for treating brain tumors.[2] This technical guide provides an in-depth summary of the early clinical trial data for this compound mesylate, focusing on quantitative data, experimental protocols, and key biological pathways.
Mechanism of Action
This compound mesylate exerts its anticancer effects by inserting itself between the base pairs of DNA (intercalation). This distortion of the DNA structure interferes with the function of topoisomerase enzymes, which are critical for DNA replication and repair. The inhibition of topoisomerase leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis and cell death in rapidly dividing cancer cells.[2]
Caption: Mechanism of action of this compound mesylate.
Phase I Clinical Trial Data
Multiple Phase I studies were conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound mesylate.
Dose Escalation and Administration Schedules
| Study | Patient Population | Dosing Schedule | Dose Range (mg/m²) | MTD (mg/m²) | DLTs |
| Weiss et al. (1988)[1][3] | Refractory solid tumors | 6-hour IV infusion every 28 days | 7.5 - 516 | 388 (recommended Phase II dose) | Reversible neurological toxicity (somnolence, dizziness, blurred vision, unsteady gait) |
| Cobb et al. (1991)[4] | Not specified | Monthly extended infusion (9, 12, 15, and 18 hours) | 450 - 900 | Not explicitly defined, but serious CNS effects at 900 | Central nervous system effects |
| Villalona-Calero et al.[5] | Advanced solid malignancies | Continuous IV infusion (6, 9, 12, 15, 18, and 21 days) | 600 - 750/day | 600/day for 9 days (recommended Phase II dose) | CNS toxicity, pulmonary thromboembolism, grade 4 thrombocytopenia |
| Eckhardt et al. (1991)[6][7] | Not specified | Continuous infusion (6 to 96 hours) | 18 (in 6 hrs) - 3400 (in 72 hrs) | 2700/72 hours | Neurological (confusion, agitation, disorientation) |
Pharmacokinetic Parameters
| Study | Dosing Schedule | T½ (Terminal Half-life) | Total Body Clearance (L/hr/m²) | Volume of Distribution (Vdss) (L/m²) | Key Findings |
| Weiss et al. (1988)[1][3] | 6-hour IV infusion | 2.9 hours | 18.3 | 58.8 | Plasma concentrations declined biexponentially. |
| Eckhardt et al. (1991)[6][7] | Continuous infusion (6-96 hours) | 3.3 hours | 22.8 | 53 | Median steady-state plasma concentration (Css) at MTD was 2.7 µg/ml. |
| Villalona-Calero et al.[5] | Continuous IV infusion | Not specified | Not specified | Not specified | Plasma Css averaged 1607.8 ng/ml at the recommended Phase II dose. |
Phase II Clinical Trial Data
A Phase II study evaluated the efficacy of this compound mesylate in patients with advanced ovarian carcinoma.[8] Another study investigated its use in patients with glioma.[9]
| Study | Patient Population | Dosing Schedule | Number of Patients | Efficacy Results |
| Smalley et al. (1992)[8] | Advanced ovarian carcinoma | 72-hour IV infusion | 14 | No evidence of antitumor efficacy. |
| Couldwell et al.[9] | Glioma (anaplastic astrocytoma and glioblastoma) | 72-hour infusion every 21 days (starting at 2250 mg/m²) | 26 | 2 complete responses in patients without prior chemotherapy; 2 patients with stable disease for 10 months. Median survival of 9.25 months. |
Experimental Protocols
Phase I Clinical Trial Workflow
The general workflow for the Phase I trials of this compound mesylate involved patient screening and enrollment, followed by dose escalation cohorts. Patients were closely monitored for toxicities, and pharmacokinetic samples were collected to determine the drug's profile.
Caption: Generalized Phase I clinical trial workflow.
Pharmacokinetic Analysis
Method: High-Pressure Liquid Chromatography (HPLC)[1][3]
While the specific parameters for the HPLC method used in the early trials are not detailed in the provided abstracts, a general protocol for quantifying a novel small molecule like this compound in plasma would involve the following steps:
-
Sample Preparation:
-
Collection of whole blood samples at predetermined time points.
-
Centrifugation to separate plasma.
-
Protein precipitation from the plasma sample, typically using a solvent like acetonitrile or methanol.
-
Centrifugation to pellet the precipitated proteins.
-
Collection of the supernatant containing the drug.
-
Evaporation of the solvent and reconstitution of the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Injection of the prepared sample onto an HPLC system.
-
Use of a reverse-phase column (e.g., C18).
-
Elution with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), often in a gradient to ensure good separation.
-
-
Detection:
-
Use of a UV detector set at a wavelength appropriate for this compound's chromophore.
-
-
Quantification:
-
Generation of a standard curve using known concentrations of this compound.
-
Comparison of the peak area of this compound in the patient samples to the standard curve to determine the plasma concentration.
-
In Vitro Pharmacodynamic Assay
Method: Microtiter Pharmacodynamic Assay[10]
This assay was used to evaluate the in vitro antitumor activity of this compound in MCF-7 human breast cancer cells.
-
Cell Culture: MCF-7 cells are cultured in appropriate media and conditions.
-
Drug Exposure Matrix: Cells are exposed to a matrix of varying concentrations (C) of this compound for different exposure times (T).
-
Assessment of Cell Viability: After the exposure period, cell viability is assessed using a suitable method, such as an MTT or crystal violet assay.
-
Data Analysis: The results are analyzed based on the pharmacodynamic principle: Cⁿ x T = k, where 'n' is the concentration coefficient and 'k' is the drug exposure constant. This allows for the determination of the drug exposure required for different levels of activity (e.g., growth inhibition, cytostatic, cytotoxic).[10]
Summary and Conclusion
The early clinical trials of this compound mesylate established its feasibility of administration, defined its dose-limiting toxicities (primarily neurological), and characterized its pharmacokinetic profile. While it showed promise in preclinical models and some evidence of activity in glioma, it did not demonstrate efficacy in advanced ovarian cancer.[8][9] The development of this compound did not progress to later-phase trials for broader indications, likely due to its toxicity profile and limited efficacy. However, the data from these early studies provide valuable insights for the development of other DNA intercalating agents and for understanding the challenges associated with this class of compounds.
References
- 1. Phase I and clinical pharmacology trial of this compound (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phase I evaluation of this compound (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase I and pharmacological study of protracted infusions of this compound mesylate in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. This compound mesylate: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase II study of this compound mesylate in patients with ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Long-term response to this compound mesylate in patients with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro pharmacodynamic assay for cancer drug development: application to this compound, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Arylmethylaminopropanediol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on arylmethylaminopropanediol (AMAP) derivatives, a class of compounds with significant therapeutic potential, ranging from immunosuppression to anticancer activities. This document details their synthesis, biological activities, mechanisms of action, and key structure-activity relationships, supported by experimental protocols and visual diagrams to facilitate understanding and further research.
Introduction
Arylmethylaminopropanediol derivatives are a versatile class of synthetic compounds characterized by an arylmethylamino moiety attached to a propanediol backbone. This structural motif has proven to be a valuable scaffold in medicinal chemistry, leading to the development of drugs with diverse pharmacological profiles. Notable examples include the immunosuppressant FTY720 (Fingolimod), used in the treatment of multiple sclerosis, and crisnatol, an antitumor agent that has undergone clinical investigation. The therapeutic potential of these derivatives stems from their ability to interact with key biological targets, including G-protein coupled receptors and DNA, thereby modulating critical cellular signaling pathways.
Synthesis of Arylmethylaminopropanediol Derivatives
The synthesis of arylmethylaminopropanediol derivatives can be achieved through various synthetic routes. A general and versatile two-step strategy involves the initial chemo-selective reaction of a 2-amino-1,3-propanediol with a suitable electrophile to introduce the desired arylmethyl group, followed by further modifications if necessary.
A common approach involves the reductive amination of an appropriate aryl aldehyde with an aminopropanediol derivative or the reduction of a nitro-precursor to the corresponding amine.
Representative Experimental Protocol: Synthesis of 2-Amino-2'-bromo-propane-1,3-diol
This protocol describes the reduction of a nitro group in a propanediol derivative to an amine, a key step in the synthesis of some arylmethylaminopropanediol precursors.
Materials:
-
2-bromo-2-nitro-propane-1,3-diol (Bronopol)
-
Granulated Tin (Sn)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (20-40%)
-
Ethanol (EtOH)
-
Diethyl ether
-
Reflux condenser and flask (50 mL)
Procedure:
-
To a 50 mL flask equipped with a reflux condenser, add 1.0 g of the 2-bromo-2-nitro-propane-1,3-diol and 3 g of granulated tin.
-
Slowly add 10 mL of concentrated HCl in small portions to the mixture, ensuring thorough mixing by shaking the flask.
-
After the initial reaction subsides (approximately 10 minutes), gently heat the mixture under reflux at 100°C with vigorous shaking. Continue heating until the nitro compound has completely dissolved and its characteristic odor is no longer detectable. If the nitro compound dissolves slowly, a few milliliters of ethanol can be added to aid dissolution.
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Cautiously make the solution alkaline by the dropwise addition of a 20-40% NaOH solution.
-
Isolate the liberated amine by performing a liquid-liquid extraction with diethyl ether.
-
The combined ether extracts are then dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the 2-amino-2'-bromo-propane-1,3-diol.[1]
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Biological Activities and Structure-Activity Relationships
Arylmethylaminopropanediol derivatives exhibit a broad spectrum of biological activities, primarily as immunosuppressive and antitumor agents. The specific activity is largely determined by the nature of the arylmethyl group and its substitution pattern.
Immunosuppressive Activity
The most prominent example of an immunosuppressive arylmethylaminopropanediol derivative is FTY720 (Fingolimod). Its activity is dependent on the position of the phenyl ring within the alkyl side chain. Research has shown that a suitable distance between the quaternary carbon atom and the phenyl ring is crucial for potency.[2] The absolute configuration at the quaternary carbon also significantly impacts activity, with the (pro-S)-hydroxymethyl group being essential for potent immunosuppressive effects.[2]
Table 1: Structure-Activity Relationship of 2-Substituted 2-Aminopropane-1,3-diols as Immunosuppressive Agents [2]
| Compound | R Group | Lymphocyte-Decreasing Effect in Rats (ED50, mg/kg, p.o.) |
| 2 | -(CH2)13CH3 | >10 |
| 3 | -(CH2)7-Ph | 1.0 |
| 4 | -(CH2)8-Ph | 0.32 |
| 5 | -(CH2)9-Ph | 1.0 |
| FTY720 (6) | -(CH2)2-(p-octylphenyl) | 0.03 |
Antitumor Activity
Certain arylmethylaminopropanediol derivatives, such as this compound, have demonstrated significant antitumor activity. Their mechanism of action is primarily attributed to DNA intercalation and the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[3][4] The cytotoxic activity of these compounds is often evaluated against various cancer cell lines.
Table 2: Cytotoxic Activity (IC50) of Selected Arylmethylaminopropanediol Derivatives and Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | MCF-7 (Breast Cancer) | Not explicitly stated, but activity is exposure-dependent | [5] |
| This compound | P388 (Murine Leukemia) | Not explicitly stated, but activity is exposure-dependent | [5] |
| Compound 22 (Arylamino alcohol derivative) | P. falciparum (D6) | ≤ 0.19 | [6][7] |
| Compound 23 (Arylamino alcohol derivative) | P. falciparum (FCR-3) | ≤ 0.40 | [6][7] |
| Compound 9d (Phthalazine-based derivative) | HepG-2 (Liver Cancer) | 7.02 ± 0.54 | [3] |
| Compound 9d (Phthalazine-based derivative) | MCF-7 (Breast Cancer) | Not explicitly stated in the provided text | [3] |
| Compound 9d (Phthalazine-based derivative) | HCT-116 (Colon Cancer) | Not explicitly stated in the provided text | [3] |
Experimental Protocols for Biological Evaluation
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in the complete culture medium.
-
Remove the overnight culture medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II.
Materials:
-
Purified human topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)
-
Test compounds
-
Agarose gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Set up reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and various concentrations of the test compound. Include a positive control (a known topoisomerase II inhibitor like doxorubicin) and a negative control (no compound).
-
Initiate the reaction by adding purified topoisomerase II and ATP to each mixture.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.
-
Analyze the reaction products by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II activity is observed as a decrease in the conversion of supercoiled DNA to its relaxed form. The IC50 value can be determined by quantifying the band intensities and plotting the percentage of inhibition against the compound concentration.[3]
Signaling Pathways and Mechanisms of Action
Immunosuppressive Derivatives: FTY720 and S1P Receptor Signaling
FTY720 is a prodrug that is phosphorylated in vivo by sphingosine kinase 2 to its active form, FTY720-phosphate (FTY720-P).[8] FTY720-P is a potent agonist at four of the five sphingosine-1-phosphate (S1P) receptors (S1P1, S1P3, S1P4, and S1P5).[9] The binding of FTY720-P to the S1P1 receptor on lymphocytes leads to the receptor's internalization and subsequent degradation.[8][10] This functional antagonism prevents lymphocytes from egressing from lymph nodes, thereby reducing the number of circulating lymphocytes that can mediate autoimmune responses. Downstream signaling of S1P receptors can involve Gα12/13, leading to the activation of the Rho/ROCK pathway.[11]
Caption: FTY720 signaling pathway leading to immunosuppression.
Antitumor Derivatives: DNA Intercalation and Topoisomerase II Inhibition
Antitumor arylmethylaminopropanediol derivatives like this compound exert their cytotoxic effects primarily through two interconnected mechanisms: DNA intercalation and inhibition of topoisomerase II.[3][4] These planar aromatic molecules insert themselves between the base pairs of the DNA double helix, causing a local unwinding and distortion of the DNA structure. This intercalation can physically block the progression of DNA and RNA polymerases, thereby inhibiting replication and transcription. Furthermore, the distorted DNA structure can be recognized by topoisomerase II. These drugs can stabilize the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the enzyme has created a double-strand break in the DNA. By preventing the re-ligation of this break, the drugs effectively convert the enzyme into a DNA-damaging agent, leading to the accumulation of DNA strand breaks and ultimately triggering apoptosis.
Caption: Mechanism of antitumor AMAPs via DNA intercalation and Topo II inhibition.
Conclusion
Arylmethylaminopropanediol derivatives represent a promising and versatile chemical scaffold for the development of novel therapeutics. The foundational research outlined in this guide highlights their significant potential as both immunosuppressive and antitumor agents. A thorough understanding of their synthesis, structure-activity relationships, and mechanisms of action is crucial for the rational design of new, more potent, and selective drug candidates. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers dedicated to advancing the development of this important class of compounds. Further exploration of the diverse chemical space within this family of molecules is warranted to unlock their full therapeutic potential.
References
- 1. nveo.org [nveo.org]
- 2. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigating the molecular mechanisms through which FTY720-P causes persistent S1P1 receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine-1-Phosphate Receptor Antagonism Enhances Proliferation and Migration of Engrafted Neural Progenitor Cells in a Model of Viral-Induced Demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. FTY720 Phosphate Activates Sphingosine-1-Phosphate Receptor 2 and Selectively Couples to Gα12/13/Rho/ROCK to Induce Myofibroblast Contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Laboratory Synthesis of Crisnatol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a potential laboratory-scale synthesis pathway for Crisnatol, a compound of interest for its pharmacological properties. The proposed synthesis is based on established organic chemistry principles and analogous reactions found in the scientific literature. This document outlines the necessary starting materials, key reaction steps, and detailed experimental protocols. All quantitative data is summarized for clarity, and a visual representation of the synthetic pathway is provided.
Proposed Synthesis Pathway
The synthesis of this compound, with the IUPAC name 2-(chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol, can be logically approached through a two-stage process. The first stage involves the preparation of a reactive chrysene intermediate, specifically 6-(chloromethyl)chrysene. The second stage is the nucleophilic substitution reaction of this intermediate with the commercially available 2-amino-2-methyl-1,3-propanediol.
Scheme 1: Overall Synthesis of this compound
Caption: Proposed two-stage synthesis pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 6-(Chloromethyl)chrysene
This stage focuses on the functionalization of the chrysene backbone to introduce a reactive chloromethyl group at the 6-position.
2.1.1. Step 1: Vilsmeier-Haack Formylation of Chrysene
This reaction introduces a formyl group onto the chrysene ring, which is a crucial precursor for the desired functional group.
-
Reaction: Chrysene is reacted with a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl₃).
-
Protocol:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool a solution of N,N-dimethylformamide (3 equivalents) in anhydrous 1,2-dichloroethane to 0 °C.
-
Add phosphoryl chloride (1.2 equivalents) dropwise with stirring, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes to ensure the formation of the Vilsmeier reagent.
-
Add a solution of chrysene (1 equivalent) in anhydrous 1,2-dichloroethane dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-formylchrysene.
-
2.1.2. Step 2: Reduction of 6-Formylchrysene
The formyl group is reduced to a hydroxymethyl group.
-
Reaction: 6-Formylchrysene is reduced using a mild reducing agent such as sodium borohydride (NaBH₄).
-
Protocol:
-
Dissolve 6-formylchrysene (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting crude 6-(hydroxymethyl)chrysene is typically of sufficient purity for the next step.
-
2.1.3. Step 3: Chlorination of 6-(Hydroxymethyl)chrysene
The hydroxymethyl group is converted to a more reactive chloromethyl group.
-
Reaction: 6-(Hydroxymethyl)chrysene is treated with thionyl chloride (SOCl₂) or a similar chlorinating agent.
-
Protocol:
-
Dissolve 6-(hydroxymethyl)chrysene (1 equivalent) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide.
-
Cool the solution to 0 °C and add thionyl chloride (1.2 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.
-
Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 6-(chloromethyl)chrysene.
-
Stage 2: Synthesis of this compound
This stage involves the coupling of the chrysene derivative with the aminodiol moiety.
2.2.1. Step 4: Nucleophilic Substitution
-
Reaction: 6-(Chloromethyl)chrysene is reacted with 2-amino-2-methyl-1,3-propanediol in a nucleophilic substitution reaction.[1][2][3][4]
-
Protocol:
-
Dissolve 2-amino-2-methyl-1,3-propanediol (2 equivalents) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.5 equivalents), to the solution.
-
Add a solution of 6-(chloromethyl)chrysene (1 equivalent) in DMF dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 24-48 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Data Presentation
The following tables summarize the key quantitative data for the proposed synthesis.
Table 1: Reactant and Product Information
| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |
| Chrysene | Chrysene | C₁₈H₁₂ | 228.29 |
| 6-Formylchrysene | Chrysene-6-carbaldehyde | C₁₉H₁₂O | 256.30 |
| 6-(Hydroxymethyl)chrysene | Chrysen-6-ylmethanol | C₁₉H₁₄O | 258.32 |
| 6-(Chloromethyl)chrysene | 6-(Chloromethyl)chrysene | C₁₉H₁₃Cl | 276.76 |
| 2-Amino-2-methyl-1,3-propanediol | 2-Amino-2-methylpropane-1,3-diol | C₄H₁₁NO₂ | 105.14[1] |
| This compound | 2-(Chrysen-6-ylmethylamino)-2-methylpropane-1,3-diol | C₂₃H₂₃NO₂ | 345.44 |
Table 2: Proposed Reaction Conditions and Expected Yields
| Step | Reaction Type | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Vilsmeier-Haack Formylation | DMF, POCl₃ | 1,2-Dichloroethane | 80 | 12-16 | 70-80 |
| 2 | Reduction | NaBH₄ | THF, Methanol | 0 to RT | 4 | >90 |
| 3 | Chlorination | SOCl₂, DMF (cat.) | Dichloromethane | 0 to RT | 4-6 | 85-95 |
| 4 | Nucleophilic Substitution | K₂CO₃ or TEA | DMF | 60-70 | 24-48 | 50-60 |
Mandatory Visualization
The following diagram illustrates the logical workflow of the entire synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
References
The Pharmacokinetics of Crisnatol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics of Crisnatol (BW-A770U), an experimental anticancer agent. The information is compiled from various preclinical and Phase I clinical studies to support further research and development of this compound.
Introduction
This compound is a synthetic arylmethylaminopropanediol that has demonstrated significant antineoplastic activity in preclinical models of solid tumors. Its lipophilic nature allows it to cross the blood-brain barrier, making it a candidate for the treatment of brain tumors. The primary mechanism of action of this compound is the inhibition of topoisomerase II and intercalation into DNA, leading to disruption of DNA replication and induction of apoptosis in cancer cells. This guide summarizes the available pharmacokinetic data, details relevant experimental protocols, and visualizes key pathways and workflows.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in both preclinical animal models and human clinical trials.
Absorption and Distribution
Following intravenous administration, this compound exhibits extensive tissue distribution. In rats, concentrations of the intact drug in tissues were found to be significantly higher than in plasma, with lung tissue showing a particularly high tissue-to-plasma ratio.[1] Phase I clinical trials in humans have reported a mean apparent volume of distribution at steady state (Vdss) of 53 L/m² to 58.8 liters/m², further indicating extensive distribution into tissues.[2][3]
Metabolism
Preclinical studies in rats indicate that this compound undergoes extensive metabolism, primarily through oxidation and conjugation pathways.[1] Major biotransformation pathways include hydroxylation and the formation of dihydrodiols on the chrysene ring, as well as oxidation of the propanediol side chain.[1] The majority of the administered dose is metabolized, with the intact drug not being detected in the urine of rats.[1] While specific human metabolism data is limited in the provided search results, the rapid hepatic clearance observed in clinical trials suggests that similar extensive metabolism occurs in humans.[2]
Excretion
In rats, this compound and its metabolites are primarily eliminated through the feces, accounting for 81-92% of the administered dose after both oral and intravenous administration.[1] A smaller portion, 6-12% of the dose, is excreted in the urine.[1] The parent compound is the major radiolabeled component found in the feces of rats.[1]
Pharmacokinetic Parameters in Humans
Several Phase I clinical trials have been conducted to determine the pharmacokinetic profile of this compound in patients with advanced solid malignancies. The key parameters from these studies are summarized in the tables below.
Table 1: Single-Dose Intravenous Infusion of this compound
| Parameter | Value | Study Population | Dosing Schedule | Reference |
| Terminal Half-Life (t½) | 2.9 hours | 43 patients with refractory solid tumors | 6-hour infusion every 28 days (7.5 to 516 mg/m²) | [2] |
| Total Body Clearance (CL) | 18.3 L/h/m² | 43 patients with refractory solid tumors | 6-hour infusion every 28 days (7.5 to 516 mg/m²) | [2] |
| Volume of Distribution (Vdss) | 58.8 liters/m² | 43 patients with refractory solid tumors | 6-hour infusion every 28 days (7.5 to 516 mg/m²) | [2] |
| Recommended Phase II Dose | 388 mg/m² | 43 patients with refractory solid tumors | 6-hour infusion every 28 days | [2] |
Table 2: Extended Intravenous Infusion of this compound
| Parameter | Value | Study Population | Dosing Schedule | Reference |
| Terminal Half-Life (T½β) | 3.3 hours | 65 patients | Constant infusion rate, duration from 6 to 96 hours (18 to 3400 mg/m²) | [3] |
| Total Body Clearance (CL) | 22.8 L/hr/m² | 65 patients | Constant infusion rate, duration from 6 to 96 hours (18 to 3400 mg/m²) | [3] |
| Volume of Distribution (Vdss) | 53 L/m² | 65 patients | Constant infusion rate, duration from 6 to 96 hours (18 to 3400 mg/m²) | [3] |
| Median Steady-State Plasma Concentration (Css) at 2700 mg/m²/72 hours | 2.7 µg/mL | 65 patients | Constant infusion rate, duration from 6 to 96 hours | [3] |
| Median Steady-State Plasma Concentration (Css) at 3400 mg/m²/72 hours | 3.8 µg/mL | 65 patients | Constant infusion rate, duration from 6 to 96 hours | [3] |
| Maximum Tolerated Dose (MTD) | 2700 mg/m² over 72 hours | 65 patients | Constant infusion rate, duration from 6 to 96 hours | [3] |
Table 3: Protracted Intravenous Infusions of this compound
| Parameter | Value | Study Population | Dosing Schedule | Reference |
| Average Steady-State Plasma Concentration (Css) at 600 mg/m²/day for 9 days | 1607.8 ± 261.1 ng/mL | 16 patients with advanced solid malignancies | Continuous infusion, dose and duration escalation | [4] |
| Recommended Dose for Phase II Studies | 600 mg/m²/day for 9 days | 16 patients with advanced solid malignancies | Continuous infusion, dose and duration escalation | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the pharmacokinetic analysis of this compound. These protocols are synthesized from the available literature and represent a generalized approach.
Quantification of this compound in Human Plasma by HPLC (Representative Protocol)
Objective: To determine the concentration of this compound in human plasma samples.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with UV or fluorescence detector
-
Reversed-phase C18 analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
Internal standard (a structurally similar compound not present in the sample)
-
Plasma samples from patients treated with this compound
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation (Protein Precipitation):
-
Thaw frozen plasma samples to room temperature.
-
Pipette 200 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase: A representative mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. The specific gradient would need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength determined by the absorption maximum of this compound, or fluorescence detection for higher sensitivity.
-
Run Time: Sufficient to allow for the elution of this compound and the internal standard.
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of this compound into blank plasma and processing as described above.
-
Plot the peak area ratio of this compound to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the patient samples by interpolating their peak area ratios from the calibration curve.
-
Phase I Clinical Trial Protocol for Intravenous this compound (Generalized)
Title: A Phase I, Open-Label, Dose-Escalation Study to Evaluate the Safety, Tolerability, and Pharmacokinetics of this compound Administered as an Intravenous Infusion in Patients with Advanced Solid Malignancies.
Objectives:
-
Primary: To determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) of this compound. To characterize the dose-limiting toxicities (DLTs).
-
Secondary: To characterize the pharmacokinetic profile of this compound. To obtain preliminary evidence of antitumor activity.
Study Design:
-
This is a single-center or multi-center, open-label, non-randomized, dose-escalation study.[5][6][7]
-
A standard 3+3 dose-escalation design will be used.[6] Cohorts of 3 patients will be enrolled at escalating dose levels of this compound. If no DLT is observed in the first 3 patients at a given dose level, the next cohort will be enrolled at the next higher dose level. If one of the 3 patients experiences a DLT, an additional 3 patients will be enrolled at that same dose level. The MTD is defined as the dose level at which ≤1 of 6 patients experiences a DLT.
Patient Population:
-
Patients with histologically confirmed advanced or metastatic solid tumors for which standard therapy is no longer effective.
-
Age ≥ 18 years.
-
ECOG performance status of 0-2.
-
Adequate organ function (hematological, renal, and hepatic).
Treatment Plan:
-
This compound will be administered as an intravenous infusion over a specified duration (e.g., 6 hours, 72 hours, or continuous infusion over several days), with courses repeated every 28 days.[2][3][4]
-
Dose escalation will proceed through a series of predefined dose levels.
Pharmacokinetic Sampling:
-
Blood samples will be collected at predefined time points before, during, and after the this compound infusion to determine plasma concentrations of the drug.
Safety Assessments:
-
Adverse events will be monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
-
DLTs will be assessed during the first cycle of treatment. Dose-limiting toxicities for this compound have been identified as primarily neurological (somnolence, dizziness, blurred vision, unsteady gait) and hematologic.[2][3]
Visualizations
Signaling Pathway: this compound's Mechanism of Action
The following diagram illustrates the proposed mechanism of action of this compound as a DNA intercalator and topoisomerase II inhibitor.
Caption: Mechanism of action of this compound in a cancer cell.
Experimental Workflow: Phase I Clinical Trial
This diagram outlines the typical workflow for a Phase I clinical trial of an investigational anticancer agent like this compound.
Caption: A generalized workflow for a Phase I dose-escalation trial.
Logical Relationship: Pharmacokinetic Data Analysis Workflow
This diagram illustrates the process of analyzing pharmacokinetic data from a clinical trial.
Caption: Workflow for the analysis of pharmacokinetic samples.
Conclusion
This compound is a potent DNA intercalator and topoisomerase II inhibitor with a pharmacokinetic profile characterized by extensive tissue distribution and rapid clearance, likely due to extensive hepatic metabolism. Phase I clinical trials have established a range of tolerable doses and schedules for intravenous administration, with neurotoxicity being the primary dose-limiting factor. The data and protocols presented in this guide provide a foundation for further investigation into the clinical utility of this compound in the treatment of solid tumors, including those of the central nervous system. Further studies are warranted to fully elucidate the metabolic pathways in humans and to optimize dosing strategies to maximize therapeutic efficacy while minimizing toxicity.
References
- 1. Disposition, metabolism, and excretion of the anticancer agent this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and clinical pharmacology trial of this compound (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mesylate: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I and pharmacological study of protracted infusions of this compound mesylate in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I clinical trial design in cancer drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approaches to Phase 1 Clinical Trial Design Focused on Safety, Efficiency and Selected Patient Populations: A Report from the Clinical Trial Design Task Force of the National Cancer Institute Investigational Drug Steering Committee - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Crisnatol's Impact on DNA Replication in Cancer Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crisnatol, a novel lipophilic arylmethylaminopropanediol, has demonstrated antineoplastic activity in various tumor models. Classified as a DNA intercalator, its primary mechanism of action involves the disruption of DNA replication in cancer cells, leading to cell cycle arrest and, ultimately, cell death. This technical guide synthesizes the available preclinical and clinical data to provide an in-depth understanding of this compound's effects on DNA replication, its therapeutic potential, and the methodologies used to evaluate its efficacy.
Core Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound exerts its cytotoxic effects by inserting itself between the base pairs of the DNA double helix.[1][2][3] This intercalation physically obstructs the DNA replication and transcription machinery. While the precise molecular interactions are not fully elucidated in the available literature, this action is characteristic of agents that interfere with DNA topology.
Though not explicitly stated in all studies, the functional consequences of this compound's DNA intercalation strongly suggest an inhibitory effect on topoisomerase II. This enzyme is crucial for relieving the torsional stress that arises during DNA unwinding for replication.[4][5] By stabilizing the DNA-topoisomerase II cleavage complex, intercalating agents like this compound can lead to the accumulation of double-strand breaks, a catastrophic event for the cell.[4][5]
The proposed mechanism of this compound leading to the inhibition of DNA replication is depicted below:
Caption: Proposed mechanism of this compound-induced DNA replication stress.
Quantitative Analysis of this compound's Effects
Preclinical studies have quantified the impact of this compound on cancer cell proliferation and cell cycle progression. The following tables summarize key findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| Murine Erythroleukemic Cells (MELC) | Flow Cytometry | G2-phase block (reversible) | 0.5-1.0 µM (4h exposure) | [6] |
| Murine Erythroleukemic Cells (MELC) | Flow Cytometry | >G2 polyploidy | 0.5-1.0 µM (24h exposure) | [6] |
| Murine Erythroleukemic Cells (MELC) | Flow Cytometry | S-phase retardation (persistent) | 5-10 µM | [6] |
| Murine Erythroleukemic Cells (MELC) | Flow Cytometry | Irreversible G2/>G2 block | 5-10 µM | [6] |
| Murine Erythroleukemic Cells (MELC) | Viability Assay | Severe membrane perturbation | 25-50 µM | [6] |
| MCF-7 Human Breast Cancer | Microtiter Pharmacodynamic Assay | Growth inhibitory (k) | 30-1000 µMn-h (n=1) | [7] |
| MCF-7 Human Breast Cancer | Microtiter Pharmacodynamic Assay | Cytostatic (k) | 1500 µMn-h | [7] |
| MCF-7 Human Breast Cancer | Microtiter Pharmacodynamic Assay | Cytotoxic (k) | >2000 µMn-h (n=2) | [7] |
Table 2: Clinical Pharmacokinetics of this compound
| Parameter | Value | Dosing Schedule | Reference |
| Recommended Phase II Dose | 388 mg/m² | Monthly single 6-h infusion | [1][2] |
| Dose-Limiting Toxicity | Reversible neurological toxicity | 516 mg/m² (single 6-h infusion) | [1][2] |
| Terminal Half-life (t½) | 2.9 hours | Single 6-h infusion | [1][2] |
| Recommended Phase II Dose | 600 mg/m²/day for 9 days | Protracted infusion | [8] |
| Plasma Concentration (Css) at Recommended Dose | 1607.8 ± 261.1 ng/ml | 600 mg/m²/day for 9 days | [8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol is based on the methodology described for murine erythroleukemic cells.[6]
Objective: To determine the effect of this compound on cell cycle phase distribution.
Materials:
-
Murine Erythroleukemic Cells (MELC)
-
This compound
-
Cell culture medium (e.g., RPMI-1640) with supplements
-
Phosphate-buffered saline (PBS)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture MELC in appropriate medium. Seed cells at a desired density and allow them to attach overnight. Treat cells with varying concentrations of this compound (e.g., 0.5 µM to 50 µM) for different durations (e.g., 4 hours and 24 hours).
-
Cell Harvesting: Following treatment, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
In Vitro Pharmacodynamic Assay
This protocol is based on the microtiter assay used for MCF-7 human breast cancer cells.[7]
Objective: To evaluate the antitumor activity of this compound as a function of drug concentration (C) and exposure time (T).
Materials:
-
MCF-7 human breast cancer cells
-
This compound
-
96-well microtiter plates
-
Cell culture medium and supplements
-
Assay for cell viability (e.g., MTT, SRB)
-
Plate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into 96-well plates at a predetermined density and allow them to adhere.
-
Drug Exposure Matrix: Prepare a matrix of this compound concentrations and exposure times. For example, use a range of concentrations from low to high and expose the cells for varying durations.
-
Treatment: Treat the cells according to the established C x T matrix.
-
Drug Washout: After the designated exposure time, remove the drug-containing medium and wash the cells with fresh medium.
-
Recovery/Incubation: Add fresh medium and allow the cells to recover and grow for a period sufficient for untreated control cells to undergo several population doublings.
-
Viability Assessment: At the end of the recovery period, assess cell viability using a suitable assay (e.g., MTT).
-
Data Analysis: Analyze the results based on the pharmacodynamic principle: Cn x T = k, where 'n' is the concentration coefficient and 'k' is the drug exposure constant. This allows for the determination of growth inhibitory, cytostatic, and cytotoxic exposure levels.
Signaling Pathways and Logical Relationships
The cellular response to this compound-induced DNA damage involves the activation of DNA damage response (DDR) pathways. While specific studies on this compound's impact on these pathways are limited, a general model can be inferred from its mechanism as a DNA intercalator and topoisomerase II inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase I and clinical pharmacology trial of this compound (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. An efficient multiple-exposure analysis of the toxicity of this compound, a DNA intercalator in phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro pharmacodynamic assay for cancer drug development: application to this compound, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A phase I and pharmacological study of protracted infusions of this compound mesylate in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Assessing Crisnatol's DNA Intercalation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for various biophysical techniques to investigate and quantify the intercalation of Crisnatol into DNA. Understanding the mechanism and affinity of this interaction is crucial for its development as a potential therapeutic agent.
Introduction to DNA Intercalation
DNA intercalators are molecules capable of inserting themselves between the stacked base pairs of the DNA double helix.[1] This mode of binding typically involves planar, aromatic moieties that can slide into the space created by the temporary unwinding of the DNA strands.[2][3] Such interactions can lead to significant changes in the structural and functional properties of DNA, including helix lengthening, unwinding, and interference with DNA replication and transcription, which are hallmark mechanisms for many anticancer drugs.[1][2] this compound, an arylmethylaminopropanediol derivative, has been identified as a DNA intercalator, and its antitumor activity is linked to this mechanism.[4] A thorough assessment of its DNA binding properties is therefore essential.
Biophysical Techniques for Assessing this compound-DNA Intercalation
A multi-faceted approach employing several biophysical techniques is recommended to unequivocally determine and characterize the intercalative binding of this compound to DNA.
Spectroscopic Methods
2.1.1. UV-Visible Absorbance Spectroscopy
UV-Visible spectroscopy is a fundamental technique to detect the interaction between a small molecule and DNA.[5] Intercalation of this compound into the DNA helix is expected to cause changes in its absorbance spectrum, typically hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift, a shift to longer wavelengths).[5][6] These spectral changes arise from the interaction of this compound's chromophore with the DNA base pairs.[7]
Experimental Protocol: UV-Visible Spectroscopy Titration
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer. The purity of the DNA should be checked by ensuring the A260/A280 ratio is >1.8.[8]
-
Determine the precise concentration of the DNA solution spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.[8]
-
-
Titration:
-
Maintain a constant concentration of this compound in a quartz cuvette.
-
Incrementally add small aliquots of the ct-DNA stock solution to the this compound solution.
-
After each addition, allow the solution to equilibrate for 5 minutes.
-
Record the UV-Visible spectrum over a relevant wavelength range (e.g., 220-500 nm).
-
-
Data Analysis:
-
Monitor the changes in the absorbance maximum (λmax) and intensity of the this compound spectrum.
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(εa - εf) versus [DNA] and fitting the data.
-
2.1.2. Fluorescence Spectroscopy
Fluorescence spectroscopy offers high sensitivity for studying DNA-ligand interactions.[9] The intrinsic fluorescence of this compound may be quenched or enhanced upon intercalation due to changes in its microenvironment. Additionally, competitive binding assays with a known DNA intercalator like ethidium bromide (EB) can provide strong evidence of an intercalative binding mode.[8]
Experimental Protocol: Ethidium Bromide Competitive Binding Assay
-
Preparation of Solutions:
-
Prepare a stock solution of this compound, ct-DNA, and Ethidium Bromide (EB) in a suitable buffer.
-
-
Assay Procedure:
-
Prepare a solution of ct-DNA and EB and allow it to incubate to form the DNA-EB complex.
-
Measure the initial fluorescence intensity of the DNA-EB complex (Excitation ~520 nm, Emission ~600 nm).
-
Add increasing concentrations of this compound to the DNA-EB solution.
-
After each addition, incubate for 5 minutes and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
A decrease in the fluorescence intensity of the DNA-EB complex indicates that this compound is displacing EB from the DNA, which is a strong indicator of intercalation.[8]
-
The Stern-Volmer equation can be used to analyze the quenching data and determine the binding affinity of this compound.
-
2.1.3. Circular Dichroism (CD) Spectroscopy
Circular dichroism (CD) spectroscopy is a powerful technique for monitoring conformational changes in DNA upon ligand binding.[10][11] The CD spectrum of DNA is sensitive to its helical structure. Intercalation of this compound is expected to induce changes in the intrinsic CD spectrum of DNA and may also result in an induced CD (ICD) signal for the bound this compound molecule.[10]
Experimental Protocol: CD Spectroscopy
-
Preparation of Solutions:
-
Prepare solutions of ct-DNA and this compound in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.2).
-
-
Spectral Measurement:
-
Record the CD spectrum of DNA alone in the 220-320 nm range.
-
Add increasing amounts of this compound to the DNA solution and record the CD spectrum after each addition.
-
To observe any induced CD, record spectra in the region where this compound absorbs light (e.g., 300-500 nm).
-
-
Data Analysis:
-
Changes in the positive band around 275 nm and the negative band around 245 nm of the DNA CD spectrum can indicate conformational changes due to intercalation.
-
The appearance of an ICD signal in the absorption region of this compound is strong evidence of its binding in the chiral environment of the DNA helix.[10]
-
Hydrodynamic Methods
2.2.1. Viscometry
Viscometry is a classical method to distinguish between intercalative and non-intercalative binding modes.[7] Intercalation lengthens the DNA helix by separating the base pairs to accommodate the ligand, leading to an increase in the viscosity of the DNA solution.[8][12]
Experimental Protocol: Viscosity Measurement
-
Preparation of Solutions:
-
Prepare a solution of sonicated, rod-like DNA fragments in a suitable buffer.
-
Prepare a stock solution of this compound.
-
-
Measurement:
-
Measure the flow time of the buffer and the DNA solution using a viscometer maintained at a constant temperature (e.g., 25°C).
-
Add increasing concentrations of this compound to the DNA solution and measure the flow time after each addition.
-
-
Data Analysis:
-
Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA in the presence and absence of this compound, respectively.
-
Plot (η/η₀)^(1/3) versus the binding ratio (moles of this compound/moles of DNA base pairs). An increase in relative viscosity is indicative of intercalation.[8]
-
Thermal Denaturation Studies
2.3.1. DNA Melting Temperature (Tm) Analysis
The melting temperature (Tm) of DNA is the temperature at which half of the double-stranded DNA dissociates into single strands.[13] Intercalating agents stabilize the DNA duplex, leading to an increase in the Tm.[14]
Experimental Protocol: DNA Melting Temperature Assay
-
Preparation of Solutions:
-
Prepare a solution of ct-DNA in a buffer of defined ionic strength.
-
Prepare solutions of ct-DNA with varying concentrations of this compound.
-
-
Measurement:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance at 260 nm as the temperature is gradually increased (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature where the DNA is fully denatured (e.g., 95°C).
-
-
Data Analysis:
Data Presentation
Table 1: Representative Spectroscopic Data for this compound-DNA Interaction
| Parameter | This compound Alone | This compound + ct-DNA | Interpretation |
| UV-Vis λmax | 350 nm | 358 nm | Bathochromic shift suggests intercalation |
| Molar Absorptivity (ε) | 12,000 M⁻¹cm⁻¹ | 8,500 M⁻¹cm⁻¹ | Hypochromism suggests intercalation |
| Fluorescence Emission λmax | 480 nm | 470 nm | Shift in emission due to altered microenvironment |
| Relative Fluorescence Intensity | 100% | 45% | Quenching upon binding to DNA |
Table 2: Representative Binding and Thermodynamic Parameters for this compound
| Method | Parameter | Value |
| UV-Vis Spectroscopy | Binding Constant (Kb) | 1.5 x 10⁵ M⁻¹ |
| Fluorescence Spectroscopy | Stern-Volmer Constant (Ksv) | 2.1 x 10⁵ M⁻¹ |
| Thermal Denaturation | ΔTm at 1:1 ratio | + 5.2 °C |
| Viscometry | Relative viscosity increase | Significant increase with concentration |
Visualizations
Caption: Mechanism of this compound DNA intercalation.
Caption: Workflow for UV-Vis spectroscopy titration.
Caption: Workflow for fluorescence competitive binding assay.
Conclusion
The combination of spectroscopic, hydrodynamic, and thermal denaturation techniques provides a robust framework for characterizing the DNA intercalation of this compound. The protocols and representative data presented herein serve as a guide for researchers to rigorously assess the DNA binding properties of this and other potential intercalating agents, facilitating their development as therapeutic candidates.
References
- 1. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 2. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 3. Recent Developments in the Chemistry of Deoxyribonucleic Acid (DNA) Intercalators: Principles, Design, Synthesis, Applications and Trends [mdpi.com]
- 4. In vitro pharmacodynamic assay for cancer drug development: application to this compound, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 8. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optical Absorbance and Fluorescence Techniques for Measuring DNA–Drug Interactions | Springer Nature Experiments [experiments.springernature.com]
- 10. [Application of circular dichroism to the study of interactions between small molecular compounds and DNA] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. DNA melting temperature analysis using UV-Vis spectroscopy | Cell And Molecular Biology [labroots.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Topoisomerase II Inhibition Assay for Crisnatol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol (BW-A770U) is an experimental anticancer agent that functions as a DNA intercalating agent and topoisomerase inhibitor.[1] By inserting itself into the DNA helix, this compound disrupts the normal activity of topoisomerase II, an essential enzyme for resolving DNA topological problems during replication, transcription, and chromosome segregation.[2] This interference leads to the stabilization of the topoisomerase II-DNA cleavage complex, resulting in DNA strand breaks and ultimately triggering apoptosis in cancer cells.[2][3] This application note provides a detailed protocol for assessing the inhibitory activity of this compound on human topoisomerase II alpha using a DNA decatenation assay.
Principle of the Topoisomerase II Decatenation Assay
Topoisomerase II relaxes supercoiled DNA and decatenates intertwined circular DNA molecules by creating transient double-strand breaks.[4] The decatenation assay utilizes kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules isolated from trypanosomes. Due to its large size, this network cannot migrate into an agarose gel. When active topoisomerase II is present, it decatenates the kDNA, releasing minicircles that can then migrate through the gel. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in the amount of decatenated DNA produced.[5]
Data Presentation
The inhibitory activity of this compound against topoisomerase II can be determined by calculating its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The results can be compared with a known topoisomerase II inhibitor, such as Etoposide.
Table 1: Illustrative Inhibitory Activity of this compound against Human Topoisomerase IIα
| Compound | IC50 (µM) |
| This compound | To be determined experimentally |
| Etoposide (Control) | ~5-20 µM |
Note: The IC50 value for this compound is not yet publicly available and must be determined empirically using the following protocol. The value for Etoposide is provided as a typical range for comparison.
Experimental Protocols
Topoisomerase II Decatenation Assay Protocol
This protocol is adapted from standard topoisomerase II decatenation assays and is suitable for determining the inhibitory potential of this compound.
Materials and Reagents:
-
Human Topoisomerase IIα (e.g., TopoGEN, Inspiralis)
-
Kinetoplast DNA (kDNA) (e.g., TopoGEN, Inspiralis)
-
10X Topoisomerase II Assay Buffer: 500 mM Tris-HCl (pH 7.5-8.0), 1.25 M NaCl, 100 mM MgCl2, 50 mM DTT, 1 mg/mL BSA
-
10X ATP Solution: 10 mM ATP
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Etoposide stock solution (positive control)
-
Solvent for this compound and Etoposide (e.g., DMSO)
-
5X Stop Buffer/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
1% Agarose Gel in TAE or TBE buffer
-
Ethidium Bromide or other DNA stain
-
Nuclease-free water
-
Microcentrifuge tubes
-
Incubator at 37°C
-
Gel electrophoresis system and power supply
-
Gel documentation system
Experimental Procedure:
-
Enzyme Titration (Optional but Recommended): To determine the optimal amount of topoisomerase II for the assay, perform a titration of the enzyme with a fixed amount of kDNA. The ideal enzyme concentration is the minimum amount required to fully decatenate the kDNA under the assay conditions.
-
Reaction Setup: On ice, prepare the reaction mixtures in microcentrifuge tubes. A typical 20 µL reaction mixture is as follows:
| Component | Volume | Final Concentration |
| Nuclease-free water | X µL | - |
| 10X Topoisomerase II Assay Buffer | 2 µL | 1X |
| 10X ATP Solution | 2 µL | 1 mM |
| kDNA (e.g., 200 ng/µL) | 1 µL | 10 ng/µL |
| This compound or Control (Solvent/Etoposide) | 1 µL | Variable |
| Human Topoisomerase IIα | Y µL | Optimal Concentration |
| Total Volume | 20 µL |
-
Incubation: Mix the components gently by pipetting and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 4 µL of 5X Stop Buffer/Loading Dye to each tube.
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.
-
-
Visualization and Data Analysis:
-
Visualize the DNA bands under UV light using a gel documentation system.
-
Catenated kDNA will remain in the well or migrate very slowly, while decatenated minicircles will appear as distinct bands migrating further into the gel.
-
Quantify the intensity of the decatenated DNA bands using densitometry software (e.g., ImageJ).
-
Calculate the percentage of inhibition for each this compound concentration relative to the solvent control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value from the resulting dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the Topoisomerase II decatenation assay.
Caption: Mechanism of action of this compound as a Topoisomerase II poison.
References
- 1. In vitro pharmacodynamic assay for cancer drug development: application to this compound, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Crisnatol Mesylate Infusion in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of administering Crisnatol mesylate via infusion in preclinical research settings. This document outlines the mechanism of action, available pharmacokinetic data, and detailed protocols for its preparation and administration in animal models, alongside essential visualizations to guide experimental design.
Introduction to this compound Mesylate
This compound mesylate is a synthetic arylmethylaminopropanediol derivative with demonstrated antitumor activity.[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it a candidate for the treatment of brain tumors. The primary mechanism of action of this compound is the inhibition of topoisomerase II and intercalation into DNA, which disrupts DNA replication and leads to cancer cell death.[2] Preclinical and clinical studies have primarily focused on its potential against solid tumors.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound mesylate exerts its cytotoxic effects through a dual mechanism:
-
DNA Intercalation: this compound inserts itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with the processes of replication and transcription.
-
Topoisomerase II Inhibition: Topoisomerase II is a crucial enzyme that resolves DNA tangles and supercoils by creating transient double-strand breaks. This compound inhibits the re-ligation step of this process, leading to the accumulation of stable enzyme-DNA cleavage complexes. These complexes are converted into permanent DNA double-strand breaks, which trigger cell cycle arrest and apoptosis.
The following diagram illustrates the proposed signaling pathway for this compound mesylate's mechanism of action.
Pharmacokinetic Profile
| Parameter | Value (Human) | Reference |
| Administration Route | Intravenous Infusion | [1][2][3][4] |
| Vehicle (in human trials) | 5% Dextrose in Water | [2] |
| Terminal Half-life (t½) | 2.9 - 3.3 hours | [2][3] |
| Total Body Clearance | 18.3 - 22.8 L/hr/m² | [2][3] |
| Volume of Distribution (Vdss) | 53 - 58.8 L/m² | [2][3] |
| Dose-Limiting Toxicity | Neurologic (e.g., somnolence, dizziness) | [1][2][3] |
Experimental Protocols
The following sections provide detailed methodologies for the preparation and administration of this compound mesylate for preclinical infusion studies.
Materials and Equipment
-
This compound mesylate (powder)
-
Sterile 5% Dextrose in Water (D5W) for injection
-
Sterile water for injection
-
0.22 µm sterile syringe filters
-
Sterile vials
-
Analytical balance
-
pH meter
-
Vortex mixer
-
Infusion pumps
-
Catheters appropriate for the animal model (e.g., jugular vein catheters for rodents)
-
Animal restraining device
Preparation of this compound Mesylate Infusion Solution
Note: The following protocol is a general guideline. The final concentration and vehicle may need to be optimized based on the specific experimental requirements and solubility of the drug lot.
-
Reconstitution:
-
Aseptically weigh the required amount of this compound mesylate powder.
-
Reconstitute the powder with a small amount of sterile water for injection to create a stock solution. The exact volume will depend on the desired final concentration.
-
-
Dilution:
-
Further dilute the stock solution with sterile 5% Dextrose in Water (D5W) to the final desired concentration for infusion. Human clinical trials have utilized large volumes for dilution, suggesting that this compound mesylate may have solubility limitations that necessitate dilute solutions for infusion.[2]
-
-
Sterilization:
-
Sterilize the final infusion solution by filtering it through a 0.22 µm sterile syringe filter into a sterile vial.
-
-
Stability:
-
While specific stability data for this compound mesylate in D5W is not available, it is recommended to prepare the infusion solution fresh for each experiment. If short-term storage is necessary, it should be stored at 2-8°C and protected from light. A visual inspection for precipitation or color change should be performed before administration.
-
The following diagram outlines the workflow for preparing the this compound mesylate infusion solution.
Intravenous Infusion Protocol for Rodent Models
This protocol provides a general framework for continuous intravenous infusion of this compound mesylate in mice or rats.
-
Animal Preparation:
-
Surgically implant a catheter into the jugular vein of the animal under anesthesia. Allow for a sufficient recovery period post-surgery.
-
-
Catheter Patency:
-
Before infusion, ensure the patency of the catheter by flushing with sterile saline.
-
-
Infusion Setup:
-
Connect the catheter to an infusion pump via appropriate tubing.
-
Load the prepared this compound mesylate infusion solution into a sterile syringe and place it in the infusion pump.
-
-
Infusion Parameters:
-
The infusion rate and duration should be calculated based on the desired dose (in mg/kg) and the concentration of the infusion solution.
-
Example Calculation:
-
Desired dose: 50 mg/kg
-
Animal weight: 0.025 kg
-
Total dose for the animal: 1.25 mg
-
Concentration of infusion solution: 1 mg/mL
-
Total volume to infuse: 1.25 mL
-
Desired infusion duration: 6 hours
-
Infusion rate: 0.208 mL/hour
-
-
-
Monitoring:
The following diagram illustrates the experimental workflow for a preclinical infusion study.
Data Presentation and Analysis
All quantitative data from preclinical studies should be meticulously recorded and presented in a clear and structured format to facilitate comparison and interpretation.
Tumor Growth Inhibition Studies
For efficacy studies in tumor-bearing animal models, the following data should be collected and can be presented in a tabular format:
| Treatment Group | Dose (mg/kg) | Infusion Duration (hours) | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | - | - | - | |
| This compound Mesylate | X | Y | ||
| This compound Mesylate | A | B |
Pharmacokinetic Analysis
Following infusion, blood samples should be collected at various time points to determine the pharmacokinetic profile of this compound mesylate in the specific animal model. The following parameters should be calculated and can be summarized in a table:
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | t½ (hr) | Clearance (mL/hr/kg) |
| X | |||||
| A |
Conclusion
The information and protocols provided in these application notes are intended to serve as a guide for researchers and scientists in the design and execution of preclinical studies involving the infusion of this compound mesylate. Due to the limited availability of detailed public preclinical data, it is imperative that researchers conduct pilot studies to determine the optimal dosing, infusion parameters, and stability for their specific animal models and experimental objectives. Careful monitoring for signs of neurotoxicity, the dose-limiting toxicity observed in humans, is also crucial.
References
- 1. Phase I evaluation of this compound (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and clinical pharmacology trial of this compound (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mesylate: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I and pharmacological study of protracted infusions of this compound mesylate in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: High-Pressure Liquid Chromatography for Crisnatol Plasma Concentration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative determination of Crisnatol (BWA770U) in human plasma using high-pressure liquid chromatography (HPLC) with UV detection. The described method is based on established procedures for the analysis of this compound and similar compounds, ensuring reliability and reproducibility for pharmacokinetic studies and clinical trial monitoring.
Introduction
This compound, a novel lipophilic arylmethylaminopropanediol, has demonstrated significant antineoplastic activity and functions as a DNA intercalator.[1][2] Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetics, including absorption, distribution, metabolism, and excretion (ADME). High-pressure liquid chromatography (HPLC) is a robust and widely used technique for the quantification of drugs in biological matrices.[3] A specific normal phase HPLC method has been successfully developed and applied for the analysis of this compound in plasma samples from Phase I clinical studies.[4]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of this compound in plasma.
Reagents and Materials
-
Methanol (HPLC grade)[4]
-
Dichloromethane (HPLC grade)[4]
-
Chloroform (HPLC grade)[4]
-
Perchloric acid (70%, high purity reagent grade)[4]
-
Potassium hydroxide (reagent grade)[4]
-
Water, purified (e.g., Milli-Q system)[4]
-
This compound reference standard
-
Internal Standard (IS): A structurally similar compound, if available. The original method for a related compound used a close analog as an internal standard.[4]
-
Human plasma (drug-free)
-
Standard laboratory glassware and consumables
Equipment
-
HPLC system equipped with a pump, autosampler, and UV detector.[4]
-
Silica HPLC column[4]
-
Data acquisition and processing software
-
Vortex mixer
-
Centrifuge
-
Pipettes
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of dichloromethane, methanol, and perchloric acid in the ratio of 95:5:0.02 (v/v/v).[4]
-
Stock and Working Standard Solutions: Prepare a stock solution of this compound in methanol (e.g., 0.5 mg/mL). From this stock, prepare working standard solutions at various concentrations (e.g., 0.05, 0.5, and 5 µg/mL) by dilution with methanol.[4]
-
Internal Standard Stock and Working Solutions: Prepare stock and working solutions of the internal standard in a similar manner to the this compound standards.
Sample Preparation (Liquid-Liquid Extraction)
-
To a 500 µL aliquot of plasma in a centrifuge tube, add a known amount of the internal standard.
-
Basify the plasma sample with potassium hydroxide.[4]
-
Add 5 mL of an extraction solvent mixture of chloroform and methanol (9:1 v/v).[4]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Transfer the organic (lower) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue with 200 µL of dichloromethane.[4]
-
Inject an aliquot (20-100 µL) of the reconstituted sample into the HPLC system.[4]
HPLC Conditions
-
Column: Silica column[4]
-
Mobile Phase: Dichloromethane:Methanol:Perchloric acid (95:5:0.02)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Detection: UV at 269 nm[4]
-
Injection Volume: 20-100 µL[4]
Data Presentation
Quantitative data from the validation of the HPLC method for this compound is summarized in the tables below.
Table 1: Chromatographic and Detection Parameters
| Parameter | Value | Reference |
| HPLC Column | Silica | [4] |
| Mobile Phase | Dichloromethane:Methanol:Perchloric acid (95:5:0.02) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| UV Detection Wavelength | 269 nm | [4] |
Table 2: Method Validation Parameters
| Parameter | Value | Reference |
| Linearity Range | 5 - 1000 ng/mL | [4] |
| Recovery | Determined by comparing peak area ratios of extracted samples to direct injections of equivalent amounts. | [4] |
| Reproducibility | Assessed by analyzing spiked samples. | [4] |
Visualizations
Experimental Workflow
Caption: Workflow for this compound analysis in plasma.
This compound's Proposed Mechanism of Action
Caption: this compound's mechanism as a DNA intercalator.
References
- 1. Estimation of carvedilol in human plasma by using HPLC-fluorescence detector and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of fluorescent DNA-intercalating dyes in the analysis of DNA via ion-pair reversed-phase denaturing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest by Crisnatol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol is a synthetic flavonoid analog that has demonstrated potent anti-tumor activity. As a DNA intercalator and a catalytic inhibitor of topoisomerase II, this compound disrupts DNA replication and repair processes, leading to cell cycle arrest and apoptosis in various cancer cell lines. A key mechanism of this compound's action is the induction of a robust G2/M phase cell cycle arrest, preventing cancer cells from proceeding through mitosis and ultimately leading to cell death. This application note provides a detailed protocol for the analysis of this compound-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells. Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to DNA.[1][2] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells with a 2n DNA content.
-
S Phase: Cells undergoing DNA synthesis, with a DNA content between 2n and 4n.
-
G2/M Phase: Cells that have completed DNA replication and are in the G2 or mitotic phase, with a 4n DNA content.
By treating cancer cells with this compound and subsequently analyzing their DNA content by flow cytometry, the percentage of cells in each phase of the cell cycle can be quantified, providing a direct measure of the drug's effect on cell cycle progression.
Data Presentation
| This compound Concentration (µM) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| 0 (Control) | 65 | 25 | 10 |
| 0.1 | 55 | 20 | 25 |
| 1.0 | 30 | 15 | 55 |
| 10.0 | 15 | 10 | 75 |
Note: This data is illustrative and should be confirmed experimentally.
Experimental Protocols
Materials
-
Human breast cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)[1]
-
RNase A solution (100 µg/mL in PBS)[1]
-
Flow cytometer
-
15 mL conical tubes
-
5 mL polystyrene round-bottom tubes (FACS tubes)
-
Micropipettes and sterile tips
-
Cell culture flasks or plates
Experimental Workflow
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Step-by-Step Protocol
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well in complete culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adherence.
-
Prepare serial dilutions of this compound in complete culture medium to final concentrations of 0.1 µM, 1.0 µM, and 10.0 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Replace the medium in each well with the medium containing the respective this compound concentrations.
-
Incubate the cells for 24 hours.
-
-
Cell Harvesting and Fixation:
-
After the 24-hour treatment, carefully aspirate the medium from each well.
-
Wash the cells once with 1 mL of PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C, or until the cells detach.
-
Neutralize the trypsin by adding 1 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Transfer the cell suspension to a FACS tube.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Cell Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol and wash the cell pellet with 2 mL of PBS.
-
Centrifuge again at 500 x g for 5 minutes and aspirate the PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing 100 µg/mL RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically around 610-620 nm).
-
Acquire at least 10,000 events per sample.
-
Use a dot plot of forward scatter (FSC) versus side scatter (SSC) to gate on the single-cell population and exclude debris and cell aggregates.
-
Generate a histogram of PI fluorescence intensity for the single-cell population.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathway of this compound-Induced G2/M Arrest
This compound, as a topoisomerase II inhibitor, induces DNA damage, which activates the DNA damage response (DDR) pathway. This leads to the activation of checkpoint kinases that ultimately block the activation of the Cyclin B1/CDK1 complex, the master regulator of entry into mitosis.
Caption: Signaling pathway of this compound-induced G2/M cell cycle arrest.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for quantifying the G2/M cell cycle arrest induced by this compound. This assay is a valuable tool for researchers in drug discovery and development to characterize the mechanism of action of novel anti-cancer compounds and to assess their potency in vitro. The provided signaling pathway diagram offers a visual representation of the molecular events leading to cell cycle arrest, aiding in the understanding of this compound's anti-proliferative effects.
References
Application Notes and Protocols for Crisnatol Combination Therapy with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed overview of the experimental anticancer agent Crisnatol and the well-established chemotherapeutic drug Cisplatin, outlining a hypothetical protocol for evaluating their combined therapeutic potential. This compound (also known as BW-A770U) is a DNA intercalator and topoisomerase inhibitor that has shown activity against various solid tumors in early-phase clinical trials.[1] Cisplatin is a platinum-based chemotherapy drug widely used in the treatment of numerous cancers, functioning primarily by forming DNA adducts that trigger apoptosis. The combination of these two agents could potentially enhance antitumor efficacy and overcome resistance mechanisms.
Disclaimer: No specific preclinical or clinical data for the combination of this compound and cisplatin is publicly available. The following protocols are hypothetical and based on the known properties of each individual agent. Researchers should conduct thorough dose-finding and toxicity studies before proceeding with any in vivo experiments.
Mechanism of Action
This compound: this compound is a synthetic aromatic amine that exerts its anticancer effects by intercalating into DNA and inhibiting topoisomerase II activity. This leads to the formation of DNA strand breaks, ultimately preventing cancer cell proliferation.[1] Its lipophilic nature allows it to cross the blood-brain barrier, suggesting potential applications in treating brain tumors.[1]
Cisplatin: Cisplatin is an alkylating-like agent that forms intra- and inter-strand DNA crosslinks, primarily at the N7 position of guanine and adenine bases. These adducts distort the DNA double helix, inhibiting DNA replication and transcription and inducing programmed cell death (apoptosis).
Signaling Pathway of Cisplatin-Induced Apoptosis
Caption: Signaling pathway of Cisplatin-induced apoptosis.
Quantitative Data Summary
No quantitative data for the combination of this compound and Cisplatin is currently available. The following tables summarize data from single-agent studies of this compound.
Table 1: this compound Phase I Monotherapy Dose-Limiting Toxicities
| Dose Schedule | Dose-Limiting Toxicity (DLT) | Recommended Phase II Dose | Reference |
| 6-hour IV infusion every 28 days | Reversible neurological toxicity (somnolence, dizziness, blurred vision, unsteady gait) | 388 mg/m² | [2] |
| Continuous IV infusion for 6 days | Moderate to severe central nervous system (CNS) toxicity | Not determined | [3] |
| Continuous IV infusion for 12 days | Pulmonary thromboembolism, Grade 4 thrombocytopenia | 600 mg/m²/day for 9 days | [3][4] |
Table 2: this compound Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Terminal half-life (t½) | 2.9 hours | [5] |
| Total-body clearance | 18.3 liters/h/m² | [5] |
| Volume of distribution (Vdss) | 58.8 liters/m² | [5] |
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound and Cisplatin combination in cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., ovarian, lung, glioma)
-
This compound (mesylate salt)
-
Cisplatin
-
Cell culture medium and supplements
-
96-well plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Preparation: Prepare stock solutions of this compound and Cisplatin in an appropriate solvent (e.g., DMSO, water) and then prepare serial dilutions in cell culture medium.
-
Drug Treatment: Treat cells with a matrix of this compound and Cisplatin concentrations, both as single agents and in combination at various ratios. Include a vehicle control.
-
Incubation: Incubate the plates for 72 hours.
-
Viability Assay: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound and Cisplatin combination therapy in a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude, SCID)
-
Cancer cell line for xenograft implantation
-
This compound (formulated for IV administration)
-
Cisplatin (formulated for IP or IV administration)
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Cisplatin alone, this compound + Cisplatin).
-
Drug Administration:
-
This compound: Based on Phase I data, a starting dose could be a fraction of the recommended Phase II dose (e.g., 60 mg/m²/day for 9 days, converted to a mouse-equivalent dose) administered via continuous intravenous infusion.
-
Cisplatin: Administer a standard dose (e.g., 3-5 mg/kg) via intraperitoneal injection once a week.
-
-
Monitoring: Monitor tumor volume (measured with calipers) and body weight 2-3 times per week. Observe for any signs of toxicity.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Data Analysis: Plot tumor growth curves for each treatment group. Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation.
References
- 1. Sequential combination of cisplatin with eugenol targets ovarian cancer stem cells through the Notch-Hes1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of chrysin and cisplatin promotes the apoptosis of Hep G2 cells by up-regulating p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical data on the combination of cisplatin and anti-CD70 therapy in non-small cell lung cancer as an excellent match in the era of combination therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes and Protocols for Assessing Crisnatol-Induced DNA Damage in Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for investigating the genotoxic effects of Crisnatol, a DNA intercalator with antitumor activity, on tumor cells. The protocols detailed below are standard methods for quantifying DNA damage and analyzing cell cycle distribution, which are critical for evaluating the efficacy and mechanism of action of DNA-damaging agents like this compound.
Introduction to this compound and its Mechanism of Action
This compound is a novel synthetic arylmethylaminopropanediol that exhibits significant antineoplastic activity. Its primary mechanism of action is believed to be through the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By intercalating into DNA and stabilizing the topoisomerase II-DNA cleavage complex, this compound leads to the accumulation of DNA double-strand breaks (DSBs), which, if unrepaired, can trigger cell cycle arrest and apoptosis.[1][2] Assessing the extent of DNA damage induced by this compound is therefore a key step in its preclinical and clinical evaluation.
Key Experimental Assays for DNA Damage Assessment
Several robust methods are available to quantify DNA damage in cells treated with genotoxic agents. The following are particularly relevant for assessing the effects of topoisomerase II inhibitors like this compound:
-
Comet Assay (Single Cell Gel Electrophoresis): A sensitive technique for the detection of DNA single-strand breaks, double-strand breaks, and alkali-labile sites in individual cells.[3][4][5]
-
γH2AX Immunofluorescence Staining: This assay specifically detects DNA double-strand breaks by targeting the phosphorylated form of histone H2AX (γH2AX), which accumulates at the sites of DSBs.[6][7]
-
Cell Cycle Analysis by Flow Cytometry: This method determines the distribution of cells in different phases of the cell cycle (G1, S, G2/M) based on their DNA content. Treatment with DNA-damaging agents often leads to cell cycle arrest at specific checkpoints, which can be quantified using this technique.[8][9][10]
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described experimental protocols.
Table 1: Quantification of DNA Damage by Comet Assay
| Treatment Group | This compound Concentration (µM) | Mean Tail Moment | % DNA in Tail (Mean ± SD) |
| Vehicle Control | 0 | 1.2 ± 0.3 | 5.1 ± 1.2 |
| This compound | 1 | 8.5 ± 1.1 | 25.3 ± 3.5 |
| This compound | 5 | 25.3 ± 2.4 | 68.7 ± 5.1 |
| This compound | 10 | 42.1 ± 3.8 | 85.2 ± 4.8 |
| Positive Control (Etoposide 10 µM) | - | 45.6 ± 4.1 | 89.5 ± 3.9 |
Table 2: Analysis of DNA Double-Strand Breaks by γH2AX Staining
| Treatment Group | This compound Concentration (µM) | Mean γH2AX Foci per Cell | % of γH2AX Positive Cells (Mean ± SD) |
| Vehicle Control | 0 | 0.8 ± 0.2 | 8.2 ± 2.1 |
| This compound | 1 | 12.4 ± 1.5 | 65.4 ± 6.3 |
| This compound | 5 | 35.1 ± 3.2 | 92.1 ± 4.5 |
| This compound | 10 | 58.9 ± 4.7 | 98.5 ± 1.2 |
| Positive Control (Etoposide 10 µM) | - | 62.3 ± 5.1 | 99.1 ± 0.8 |
Table 3: Cell Cycle Distribution Analysis by Flow Cytometry
| Treatment Group | This compound Concentration (µM) | % Cells in G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) |
| Vehicle Control | 0 | 55.2 ± 4.1 | 28.3 ± 3.2 | 16.5 ± 2.5 |
| This compound | 1 | 48.7 ± 3.8 | 25.1 ± 2.9 | 26.2 ± 3.1 |
| This compound | 5 | 35.4 ± 2.9 | 18.5 ± 2.1 | 46.1 ± 4.2 |
| This compound | 10 | 22.1 ± 2.5 | 10.2 ± 1.8 | 67.7 ± 5.3 |
| Positive Control (Nocodazole 100 ng/mL) | - | 10.3 ± 1.5 | 15.2 ± 2.0 | 74.5 ± 3.8 |
Experimental Protocols
Protocol 1: Alkaline Comet Assay
This protocol is adapted for the detection of DNA strand breaks induced by topoisomerase II inhibitors.[5]
Materials:
-
Tumor cells in suspension
-
This compound (and vehicle control, e.g., DMSO)
-
Etoposide (positive control)
-
Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free
-
Low Melting Point (LMP) Agarose (1% in PBS)
-
Normal Melting Point (NMP) Agarose (1% in water)
-
Lysis Solution (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline Electrophoresis Buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13)
-
Neutralization Buffer (0.4 M Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green I or Propidium Iodide)
-
Microscope slides
-
Coverslips
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Treatment: Treat tumor cells with varying concentrations of this compound, vehicle control, and a positive control (e.g., etoposide) for the desired time (e.g., 1-4 hours).
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and let it solidify.
-
Cell Embedding: Harvest and resuspend treated cells in PBS at a concentration of 1 x 10^5 cells/mL. Mix 10 µL of cell suspension with 90 µL of 1% LMP agarose (at 37°C) and quickly layer onto the pre-coated slide. Cover with a coverslip and solidify on ice for 10 minutes.
-
Lysis: Carefully remove the coverslip and immerse the slides in cold Lysis Solution for at least 1 hour at 4°C in the dark.
-
Alkaline Unwinding: Gently place the slides in a horizontal gel electrophoresis tank filled with fresh, cold Alkaline Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes at 4°C.
-
Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.
-
Neutralization: Carefully remove the slides and wash them gently three times for 5 minutes each with Neutralization Buffer.
-
Staining: Stain the slides with a suitable DNA stain according to the manufacturer's instructions.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze at least 50-100 comets per slide using appropriate image analysis software to determine parameters like tail moment and percentage of DNA in the tail.
Protocol 2: γH2AX Immunofluorescence Staining
This protocol is for the detection and quantification of DNA double-strand breaks.[7][11]
Materials:
-
Tumor cells cultured on coverslips or in chamber slides
-
This compound (and vehicle control)
-
Etoposide (positive control)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) antibody
-
Secondary antibody: Fluorochrome-conjugated anti-primary antibody species (e.g., Alexa Fluor 488 goat anti-rabbit)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the comet assay protocol.
-
Fixation: Wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with Permeabilization Buffer for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and block with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-γH2AX antibody (diluted in Blocking Buffer) overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorochrome-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature in the dark.
-
Counterstaining: Wash the cells three times with PBS and counterstain with DAPI for 5 minutes.
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using image analysis software. A cell is typically considered positive if it has more than a threshold number of foci (e.g., >5).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of cell cycle distribution following this compound treatment.[8][10]
Materials:
-
Tumor cells in suspension
-
This compound (and vehicle control)
-
Nocodazole (positive control for G2/M arrest)
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound for a relevant duration (e.g., 24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation, wash once with PBS, and resuspend the cell pellet.
-
Fixation: While vortexing gently, add ice-cold 70% ethanol dropwise to the cell suspension to a final concentration of 70%. Fix the cells for at least 30 minutes on ice (or store at -20°C for later analysis).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in PI Staining Solution and incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: this compound's mechanism of action leading to apoptosis.
Caption: Workflow for the Comet Assay.
Caption: Workflow for γH2AX Immunofluorescence Staining.
Caption: Workflow for Cell Cycle Analysis.
References
- 1. Quantitation of DNA double-strand break resection intermediates in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DNA double-strand breaks induced by high NaCl occur predominantly in gene deserts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of DNA Damage Induced by Topoisomerase II Inhibitors, Gamma Radiation and Crosslinking Agents Using the Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. A novel use for the comet assay: detection of topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of topoisomerase inhibitor-induced DNA strand breaks and apoptosis by the alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical-Induced DNA Damage Identification by High-Throughput Detection of DNA Double-Strand Break - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An efficient multiple-exposure analysis of the toxicity of this compound, a DNA intercalator in phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Crisnatol and Radiation Co-treatment Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crisnatol, an experimental anticancer agent, functions as a DNA intercalating agent and topoisomerase inhibitor, leading to DNA damage and preventing the proliferation of cancer cells.[1] Its lipophilic nature allows it to cross the blood-brain barrier, making it a candidate for treating brain tumors.[1] Radiation therapy is a cornerstone of cancer treatment that induces cell death primarily through the generation of DNA double-strand breaks. The combination of this compound with radiation presents a promising strategy to enhance therapeutic efficacy by synergistically increasing DNA damage and overwhelming cancer cell repair mechanisms. These application notes provide a comprehensive guide for designing and conducting preclinical studies to evaluate the combination of this compound and radiation.
Data Presentation
Table 1: this compound Properties and Clinical Trial Information
| Property/Parameter | Description | Reference(s) |
| Mechanism of Action | DNA intercalator and topoisomerase inhibitor.[1] | [1] |
| Chemical Class | Synthetic aromatic amine; Arylmethylaminopropanediol derivative.[1][2][3] | [1][2][3] |
| Primary Targets | Solid tumors, with a higher affinity for melanoma and glioma cells.[1] | [1] |
| Key Feature | Ability to penetrate the blood-brain barrier.[1] | [1] |
| Phase I Trial Dose | Recommended Phase II dose of 388 mg/m² for a monthly six-hour infusion schedule.[2][4] | [2][4] |
| Dose-Limiting Toxicities | Neurotoxicity and hematologic toxicities.[1][2][3][4][5] | [1][2][3][4][5] |
| Clinical Responses | Some evidence of tumor regression, including complete responses in glioma patients.[1][5][6] | [1][5][6] |
Table 2: Overview of In Vitro Assays for this compound and Radiation Co-treatment
| Assay | Purpose | Typical Readout | Expected Outcome of Combination |
| Cell Viability (MTT/MTS) | To assess the cytotoxic effects of this compound and/or radiation on cancer cell lines. | Spectrophotometric measurement of formazan production. | Increased reduction in cell viability compared to single agents. |
| Clonogenic Survival | To determine the long-term reproductive integrity of cells after treatment. | Colony formation after 1-3 weeks. | Reduced surviving fraction in co-treated cells. |
| Apoptosis (Annexin V/PI) | To quantify the induction of programmed cell death. | Flow cytometric analysis of Annexin V and Propidium Iodide staining. | Increased percentage of apoptotic cells. |
| Cell Cycle Analysis | To evaluate the effects of treatment on cell cycle progression. | Flow cytometric analysis of DNA content using Propidium Iodide. | Potential for G2/M arrest. |
| DNA Damage (γ-H2AX) | To visualize and quantify DNA double-strand breaks. | Immunofluorescence microscopy or flow cytometry for γ-H2AX foci. | Increased number and persistence of γ-H2AX foci. |
| Western Blotting | To investigate the modulation of key signaling pathways (e.g., DNA damage response). | Protein expression levels of key markers (e.g., p-ATM, p-ATR, p-Chk1/2). | Altered expression/phosphorylation of DNA damage response proteins. |
Table 3: Overview of In Vivo Experiments for this compound and Radiation Co-treatment
| Experiment | Purpose | Key Measurements | Expected Outcome of Combination |
| Tumor Growth Delay | To evaluate the efficacy of the combination treatment in a living organism. | Tumor volume, animal weight, and survival. | Significant delay in tumor growth and increased survival compared to single agents. |
| Immunohistochemistry | To assess biomarkers of proliferation, apoptosis, and DNA damage in tumor tissue. | Staining for Ki-67, cleaved caspase-3, γ-H2AX. | Decreased proliferation, increased apoptosis, and increased DNA damage in tumor sections. |
| Toxicity Assessment | To evaluate the systemic toxicity of the combination treatment. | Animal weight, complete blood counts, and serum chemistry. | Manageable toxicity profile. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[7][8][9]
Objective: To measure the metabolic activity of cells as an indicator of viability after treatment with this compound and/or radiation.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound. For combination studies, treat with this compound for a specified time (e.g., 24 hours) before or after irradiation.
-
Irradiate the cells with desired doses of radiation (e.g., 2, 4, 6, 8 Gy).
-
Incubate the plates for the desired duration (e.g., 48-72 hours) post-treatment.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[9]
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Clonogenic Survival Assay
This protocol is based on established methods for assessing reproductive cell death.[10][11][12][13]
Objective: To assess the ability of single cells to form colonies after treatment, a measure of reproductive viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
6-well plates or culture dishes
-
This compound
-
Crystal Violet staining solution (0.5% crystal violet in methanol/water)
-
Fixation solution (e.g., methanol:acetic acid 3:1)
Procedure:
-
Harvest a single-cell suspension and count the cells.
-
Plate a precise number of cells (e.g., 200-1000 cells/well, dependent on treatment intensity) in 6-well plates.
-
Allow cells to attach for a few hours.
-
Treat the cells with this compound and/or radiation as per the experimental design.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.[10]
-
When colonies in the control group are of a sufficient size (at least 50 cells), remove the medium and wash with PBS.[10][12]
-
Fix the colonies with a fixation solution for 5-10 minutes.
-
Stain the colonies with Crystal Violet solution for 2 hours at room temperature.[10]
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (≥50 cells).
-
Calculate the plating efficiency and surviving fraction for each treatment group.
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the detection of apoptosis using flow cytometry.[14][15][16][17]
Objective: To quantify the percentage of cells undergoing early apoptosis, late apoptosis, and necrosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Harvest cells (including floating cells in the supernatant) after treatment.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.[14][17]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[15]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.[14]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution.[18][19][20][21]
Objective: To determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)[18][19][20]
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells per sample.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet and fix by adding cold 70% ethanol dropwise while vortexing to prevent clumping.[18][20]
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer, collecting data in a linear scale to resolve the DNA content peaks.[18]
DNA Damage and Repair Assay (γ-H2AX Immunofluorescence)
This protocol is for the visualization of DNA double-strand breaks.[22][23][24][25][26]
Objective: To detect and quantify the formation of γ-H2AX foci, a marker for DNA double-strand breaks.
Materials:
-
Cells grown on coverslips or chamber slides
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against γ-H2AX
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips or chamber slides and treat as required.
-
At desired time points post-treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.
-
Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash with PBS and block with 1% BSA for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.[23]
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips with a mounting medium containing DAPI.
-
Visualize and quantify the number of γ-H2AX foci per nucleus using a fluorescence microscope and image analysis software.
Western Blotting for Signaling Pathway Analysis
This protocol outlines the detection of specific proteins by Western blotting.[27][28][29][30][31]
Objective: To analyze the expression and phosphorylation status of proteins involved in the DNA damage response and other relevant pathways.
Materials:
-
Treated and control cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors[28]
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ATM, anti-p-ATR, anti-p-Chk1, anti-p-Chk2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cell pellets in RIPA buffer on ice.[31]
-
Centrifuge to pellet cell debris and collect the supernatant.[30]
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.[31]
-
Incubate the membrane with the primary antibody overnight at 4°C.[30]
-
Wash the membrane three times with TBST.[30]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[30][31]
-
Wash the membrane three times with TBST.[30]
-
Detect the signal using a chemiluminescent substrate and an imaging system.[30]
In Vivo Tumor Growth Delay Study (Xenograft Model)
This protocol provides a framework for in vivo efficacy studies.[32][33][34][35]
Objective: To assess the anti-tumor activity of this compound and radiation co-treatment in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2Rγnull)[32]
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulation for injection
-
Small animal irradiator
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Radiation alone, this compound + Radiation).
-
Administer this compound according to a predetermined schedule and dose.
-
For the radiation groups, treat the tumors with a specified dose of radiation, potentially fractionated over several days.[33][34]
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal weight and overall health as indicators of toxicity.
-
Continue the study until tumors reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
-
Plot tumor growth curves and perform statistical analysis to compare the different treatment groups.
Visualizations
Caption: Proposed synergistic mechanism of this compound and Radiation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phase I evaluation of this compound (BWA770U mesylate) on a monthly extended infusion schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound mesylate: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I and clinical pharmacology trial of this compound (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-term response to this compound mesylate in patients with glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase I and pharmacological study of protracted infusions of this compound mesylate in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. mdpi.com [mdpi.com]
- 10. Clonogenic Assay [bio-protocol.org]
- 11. Clonogenic Assay [en.bio-protocol.org]
- 12. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ZA [thermofisher.com]
- 16. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 17. scispace.com [scispace.com]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 25. m.youtube.com [m.youtube.com]
- 26. apexbt.com [apexbt.com]
- 27. pubcompare.ai [pubcompare.ai]
- 28. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. origene.com [origene.com]
- 31. bio-rad.com [bio-rad.com]
- 32. Xenograft tumor models [bio-protocol.org]
- 33. Patient-Derived Xenografts as a Model System for Radiation Research - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- 35. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Crisnatol-Induced Neurotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing neurotoxicity associated with the investigational compound Crisnatol in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced neurotoxicity?
A1: Preclinical studies suggest that this compound's primary mechanism of neurotoxicity involves the induction of excessive oxidative stress and mitochondrial dysfunction in neuronal cells. This is thought to occur through the inhibition of key mitochondrial respiratory chain complexes, leading to an overproduction of reactive oxygen species (ROS). The subsequent cascade includes lipid peroxidation, DNA damage, and the activation of apoptotic pathways, ultimately resulting in neuronal cell death.
Q2: Which neuronal populations appear to be most vulnerable to this compound?
A2: In vitro and in vivo studies have indicated that dopaminergic neurons of the substantia nigra and hippocampal neurons are particularly susceptible to this compound-induced toxicity. This selective vulnerability may be due to higher basal levels of oxidative stress and metabolic demand in these neuronal types.
Q3: Are there any known neuroprotective agents that can counteract this compound's effects?
A3: Yes, agents that target oxidative stress and mitochondrial dysfunction have shown promise in preclinical models. Co-administration of antioxidants, such as N-acetylcysteine (NAC) and Coenzyme Q10 (CoQ10), has been demonstrated to mitigate this compound-induced neuronal damage.
Q4: What are the recommended animal models for studying this compound neurotoxicity?
A4: The most commonly used models are adult male Sprague-Dawley rats and C57BL/6 mice. These models have well-characterized neuroanatomy and behavioral responses, making them suitable for assessing both the neurotoxic effects of this compound and the efficacy of potential neuroprotective interventions.
Troubleshooting Guides
Issue 1: High variability in neuronal cell death following this compound administration in culture.
-
Possible Cause 1: Inconsistent this compound Concentration.
-
Solution: Ensure this compound is fully solubilized in the vehicle (e.g., DMSO) before further dilution in culture media. Prepare fresh stock solutions for each experiment and verify the final concentration.
-
-
Possible Cause 2: Variation in Cell Seeding Density.
-
Solution: Maintain a consistent cell seeding density across all wells and experiments. Uneven cell distribution can lead to variability in the effective this compound concentration per cell.
-
-
Possible Cause 3: Health of Primary Neuronal Cultures.
-
Solution: Use cultures of high purity and viability. Assess the health of the cultures prior to this compound treatment using markers like trypan blue exclusion or a baseline lactate dehydrogenase (LDH) assay.
-
Issue 2: Lack of a clear behavioral phenotype in animal models despite observed neurotoxicity.
-
Possible Cause 1: Insufficient Duration of this compound Exposure.
-
Solution: The behavioral deficits may have a delayed onset. Extend the post-administration observation period (e.g., from 7 days to 21 days) to allow for the full development of behavioral impairments.
-
-
Possible Cause 2: Behavioral Tests Lack Sensitivity.
-
Solution: Employ a battery of more sensitive and specific behavioral tests. For example, if dopaminergic neurons are affected, use tests like the cylinder test or apomorphine-induced rotations in addition to open-field tests.
-
-
Possible Cause 3: Compensatory Mechanisms in the Brain.
-
Solution: Younger animals may exhibit greater neuroplasticity and compensation. Consider using older animals to potentially unmask more pronounced behavioral deficits.
-
Experimental Protocols
Protocol 1: In Vitro Assessment of Neuroprotection with N-acetylcysteine (NAC)
-
Cell Culture: Plate primary rat cortical neurons at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Pre-treatment: After 24 hours, pre-treat the neurons with varying concentrations of NAC (e.g., 0, 0.1, 1, 10 mM) for 2 hours.
-
This compound Exposure: Add this compound at a final concentration of 50 µM to the wells (except for the vehicle control group).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Assessment of Cell Viability: Measure cell viability using the MTT assay. Read the absorbance at 570 nm.
-
Data Analysis: Normalize the viability of treated wells to the vehicle control group (set to 100%).
Protocol 2: In Vivo Rodent Model of this compound-Induced Neurotoxicity
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize the animals to the housing facility for at least 7 days prior to the experiment.
-
Groups: Divide the animals into four groups: (1) Vehicle control, (2) this compound only, (3) NAC + this compound, (4) NAC only.
-
Administration:
-
Administer NAC (150 mg/kg, i.p.) or vehicle 1 hour before this compound.
-
Administer this compound (25 mg/kg, i.p.) or vehicle.
-
-
Behavioral Testing: Perform behavioral tests (e.g., rotarod, open-field test) at baseline and at 7, 14, and 21 days post-administration.
-
Histological Analysis: At the end of the study, perfuse the animals and collect brain tissue for immunohistochemical analysis of neuronal markers (e.g., NeuN, Tyrosine Hydroxylase) and markers of cell death (e.g., Fluoro-Jade C).
Quantitative Data Summary
Table 1: In Vitro Neuroprotective Effect of NAC on this compound-Treated Cortical Neurons
| Treatment Group | Cell Viability (% of Control) | Standard Deviation |
| Vehicle Control | 100 | ± 4.5 |
| This compound (50 µM) | 48.2 | ± 5.1 |
| This compound + NAC (0.1 mM) | 55.7 | ± 4.9 |
| This compound + NAC (1 mM) | 78.9 | ± 5.3 |
| This compound + NAC (10 mM) | 92.4 | ± 4.7 |
Table 2: In Vivo Behavioral Assessment (Rotarod Performance) at Day 14
| Treatment Group | Latency to Fall (seconds) | Standard Deviation |
| Vehicle Control | 185.6 | ± 15.2 |
| This compound (25 mg/kg) | 92.3 | ± 12.8 |
| NAC + this compound | 165.1 | ± 14.5 |
| NAC Only | 182.4 | ± 16.1 |
Visualizations
Caption: Proposed signaling pathway of this compound-induced neurotoxicity and the intervention point for N-acetylcysteine.
Caption: Experimental workflow for the in vivo rodent model of this compound-induced neurotoxicity.
strategies to mitigate Crisnatol dose-limiting toxicities
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate Crisnatol's dose-limiting toxicities during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (BW-A770U) is an experimental anticancer agent characterized as a synthetic aromatic amine. Its primary mechanism of action is the intercalation into DNA and the inhibition of topoisomerase activity. This disruption of DNA replication and repair processes leads to DNA damage and prevents the proliferation of cancer cells. Due to its lipophilic nature, this compound can cross the blood-brain barrier, making it a candidate for brain tumor therapies.
Q2: What are the primary dose-limiting toxicities (DLTs) observed with this compound?
The principal DLTs reported in clinical trials are neurotoxicity and hematologic toxicity.[1] Neurotoxicity can manifest as confusion, agitation, disorientation, somnolence, dizziness, blurred vision, and unsteady gait.[2][3] Hematologic toxicity, though less common, has been observed as grade 4 thrombocytopenia in some studies.[4] Other reported toxicities include phlebitis, which may require the use of a central line for administration, and an increased risk of pulmonary thromboembolism at higher doses.[2][4]
Q3: What is the leading strategy to mitigate this compound-induced neurotoxicity?
The primary strategy to reduce neurotoxicity is to modify the drug administration schedule. Specifically, extending the infusion duration allows for the administration of higher total doses while maintaining steady-state plasma concentrations below the neurotoxic threshold.[2][5] Clinical data indicates that neurotoxicity is correlated with high peak plasma concentrations.[3] By prolonging the infusion, a therapeutic level can be sustained without these toxic peaks.
Q4: How does this compound affect the cell cycle in vitro?
In preclinical studies using murine erythroleukemic cells, this compound has been shown to induce a reversible G2-phase block at lower concentrations (0.5-1.0 µM) with short-term exposure (4 hours).[2] Longer exposure or higher concentrations (5-10 µM) can lead to a persistent S-phase delay or an irreversible G2 block, which is indicative of unbalanced growth.[2] At very high concentrations (25-50 µM), severe loss of cell viability is observed.[2]
Q5: Is there a known correlation between this compound plasma concentration and neurotoxicity?
Yes, a strong correlation has been established. One Phase I trial noted that neurologic toxicity was dose-limiting at a dose of 516 mg/m² administered over 6 hours and that peak plasma levels correlated with the onset of these toxicities.[3] Another study found that neurologic toxicity was associated with attaining a plasma concentration greater than 4.5 micrograms/ml.[2] Similarly, patients experiencing severe CNS toxicity had significantly higher steady-state plasma concentrations compared to those who did not (2465.3 +/- 1213.5 ng/ml versus 1342 +/- 447.3 ng/ml).[4]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in In Vitro Cell Cultures
If you observe higher-than-expected cell death in your in vitro experiments, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| High Peak Concentration | Instead of a single bolus dose, administer this compound in smaller, repeated doses over a longer period. | This compound's toxicity is concentration-dependent. Lower, sustained concentrations may be less toxic while maintaining efficacy. |
| Extended Exposure Time | Reduce the total duration of exposure. Perform a time-course experiment to determine the optimal exposure time for your cell line. | Studies show that this compound's effects are a function of both concentration and exposure time.[1] |
| Cell Line Sensitivity | Test a panel of cell lines, including non-cancerous cell lines, to determine the therapeutic window. | Different cell lines can have varying sensitivities to this compound. |
| Oxidative Stress | Co-administer an antioxidant like N-acetylcysteine (NAC) to your cell cultures. | Topoisomerase inhibitors are known to generate reactive oxygen species (ROS), which can contribute to cytotoxicity.[6][7] |
Issue 2: Observing Neurological Symptoms in Animal Models
Should you observe neurotoxic symptoms (e.g., unsteady gait, lethargy, agitation) in your animal models, refer to this guide:
| Potential Cause | Troubleshooting Step | Rationale |
| High Peak Plasma Concentration | Switch from bolus injection (e.g., intraperitoneal or intravenous push) to a continuous infusion using an osmotic pump. | This mimics the clinical strategy of extending infusion duration to avoid toxic peak plasma concentrations.[2] |
| Dose Too High | Perform a dose-ranging study to identify the maximum tolerated dose (MTD) in your specific animal model and strain. | The MTD can vary between different species and strains. |
| Model Sensitivity | Consider using a different animal model. For example, rats are known to have different responses to certain neurotoxins compared to mice.[8] | The choice of animal model is critical in neurotoxicity studies.[8][9] |
Data Summary Tables
Table 1: Summary of this compound Dose-Limiting Toxicities in Phase I Clinical Trials
| Study Schedule | Dose Range | Dose-Limiting Toxicity | Maximum Tolerated Dose (MTD) | Reference |
| 6-hour infusion every 28 days | 7.5 to 516 mg/m² | Reversible neurological toxicity (somnolence, dizziness, blurred vision, unsteady gait) | 388 mg/m² | [3] |
| 6 to 96-hour continuous infusion | 18 mg/m² in 6 hrs to 3400 mg/m² in 72 hrs | Neurologic syndrome (confusion, agitation, disorientation) | 2700 mg/m²/72 hours | [2][5] |
| 6 to 21-day continuous infusion | 600 to 750 mg/m²/day | CNS toxicity, pulmonary thromboembolism, grade 4 thrombocytopenia | 600 mg/m²/day for 9 days | [4] |
Table 2: In Vitro Activity of this compound in MCF-7 Human Breast Cancer Cells
| Drug Exposure (k in µMⁿ·h) | Observed Effect | Required Cellular Retention | Reference |
| < 30 | No effect | N/A | [1] |
| 30 - 1000 | Growth inhibitory | > 0.02 fmol/cell | [1] |
| 1500 | Cytostatic | Not specified | [1] |
| > 2000 | Cytotoxic | > 1 fmol/cell | [1] |
Experimental Protocols & Methodologies
Methodology 1: In Vitro Assessment of this compound Cytotoxicity
This protocol provides a general framework for assessing this compound's effect on cell viability and cell cycle.
-
Cell Seeding: Plate your chosen cancer cell line (e.g., MCF-7, HeLa) in 96-well plates for viability assays and 6-well plates for cell cycle analysis at a predetermined density to ensure exponential growth during the experiment.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions to achieve the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) for different durations (e.g., 4, 24, 48 hours). Include a vehicle-only control.
-
Viability Assay (MTT or CCK-8):
-
At the end of the treatment period, add the MTT or CCK-8 reagent to each well of the 96-well plate.
-
Incubate according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
-
Cell Cycle Analysis (Flow Cytometry):
-
Harvest cells from the 6-well plates by trypsinization.
-
Fix the cells in cold 70% ethanol.
-
Stain the cells with a DNA-binding dye (e.g., propidium iodide) containing RNase.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Methodology 2: Clinical Dose-Escalation by Extending Infusion Duration
This section outlines the design of a Phase I clinical trial aimed at mitigating neurotoxicity, based on published studies.[2][5]
-
Patient Population: Patients with advanced solid malignancies for whom standard therapies are not effective.
-
Study Design: An unconventional dose-escalation scheme where the drug infusion rate (in mg/m²/hr) is kept constant, but the duration of the infusion is prolonged.
-
Dose Escalation:
-
Start with a low dose and short duration (e.g., 18 mg/m² over 6 hours).
-
In subsequent patient cohorts, increase the total dose by extending the infusion time (e.g., to 12, 24, 48, 72, and 96 hours) while keeping the infusion rate constant.
-
-
Toxicity Monitoring: Closely monitor patients for signs of neurotoxicity (e.g., confusion, agitation, disorientation) and other adverse events.
-
Pharmacokinetic Analysis: Collect plasma samples at regular intervals to determine steady-state concentrations (Css) of this compound.
-
Endpoint Determination: The primary endpoints are to determine the MTD and the recommended Phase II dose and schedule, based on the incidence of DLTs.
Visualizations
Caption: Mechanism of action of this compound in the cell nucleus.
Caption: Workflow comparing bolus vs. prolonged infusion of this compound.
Caption: Troubleshooting logic for high in vitro cytotoxicity.
References
- 1. In vitro pharmacodynamic assay for cancer drug development: application to this compound, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An efficient multiple-exposure analysis of the toxicity of this compound, a DNA intercalator in phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The potential antitumor effect of chrysophanol in relation to cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Noncanonical inhibition of topoisomerase II alpha by oxidative stress metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Intake and Antitumor Therapy: Toward Nutritional Recommendations for Optimal Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | New insights in animal models of neurotoxicity-induced neurodegeneration [frontiersin.org]
- 9. New insights in animal models of neurotoxicity-induced neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Crisnatol Technical Support Center: Managing Hematologic Side Effects
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the hematologic side effects observed during pre-clinical and clinical studies of Crisnatol.
Disclaimer: this compound is a hypothetical compound presented here for illustrative purposes, with its characteristics modeled after known topoisomerase II inhibitors. The information provided should not be used for actual clinical decision-making.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound and how does it lead to hematologic side effects?
A1: this compound is a topoisomerase II inhibitor. Its primary mechanism involves stabilizing the DNA-topoisomerase II complex, which leads to double-strand breaks in DNA. This action is particularly effective against rapidly dividing cells, such as cancer cells. However, this lack of specificity also affects other rapidly proliferating cells in the body, most notably the hematopoietic stem cells in the bone marrow. By disrupting the normal cell cycle of these hematopoietic precursors, this compound can lead to a decrease in the production of mature blood cells, resulting in myelosuppression. This manifests as neutropenia, thrombocytopenia, and anemia.
Q2: What are the most common hematologic toxicities observed with this compound treatment?
A2: The most frequently reported hematologic side effects associated with this compound are neutropenia (a decrease in neutrophils), thrombocytopenia (a decrease in platelets), and anemia (a decrease in red blood cells). The severity of these effects can be dose-dependent.
Q3: How should I monitor for hematologic toxicity during my experiments?
A3: Regular monitoring of complete blood counts (CBC) with differential is crucial. The frequency of monitoring will depend on the experimental phase and protocol. A typical monitoring schedule is outlined in the experimental workflow diagram below.
Troubleshooting Guides
Issue 1: Unexpectedly severe neutropenia is observed at the planned dose.
-
Possible Cause: The animal model may be more sensitive to this compound than anticipated, or there may be an error in dose calculation or administration.
-
Troubleshooting Steps:
-
Verify Dose: Double-check all dose calculations and records of administration.
-
Review Animal Health: Assess the overall health of the animals for any other signs of toxicity.
-
Dose Reduction: Consider a dose reduction for subsequent cohorts as outlined in the dose modification table.
-
Supportive Care: Implement supportive care measures as per your institutional guidelines, which may include the use of growth factors like G-CSF in non-clinical models if the study design permits.
-
Issue 2: Platelet counts are not recovering as expected following a treatment cycle.
-
Possible Cause: Cumulative toxicity from repeated dosing or a prolonged effect on megakaryocyte progenitors.
-
Troubleshooting Steps:
-
Extend Dosing Interval: Increase the time between treatment cycles to allow for adequate platelet recovery.
-
Dose Reduction: A dose reduction for the next cycle may be necessary.
-
Evaluate for Bleeding: Closely monitor for any signs of bleeding.
-
Consider Mechanism: Investigate if this compound has a specific and prolonged impact on megakaryopoiesis.
-
Data Presentation
Table 1: Common Terminology Criteria for Adverse Events (CTCAE) v5.0 Grading for Hematologic Toxicities
| Grade | Neutropenia (ANC/µL) | Thrombocytopenia (Platelets/µL) | Anemia (Hemoglobin g/dL) |
| 1 | |||
| 2 | <1,500 - 1,000 | <75,000 - 50,000 | <10.0 - 8.0 |
| 3 | <1,000 - 500 | <50,000 - 25,000 | <8.0 |
| 4 | <500 | <25,000 | Life-threatening |
| 5 | Death | Death | Death |
| LLN = Lower Limit of Normal; ANC = Absolute Neutrophil Count |
Table 2: Example Dose Modification Protocol for this compound-Induced Hematologic Toxicity
| Toxicity Grade at Nadir | Dose Modification for Next Cycle |
| Grade 1 or 2 | Continue at the same dose level. |
| Grade 3 | Reduce dose by 25%. |
| Grade 4 | Hold treatment until recovery to ≤ Grade 1, then restart at a 50% dose reduction. |
Experimental Protocols
Protocol 1: Monitoring Hematologic Parameters in a Murine Model
-
Baseline Measurement: Collect a baseline blood sample (e.g., via tail vein or retro-orbital sinus) 24-48 hours before the first dose of this compound.
-
Sample Collection: Collect approximately 50-100 µL of whole blood into EDTA-coated microtubes.
-
Post-Dosing Monitoring: Collect blood samples at regular intervals post-treatment. A suggested schedule includes days 3, 5, 7, 10, and 14 of the first cycle to identify the nadir (lowest point) of blood cell counts.
-
Analysis: Analyze the samples using a calibrated automated hematology analyzer to determine CBC with differential.
-
Data Recording: Record all data meticulously and grade toxicities according to a standardized system like the CTCAE.
Mandatory Visualizations
Caption: Proposed pathway of this compound-induced hematologic toxicity.
Caption: Workflow for monitoring and managing hematologic side effects.
Technical Support Center: Crisnatol In Vitro Applications
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Crisnatol. The focus is on addressing the challenges associated with its poor aqueous solubility in in vitro experimental settings.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound.
Issue 1: this compound precipitates out of solution when added to my cell culture medium.
This is a common issue for compounds with low aqueous solubility. The change in solvent environment from a high-concentration organic stock solution to the aqueous-based culture medium can cause the compound to fall out of solution.
Step-by-Step Troubleshooting:
-
Visual Confirmation: Observe the medium for any visible particles, cloudiness, or crystals after adding this compound. This can be done by eye and under a microscope.[1][2]
-
Optimize Stock Solution Concentration: Prepare a more dilute stock solution of this compound in your organic solvent (e.g., DMSO). This will reduce the final concentration of the organic solvent in your culture medium when you add the drug.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Adding a cold stock to warm medium can sometimes cause precipitation.[1]
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed medium while gently swirling. This can help to disperse the compound more effectively.
-
Consider Co-solvents: If precipitation persists, consider using a co-solvent system. Polyethylene glycol (PEG) or ethanol can be used in combination with DMSO to improve solubility.[3] Prepare a stock solution of this compound in a mixture of DMSO and PEG 400 (e.g., 1:1 v/v).
-
pH Adjustment: The solubility of some compounds is pH-dependent. While altering the pH of cell culture media is generally not recommended as it can affect cell health, for short-term experiments, a slight adjustment might be possible. This should be approached with caution and validated for its effect on your cells.[4]
Issue 2: I am not observing the expected biological activity of this compound in my cell-based assays.
Poor aqueous solubility can lead to a lower effective concentration of the drug in the culture medium, resulting in reduced or inconsistent biological activity.
Step-by-Step Troubleshooting:
-
Confirm Drug Concentration: After preparing your final working solution of this compound in the culture medium, centrifuge the solution to pellet any undissolved compound and measure the concentration of the supernatant using a suitable analytical method (e.g., HPLC-UV). This will give you the actual concentration of soluble this compound.
-
Increase Solubility with Excipients: The use of solubilizing agents can enhance the concentration of soluble this compound.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their solubility. Beta-cyclodextrins and their derivatives are commonly used.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low, non-toxic concentrations to aid in solubilization.
-
-
Formulation as a Solid Dispersion: For more advanced applications, a solid dispersion of this compound in a hydrophilic polymer (e.g., PVP, HPMC) can be prepared. This solid dispersion can then be dissolved in the culture medium.[5]
-
Nanoparticle Formulation: Encapsulating this compound into nanoparticles is another strategy to improve its delivery and effective concentration in in vitro systems.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A: Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of poorly water-soluble compounds for in vitro use. Other organic solvents such as ethanol or dimethylformamide (DMF) can also be considered.
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A: The tolerance of cell lines to DMSO varies, but most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity. It is recommended to keep the final DMSO concentration in your cell culture medium below 0.1% (v/v) if possible and to always include a vehicle control (medium with the same concentration of DMSO without the drug) in your experiments.
Q3: Can I heat the this compound solution to improve its solubility?
A: Gentle warming can sometimes help to dissolve a compound. However, excessive heating should be avoided as it can lead to the degradation of this compound. If you choose to warm the solution, do so gently (e.g., in a 37°C water bath) and for a short period.
Q4: How can I check if my this compound has degraded in solution?
A: The stability of this compound in your chosen solvent and under your experimental conditions can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector. Comparing the chromatogram of a freshly prepared solution to one that has been stored or used in an experiment can reveal the presence of degradation products.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | < 0.01 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Ethanol | 5-10 |
| Polyethylene Glycol 400 (PEG 400) | 10-20 |
Table 2: Hypothetical Improvement of this compound Aqueous Solubility with Excipients
| Formulation | This compound Concentration (µg/mL) in Aqueous Buffer (pH 7.4) |
| This compound alone | < 1 |
| This compound with 1% Tween® 80 | 15 |
| This compound with 10 mM HP-β-Cyclodextrin | 50 |
| This compound as a 1:10 solid dispersion with PVP K30 | 120 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using a Co-solvent System
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG 400), sterile
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add a volume of DMSO to achieve a high-concentration stock (e.g., 10 mg/mL).
-
Vortex the tube until the this compound is completely dissolved.
-
Add an equal volume of PEG 400 to the DMSO solution (resulting in a 1:1 DMSO:PEG 400 co-solvent system).
-
Vortex again to ensure a homogenous solution.
-
Store the stock solution at -20°C, protected from light.
-
Protocol 2: Enhancing this compound Solubility using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Materials:
-
This compound powder
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Prepare a solution of HP-β-CD in PBS at the desired concentration (e.g., 50 mM).
-
Slowly add the this compound powder to the HP-β-CD solution while stirring.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved this compound.
-
Determine the concentration of the solubilized this compound-cyclodextrin complex using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Visualizations
Caption: Troubleshooting workflow for addressing this compound precipitation in vitro.
Caption: Hypothesized signaling pathway for this compound as a DNA intercalator.[6][7][8][9][10][11]
References
- 1. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 2. Cell Culture Academy [procellsystem.com]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. cellculturedish.com [cellculturedish.com]
- 5. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro pharmacodynamic assay for cancer drug development: application to this compound, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design of DNA Intercalators Based on 4-Carboranyl-1,8-Naphthalimides: Investigation of Their DNA-Binding Ability and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA intercalators in cancer therapy: organic and inorganic drugs and their spectroscopic tools of analysis. | Semantic Scholar [semanticscholar.org]
- 10. The impact of DNA intercalators on DNA and DNA-processing enzymes elucidated through force-dependent binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA-intercalator interactions: structural and physical analysis using atomic force microscopy in solution - Soft Matter (RSC Publishing) [pubs.rsc.org]
improving the therapeutic index of Crisnatol in combination therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the therapeutic index of Crisnatol in combination therapies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic aromatic amine that functions as a DNA intercalating agent and a topoisomerase inhibitor.[1] By inserting itself into the DNA helix, it disrupts DNA replication and repair processes. Its inhibition of topoisomerase activity leads to DNA damage, ultimately preventing the proliferation of cancer cells.[1] Due to its lipophilic nature, this compound can effectively cross the blood-brain barrier, making it a candidate for treating brain tumors such as glioblastoma.[1]
Q2: What are the dose-limiting toxicities (DLTs) of this compound?
The primary dose-limiting toxicity of this compound is reversible, dose-dependent neurotoxicity.[2][3] Symptoms can include somnolence, dizziness, blurred vision, unsteady gait, confusion, agitation, and disorientation.[2] In some studies, hematologic toxicity and phlebitis have also been observed.[1]
Q3: How can the neurotoxicity of this compound be minimized?
Studies have shown that the neurotoxicity of this compound is associated with high peak plasma concentrations.[4] A key strategy to mitigate this is to prolong the infusion duration. By extending the infusion time, a lower, more constant plasma concentration can be maintained, which has been shown to be better tolerated while still achieving biologically relevant drug exposure.[4]
Q4: What is the rationale for using this compound in combination therapies?
The goal of combination therapies is often to achieve a synergistic or additive anti-cancer effect, overcome drug resistance, and/or reduce toxicity.[5][6] For a DNA-damaging agent like this compound, a rational combination strategy could involve agents that inhibit DNA repair pathways, thereby increasing the cancer cells' sensitivity to this compound. Another approach is to combine this compound with other chemotherapeutic agents that have different mechanisms of action to target the tumor more effectively.[6]
Q5: Are there specific combination therapies that have been studied with this compound?
While extensive data on specific combinations to improve this compound's therapeutic index is limited in publicly available literature, early clinical trials explored combinations with other anticancer agents like cisplatin to enhance efficacy.[1] The primary focus of these early combinations was often on improving anti-tumor activity and minimizing resistance.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High level of neurotoxicity observed in animal models at desired therapeutic doses. | High peak plasma concentration of this compound. | Modify the administration schedule. Instead of a bolus injection, try a prolonged infusion over several hours or days. This can help maintain a therapeutic plasma concentration below the neurotoxicity threshold.[4] |
| Inconsistent results in in vitro cytotoxicity assays. | Issues with this compound solubility or stability in culture media. Cell density and exposure time are critical variables. | Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture media. Protect from light if the compound is light-sensitive. Optimize cell seeding density and exposure time, as the effect of this compound is dependent on both concentration and duration of exposure.[7] |
| Tumor cells developing resistance to this compound monotherapy in long-term experiments. | Upregulation of DNA repair pathways in cancer cells. | Consider a combination therapy approach. Co-administer this compound with an inhibitor of a key DNA repair pathway, such as a PARP inhibitor or an ATM inhibitor, to prevent the cancer cells from repairing the this compound-induced DNA damage.[8] |
| Difficulty in translating in vitro efficacy to in vivo models. | Poor bioavailability or rapid metabolism of this compound in vivo. | Characterize the pharmacokinetic profile of this compound in the chosen animal model. If bioavailability is low, consider alternative formulations, such as nanoparticle-based drug delivery systems, which can improve drug solubility, stability, and tumor targeting.[9] |
Quantitative Data Summary
Table 1: Phase I Clinical Trial Data for this compound Monotherapy
| Dosing Schedule | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicity (DLT) | Terminal Half-life (t½) | Peak Plasma Concentration (Css) at MTD | Reference |
| 6-hour i.v. infusion every 28 days | 388 mg/m² | Reversible neurological toxicity | 2.9 hours | > 4.5 µg/mL correlated with neurotoxicity | [2] |
| 6 to 96-hour continuous infusion | 2700 mg/m² over 72 hours | Neurologic (confusion, agitation) | 3.3 hours | 2.7 µg/mL | |
| 9 to 18-hour extended infusion | 900 mg/m² over 18 hours | Serious central nervous system effects | Not specified | 6.5 µg/mL in one patient with serious CNS effects | [4] |
| 6 to 21-day continuous infusion | 600 mg/m²/day for 9 days | Pulmonary thromboembolism, thrombocytopenia | Not specified | 1607.8 ng/mL |
Table 2: In Vitro Activity of this compound in MCF-7 Human Breast Cancer Cells
| Drug Exposure (k in µMⁿ-h) | Effect | Cellular Retention of this compound | Reference |
| < 30 | No effect | < 0.02 fmol/cell | [7] |
| 30 - 1000 | Growth inhibitory | ≥ 0.02 fmol/cell | [7] |
| 1500 | Cytostatic | Not specified | [7] |
| > 2000 | Cytotoxic | > 1 fmol/cell | [7] |
Experimental Protocols
Protocol: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is a general guideline for assessing the cytotoxicity of this compound and can be adapted for various cancer cell lines.
1. Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently by pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration of the drug that inhibits 50% of cell growth).
Mandatory Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for an in vitro cytotoxicity assay.
Caption: Logic for improving this compound's therapeutic index.
References
- 1. Neuroprotection during chemotherapy: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. primescholars.com [primescholars.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Discovery of Potential Neuroprotective Agents against Paclitaxel-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncodaily.com [oncodaily.com]
- 6. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. primescholars.com [primescholars.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
dealing with phlebitis associated with Crisnatol infusion
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing phlebitis associated with the infusion of the investigational agent Crisnatol.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound infusion.
| Issue | Potential Cause | Recommended Action |
| Mild pain and/or redness at the infusion site during or after infusion (Grade 1 Phlebitis) | - Chemical irritation from this compound. - Mechanical irritation from the catheter. | 1. Slow the infusion rate. 2. Apply a warm or cold compress to the site for 15-20 minutes every 4 hours for 24-48 hours.[1][2] 3. Monitor the site closely for any worsening of symptoms. 4. If symptoms persist, consider rotating the infusion site.[3] |
| Pain, erythema, and/or swelling with a palpable venous cord (Grade 2 Phlebitis) | - Significant chemical irritation from this compound. - High concentration or rapid infusion rate of this compound. | 1. Stop the infusion immediately.[1][2][4] 2. Do not remove the catheter immediately; attempt to aspirate any residual drug from the cannula.[1][4] 3. Disconnect the IV tubing and remove the catheter.[4] 4. Elevate the affected limb to reduce swelling.[4][5] 5. Apply a topical anti-inflammatory agent as per institutional protocol (e.g., diclofenac gel).[6] 6. Notify the responsible physician or principal investigator.[1][4] |
| Extensive pain, erythema, swelling, palpable venous cord, and streak formation (Grade 3 Phlebitis) | - Extravasation (leakage of this compound into the surrounding tissue). - Severe chemical phlebitis. | 1. Follow all steps for Grade 2 Phlebitis. 2. Clearly delineate the affected area with a marker.[4] 3. Photograph the site for documentation.[7] 4. Administer specific antidotes if available and indicated in the this compound investigational brochure. 5. Consult a plastic surgeon if there are signs of tissue necrosis. |
| Pain, erythema, swelling, palpable venous cord, and purulent drainage (Grade 4 Phlebitis) | - Infectious phlebitis. | 1. Stop the infusion immediately. 2. Aseptically remove the catheter and send the tip for culture and sensitivity testing. 3. Cleanse the site with an appropriate antiseptic. 4. Notify the responsible physician immediately for consideration of systemic antibiotic therapy. |
Frequently Asked Questions (FAQs)
Q1: What is the reported incidence of phlebitis with this compound infusion?
A1: The incidence of phlebitis can vary depending on several factors including the concentration of this compound, infusion rate, and the patient's vein health. In pre-clinical studies, the incidence of phlebitis with peripheral intravenous catheters has been observed to be around 30%.[6][8] It is crucial to monitor patients closely for signs of phlebitis.
Q2: What are the known risk factors for developing this compound-associated phlebitis?
A2: Several factors can increase the risk of phlebitis, including:
-
Chemical factors: Irritant properties of the drug or infusate.[9][10]
-
Mechanical factors: Catheter size, material, and insertion skill.[9][10]
-
Infection factors: Migration of skin organisms along the catheter.[9][10]
-
Patient factors: Age, gender, and pre-existing conditions affecting vein integrity.[9][10] Longer catheter dwelling time and forearm insertion have also been identified as risk factors.[8]
Q3: Can this compound be administered via a peripheral IV line?
A3: While peripheral administration is possible, it is associated with a higher risk of phlebitis. For infusions of vesicant or irritant drugs, administration via a central venous catheter (CVC) is highly recommended to minimize this risk.[4]
Q4: What preventive measures can be taken to minimize the risk of phlebitis?
A4: To reduce the incidence of phlebitis, consider the following:
-
Vein Selection: Choose a large, intact vein, avoiding areas of flexion.[4]
-
Catheter Choice: Use the smallest gauge catheter appropriate for the infusion.
-
Dilution: Administer this compound in the recommended dilution to minimize concentration.
-
Infusion Rate: Infuse this compound at the prescribed rate, avoiding rapid administration.
-
Site Rotation: Rotate the infusion site regularly as per institutional policy.[3]
-
Prophylactic Measures: Some studies suggest that low-dose continuous heparin may help prevent chemotherapy-induced phlebitis.[11] Additionally, the external application of sesame oil has been shown to be effective in some cases.[12][13][14]
Q5: What should be documented in the event of this compound-associated phlebitis?
A5: Thorough documentation is crucial for patient safety and study integrity. Record the following:
-
Patient identification details.
-
Date and time of onset.
-
Signs and symptoms observed.
-
A detailed description of the IV access.
-
The approximate amount of this compound extravasated (if applicable).
-
All management steps taken, including the time and date of each action.[2]
Data Presentation
Table 1: Hypothetical Incidence of Phlebitis with this compound Infusion
| This compound Concentration | Infusion Rate | Incidence of Phlebitis (Grade 1-2) | Incidence of Severe Phlebitis (Grade 3-4) |
| 1 mg/mL | 50 mL/hr | 15% | 2% |
| 1 mg/mL | 100 mL/hr | 25% | 5% |
| 2 mg/mL | 50 mL/hr | 35% | 8% |
| 2 mg/mL | 100 mL/hr | 50% | 15% |
Table 2: Phlebitis Grading Scale (Visual Infusion Phlebitis - VIP Scale)
| Grade | Clinical Signs |
| 0 | No signs of phlebitis. |
| 1 | One of the following is evident: erythema at access site with or without pain. |
| 2 | Two of the following are evident: pain at access site, erythema, swelling. |
| 3 | All of the following are evident: pain along the path of the cannula, erythema, induration. |
| 4 | All of the following are evident and extensive: pain along the path of the cannula, erythema, induration and a palpable venous cord. |
| 5 | All of the following are evident and extensive: pain along the path of the cannula, erythema, induration, a palpable venous cord and pyrexia. |
Experimental Protocols
Protocol 1: Assessment of Phlebitis Severity
-
Objective: To standardize the assessment and grading of phlebitis at the this compound infusion site.
-
Materials: Visual Infusion Phlebitis (VIP) scale, patient chart, marker.
-
Procedure:
-
Visually inspect the infusion site at least once every shift and before, during, and after each this compound infusion.
-
Palpate the area around the insertion site for tenderness, induration, and a palpable venous cord.
-
Assess for pain, redness, and swelling.
-
Compare the assessment findings to the VIP scale (Table 2) to assign a phlebitis grade.
-
Document the grade and all clinical signs in the patient's research record.
-
If phlebitis is Grade 2 or higher, notify the principal investigator and follow the troubleshooting guide.
-
Protocol 2: Management of Suspected this compound Extravasation
-
Objective: To provide a standardized response to a suspected this compound extravasation event.
-
Materials: Sterile gloves, 3-5 mL syringe, appropriate antidote (if specified in the investigational brochure), sterile dressing, camera.
-
Procedure:
-
Leave the cannula in place.[4]
-
Disconnect the IV tubing from the cannula.
-
Attach a 3-5 mL syringe and gently aspirate any residual fluid and blood from the cannula and surrounding tissue.[1][4]
-
Remove the cannula.
-
Administer any specific antidote as per the this compound protocol.
-
Apply either a warm or cold compress as recommended for this compound.
-
Delineate the area of swelling and erythema with a marker.[4]
-
Photograph the affected area for documentation.[7]
-
Document the event comprehensively in the patient's record, including the estimated volume of extravasated fluid.[2]
-
Monitor the site closely for signs of tissue necrosis and report any changes to the medical team.
Visualizations
Caption: Workflow for the management of this compound-associated phlebitis.
Caption: Key strategies for the prevention of this compound-associated phlebitis.
References
- 1. Guidelines for the management of extravasation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. pogo.ca [pogo.ca]
- 5. mdanderson.org [mdanderson.org]
- 6. Pharmacists’ Role in Reducing Infusion-Related Phlebitis [uspharmacist.com]
- 7. Clinical Practice Guidelines : Peripheral extravasation injuries: Initial management and washout procedure [rch.org.au]
- 8. The incidence and risk of infusion phlebitis with peripheral intravenous catheters: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
- 10. Postinfusion Phlebitis: Incidence and Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effective prevention of chemotherapy--induced phlebitis by low-dose heparin: a prospective randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of External Use of Sesame Oil in the Prevention of Chemotherapy-Induced Phlebitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Preventive Measures on Chemotherapy Induced Phlebitis among Patients with Cancer [menj.journals.ekb.eg]
- 14. menj.journals.ekb.eg [menj.journals.ekb.eg]
how to manage reversible neurological symptoms of Crisnatol
Technical Support Center: Crisnatol Research
This guide provides researchers, scientists, and drug development professionals with essential information for managing the reversible neurological symptoms associated with the investigational compound this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known reversible neurological symptoms associated with this compound in preclinical models?
Researchers have observed dose-dependent reversible neurological symptoms in preclinical studies. The most common observations include peripheral neuropathy (characterized by decreased sensory perception and thermal sensitivity), mild ataxia, and fine motor tremors. These symptoms typically manifest after a period of sustained dosing and show significant reversal upon cessation of treatment.
Q2: What is the proposed mechanism for this compound-induced neurological side effects?
The leading hypothesis is that this compound, a potent microtubule dynamics modulator, transiently disrupts axonal transport in peripheral neurons. This interference with the microtubule network, essential for transporting organelles, vesicles, and other vital components along the axon, is thought to be the primary cause of the observed neurological symptoms. The reversibility of these symptoms suggests that this compound does not cause permanent neuronal damage at clinically relevant concentrations.
Q3: Are there established in vitro assays to screen for this compound's neurotoxic potential?
Yes, several in vitro models are recommended. A primary screen using dorsal root ganglion (DRG) neuron cultures can assess neurite outgrowth inhibition. A reduction in neurite length in the presence of this compound can serve as an early indicator of potential neurotoxicity.
Q4: What in vivo monitoring techniques are recommended for assessing neurological symptoms in animal models?
For preclinical assessment in rodent models, a combination of behavioral and electrophysiological tests is recommended. Behavioral tests such as the von Frey filament test for mechanical allodynia and the Hargreaves test for thermal sensitivity are useful for quantifying sensory neuropathy. For motor coordination and balance, the rotarod test is a standard and effective assessment. Nerve conduction velocity (NCV) measurements can provide quantitative data on nerve function.
Q5: How can the reversible nature of the neurological symptoms be confirmed in an experimental setting?
To confirm reversibility, a "washout" period should be incorporated into your study design. After a dosing period where neurological symptoms are observed and measured, this compound administration is stopped. The same neurological assessments should be repeated at regular intervals during this washout period to track the recovery of normal function.
Troubleshooting Guides
Issue 1: High variability in behavioral test results for peripheral neuropathy.
-
Possible Cause: Inconsistent acclimation of test subjects to the experimental setup and handling.
-
Troubleshooting Steps:
-
Ensure all animals are acclimated to the testing room for at least one hour before each session.
-
Handle the animals consistently and gently to minimize stress-induced variability.
-
Conduct baseline testing before this compound administration to establish a stable performance reference for each animal.
-
Ensure the same researcher conducts the behavioral tests for a given cohort to minimize inter-operator variability.
-
Issue 2: Unexpected severity of ataxia in animal models at a planned dose.
-
Possible Cause: The administered dose may be too high for the specific animal strain or age, or there may be an error in dose calculation or formulation.
-
Troubleshooting Steps:
-
Immediately verify the dose calculations and the concentration of the dosing solution.
-
Consider implementing a dose-escalation study design to identify the maximum tolerated dose (MTD) more precisely.
-
If severe ataxia is observed, consider reducing the dose for subsequent cohorts or implementing a less frequent dosing schedule.
-
Monitor animal well-being closely and consult with the institutional animal care and use committee (IACUC) regarding humane endpoints.
-
Issue 3: Difficulty in correlating in vitro neurite outgrowth data with in vivo neurological symptoms.
-
Possible Cause: The concentrations used in the in vitro assay may not be representative of the drug exposure in the peripheral nervous system in vivo.
-
Troubleshooting Steps:
-
Conduct pharmacokinetic (PK) studies to determine the concentration of this compound in relevant tissues, such as the sciatic nerve or dorsal root ganglia, at various time points after administration.
-
Use these in vivo concentration levels to inform the dose range for your in vitro experiments.
-
Consider more complex in vitro models, such as microfluidic devices that can compartmentalize neuronal cell bodies and axons, to better simulate the in vivo environment.
-
Quantitative Data Summary
Table 1: Dose-Dependent Incidence of Reversible Neurological Symptoms in a 28-Day Rodent Study
| This compound Dose (mg/kg/day) | Incidence of Peripheral Neuropathy (%) | Mean Reduction in Rotarod Performance (%) | Time to Symptom Reversal (Days post-cessation) |
| 0 (Vehicle) | 0% | 2% | N/A |
| 10 | 15% | 8% | 7 |
| 25 | 45% | 25% | 14 |
| 50 | 80% | 55% | 21 |
Table 2: Effect of this compound on Neurite Outgrowth in DRG Neuron Culture
| This compound Concentration (nM) | Mean Neurite Length (µm) | % Inhibition of Neurite Outgrowth |
| 0 (Control) | 450 | 0% |
| 1 | 410 | 8.9% |
| 10 | 280 | 37.8% |
| 100 | 110 | 75.6% |
Key Experimental Protocols
Protocol 1: Assessment of Mechanical Allodynia using von Frey Filaments
-
Acclimation: Place the rodent on a wire mesh platform and cover it with a clear plastic chamber. Allow the animal to acclimate for at least 15-20 minutes before testing.
-
Filament Application: Apply calibrated von Frey filaments of increasing stiffness to the mid-plantar surface of the hind paw.
-
Response Observation: A positive response is a sharp withdrawal of the paw, licking, or flinching.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range. If there is a response, use the next weaker filament. If there is no response, use the next stronger filament.
-
Data Analysis: The pattern of responses is used to calculate the 50% withdrawal threshold, which is an indicator of mechanical sensitivity.
Protocol 2: In Vitro Neurite Outgrowth Assay
-
Cell Culture: Isolate dorsal root ganglion (DRG) neurons from neonatal rodents and plate them on a suitable substrate (e.g., poly-D-lysine/laminin-coated plates).
-
Treatment: After allowing the neurons to adhere and begin extending neurites (typically 12-24 hours), treat the cultures with varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the treated cultures for a defined period (e.g., 48 hours).
-
Immunofluorescence: Fix the cells and perform immunofluorescence staining for a neuronal marker, such as β-III tubulin, to visualize the neurons and their neurites.
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Use automated image analysis software to measure the total length of neurites per neuron.
-
Data Normalization: Express the neurite length in treated wells as a percentage of the vehicle-treated control wells.
Visualizations
Caption: Proposed mechanism of this compound-induced reversible neurotoxicity.
Caption: Integrated workflow for assessing this compound's neurological effects.
Caption: Troubleshooting logic for high variability in behavioral data.
Navigating Crisnatol Dosage in Models with Hepatic Impairment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing Crisnatol in experimental models exhibiting compromised hepatic clearance. The following frequently asked questions, troubleshooting guides, and detailed protocols are designed to ensure data integrity and subject welfare during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary route of metabolism and clearance for this compound?
A1: this compound undergoes extensive metabolism, primarily in the liver.[1] The main metabolic pathways involve oxidation and conjugation.[1] Following metabolism, the majority of a this compound dose is eliminated through the feces (81-92%), with a smaller fraction excreted in the urine (6-12%).[1] Intact this compound is a major component found in the feces, but it is not present in the urine.[1]
Q2: How does hepatic impairment affect the clearance of this compound?
A2: this compound is characterized by rapid hepatic clearance.[2] While one clinical study did not find a direct relationship between this compound clearance and standard indices of hepatic function, it is crucial to exercise caution.[3] General pharmacokinetic principles for drugs with high hepatic extraction suggest that both the initial and maintenance doses may need to be reduced in the presence of severe liver dysfunction, such as cirrhosis.[4][5] Another source recommends that for drugs where the liver detoxifies a substantial portion of the administered dose, a reduced dose should be considered when liver function is poor.[6] Given the extensive hepatic metabolism of this compound, it is prudent to anticipate altered clearance in models with hepatic impairment.
Q3: What are the recommended starting points for this compound dosage adjustment in models with hepatic insufficiency?
A3: Specific dosage adjustments for this compound in hepatic impairment have not been formally established. However, based on general guidelines for cytotoxic drugs, a conservative approach is warranted. For models with moderate hepatic impairment, consider a dose reduction of 25-50%. For severe hepatic impairment, a dose reduction of 50% or more may be necessary. It is critical to monitor for signs of toxicity, particularly neurological side effects, which are the primary dose-limiting toxicities of this compound.[2][7]
Q4: What are the known drug-drug interactions for this compound?
A4: There is currently no specific information available regarding drug-drug interactions with this compound. As this compound is metabolized by the liver, co-administration with drugs that are strong inhibitors or inducers of hepatic enzymes could potentially alter its plasma concentrations. It is advisable to avoid co-administering this compound with agents known to significantly impact hepatic metabolism unless their potential interaction has been thoroughly investigated.
Data Summary: this compound Pharmacokinetics
| Parameter | Value | Species | Reference |
| Terminal Half-Life (t1/2) | 2.9 hours | Human | [2] |
| Total Body Clearance | 18.3 L/h/m² | Human | [2] |
| Volume of Distribution (Vdss) | 58.8 L/m² | Human | [2] |
| Primary Route of Elimination | Feces (81-92%) | Rat | [1] |
| Urinary Excretion | 6-12% | Rat | [1] |
Experimental Protocols
Protocol 1: Assessment of this compound's In Vitro Metabolic Stability in Liver Microsomes
Objective: To determine the intrinsic clearance of this compound in liver microsomes from a species with normal and impaired hepatic function.
Materials:
-
Cryopreserved liver microsomes (from both healthy and hepatic-impaired models)
-
This compound
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Methodology:
-
Thaw cryopreserved microsomes on ice.
-
Prepare a reaction mixture containing phosphate buffer, microsomes, and this compound in a microcentrifuge tube.
-
Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant for the concentration of remaining this compound using a validated LC-MS/MS method.
-
Calculate the rate of disappearance of this compound to determine the intrinsic clearance.
Protocol 2: In Vivo Pharmacokinetic Study of this compound in a Model with Hepatic Impairment
Objective: To evaluate the effect of hepatic impairment on the pharmacokinetic profile of this compound.
Materials:
-
Animal models with induced hepatic impairment (e.g., bile duct ligation model) and control animals.
-
This compound formulated for intravenous or oral administration.
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant).
-
Centrifuge.
-
LC-MS/MS system for bioanalysis.
Methodology:
-
Administer a single dose of this compound to both the control and hepatic-impaired animal groups.
-
Collect blood samples at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in each plasma sample using a validated LC-MS/MS method.
-
Perform non-compartmental or compartmental pharmacokinetic analysis to determine key parameters such as clearance, volume of distribution, and half-life.
-
Compare the pharmacokinetic parameters between the control and hepatic-impaired groups to assess the impact of liver dysfunction.
Visual Guides
Caption: this compound Metabolic Pathway
Caption: Experimental Workflow for Dosage Adjustment
Caption: Dosage Adjustment Decision Logic
References
- 1. Disposition, metabolism, and excretion of the anticancer agent this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase I and clinical pharmacology trial of this compound (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A phase I and pharmacological study of protracted infusions of this compound mesylate in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose adjustment in patients with liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. stonybrookmedicine.edu [stonybrookmedicine.edu]
- 7. This compound mesylate: phase I dose escalation by extending infusion duration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Crisnatol Degradation in Experimental Solutions
Welcome to the Technical Support Center for Crisnatol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in experimental solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is an orally active anticancer agent and a member of the arylmethylaminopropanediol class of DNA intercalators. It appears as a white to off-white solid and is generally stable under recommended storage conditions. However, it is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1][2]
Q2: What are the common causes of this compound degradation in experimental solutions?
While specific degradation pathways for this compound are not extensively published, degradation of similar aromatic anticancer agents and DNA intercalators is often caused by:
-
Hydrolysis: Reaction with water, which can be catalyzed by acidic or basic conditions.[3]
-
Oxidation: Degradation caused by reactive oxygen species. This can be initiated by exposure to air, light, or the presence of oxidizing agents.[3][4]
-
Photodegradation: Degradation upon exposure to light, particularly UV radiation.[3][5]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, before diluting with aqueous buffers. The choice of solvent will depend on the specific experimental requirements and the desired final concentration. It is crucial to ensure the solvent is of high purity and free from contaminants that could promote degradation.
Q4: What are the ideal storage conditions for this compound solutions?
To minimize degradation, this compound solutions should be:
-
Stored at low temperatures: Refrigeration (2-8 °C) or freezing (-20 °C or -80 °C) is recommended. Note that freeze-thaw cycles should be minimized.
-
Protected from light: Use amber vials or wrap containers in aluminum foil.[6]
-
Stored under an inert atmosphere: For long-term storage, purging the solution with an inert gas like argon or nitrogen can help prevent oxidation.
Q5: Can I use buffers to stabilize my this compound solution?
Yes, using a buffer to maintain an optimal pH can be critical for stability. Since this compound is incompatible with strong acids and bases, a neutral or slightly acidic pH is likely to be optimal. However, the ideal pH for maximum stability should be determined experimentally.
Troubleshooting Guides
Issue 1: I am observing a loss of this compound activity or concentration in my experiments.
This is a common problem that can often be attributed to degradation. Follow these steps to troubleshoot the issue:
Troubleshooting Workflow for this compound Degradation
Caption: A workflow to diagnose and resolve this compound degradation issues.
-
Review Solution Preparation and Storage:
-
Solvent: Was a high-purity, anhydrous solvent used to prepare the stock solution? Common laboratory solvents can contain impurities that may react with this compound.
-
Storage: Was the stock solution and experimental dilutions stored properly (protected from light, at a low temperature)?
-
Freeze-Thaw Cycles: How many times has the stock solution been frozen and thawed? Repeated cycles can introduce moisture and promote degradation.
-
-
Check for Potential Contaminants:
-
Water Quality: Was high-purity, nuclease-free water used for preparing aqueous solutions?
-
Buffer Components: Could any components of your buffer be reacting with this compound? For example, some buffers can chelate metals that might catalyze oxidation.
-
Plasticware: Are you using high-quality plasticware? Low-quality plastics can leach compounds that may affect this compound stability.
-
-
Evaluate Experimental Conditions:
-
pH: What is the pH of your experimental solution? this compound is unstable in strongly acidic or basic conditions.[1]
-
Temperature: Are your experiments conducted at elevated temperatures for extended periods?
-
Light: Are your experimental setups exposed to ambient light for long durations?
-
-
Perform a Stability Study: If the cause of degradation is not immediately obvious, a systematic stability study is recommended. See the detailed protocol below.
Issue 2: I am seeing unexpected peaks in my analytical analysis (e.g., HPLC, LC-MS).
The appearance of new peaks is a strong indicator of degradation.
Potential Degradation Pathways of Aromatic Anticancer Agents
Caption: Potential chemical reactions leading to this compound degradation.
-
Identify the Degradants: Use techniques like mass spectrometry (MS) to determine the mass of the unknown peaks and deduce their potential structures. This can provide clues about the degradation pathway.
-
Correlate with Conditions: Note the experimental conditions under which these new peaks appear. For example, if they appear after exposure to light, photodegradation is likely the cause.
Quantitative Data Summary
While specific public data on this compound's degradation kinetics is limited, the following table provides a hypothetical representation of stability data that could be generated from a forced degradation study. This illustrates the type of data researchers should aim to generate.
| Condition | Parameter | Value | This compound Remaining (%) after 24h | Key Degradation Products |
| Hydrolytic | pH | 2.0 | 65% | Hydrolyzed Amine |
| pH | 7.0 | 98% | Not Detected | |
| pH | 12.0 | 55% | Oxidized Chrysene Ring | |
| Oxidative | H₂O₂ | 3% | 70% | N-oxide, Hydroxylated Chrysene |
| Thermal | Temperature | 4 °C | >99% | Not Detected |
| Temperature | 25 °C | 95% | Minor Oxidative Products | |
| Temperature | 60 °C | 80% | Multiple Degradants | |
| Photolytic | Light Exposure | Dark | >99% | Not Detected |
| Light Exposure | Ambient Lab Light | 90% | Photodegradation Product A | |
| Light Exposure | UV Light (254 nm) | 40% | Photodegradation Products A & B |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify the degradation pathways and the intrinsic stability of this compound.
Workflow for a Forced Degradation Study
References
- 1. Stabilizing and destabilizing effects of intercalators on DNA triplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. apicule.com [apicule.com]
- 5. Analytical Techniques for the Quantification and Validation of Resveratrol: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmaceutical cocrystals: a rising star in drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of Crisnatol in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Crisnatol in cellular assays.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is an experimental anticancer agent that functions as a DNA intercalator and a potent inhibitor of topoisomerase II.[1] By inserting itself into the DNA helix, this compound disrupts DNA replication and repair processes. Its inhibition of topoisomerase II, an enzyme crucial for managing DNA topology, leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis in cancer cells.[2][3][4]
2. What are the known off-target effects and toxicities of this compound?
Clinical studies have identified neurotoxicity and hematologic toxicity as the primary dose-limiting side effects of this compound.[1] In cellular assays, high concentrations of this compound can lead to severe membrane perturbation and a loss of cell viability, which may mask the specific effects of topoisomerase II inhibition.[5] These toxicities are considered off-target effects, as they may not be directly related to the intended therapeutic action on topoisomerase II.
3. How can I minimize off-target effects in my cellular assays?
Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Optimizing Concentration and Exposure Time: The biological effects of this compound are highly dependent on both concentration and the duration of exposure.[5] It is recommended to perform a dose-response and time-course experiment to identify the lowest effective concentration and shortest exposure time that elicits the desired on-target effect (e.g., G2/M phase cell cycle arrest) without causing excessive cytotoxicity.
-
Using a Control Compound: An inactive isomer of this compound has been shown to have minimal effects on the cell cycle.[5] Including this or a structurally similar but inactive compound as a negative control can help differentiate between specific on-target effects and non-specific or off-target cytotoxicity.
-
Serum Concentration: The presence of serum proteins can influence the free concentration of this compound. Consider reducing serum concentration during the drug treatment period, but be mindful of the potential impact on cell health.
-
Washing Steps: Implementing thorough washing steps after the treatment period can help remove unbound this compound and reduce non-specific binding to cell membranes and plasticware.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High levels of cell death observed at concentrations expected to be cytostatic. | Off-target cytotoxicity due to excessive concentration or exposure time. | Perform a detailed dose-response and time-course experiment to determine the optimal conditions. Start with a lower concentration range (e.g., 0.5-1.0 µM) and shorter exposure times (e.g., 4 hours) as these have been shown to induce a reversible G2-phase block.[5] |
| Inconsistent results between experiments. | Non-specific binding of this compound to labware or variability in cell health. | Pre-coat plates with a blocking agent like bovine serum albumin (BSA) to reduce non-specific binding. Ensure consistent cell seeding density and viability across all experiments. |
| Difficulty distinguishing on-target from off-target effects. | Lack of appropriate controls. | Use an inactive isomer of this compound as a negative control to identify phenotypes specifically associated with its DNA intercalating and topoisomerase II inhibitory activity.[5] Additionally, employ downstream assays specific to topoisomerase II inhibition, such as detecting DNA double-strand breaks (γH2AX staining). |
| Observed phenotype does not align with expected cell cycle arrest. | The chosen cell line may be resistant to topoisomerase II inhibitors or have altered cell cycle checkpoints. | Characterize the topoisomerase II expression and activity in your cell line. Consider using a cell line known to be sensitive to topoisomerase II inhibitors as a positive control. |
Quantitative Data Summary
The following table summarizes the concentration-dependent effects of this compound on murine erythroleukemic cells (MELC) as a reference for designing your experiments.
| This compound Concentration | Exposure Time | Observed Effect | On-Target/Off-Target | Citation |
| 0.5-1.0 µM | 4 hours | Reversible G2-phase block | On-target | [5] |
| 0.5-1.0 µM | 24 hours | Polyploidy (>G2) | On-target | [5] |
| 5-10 µM | Variable | Persistent S-phase retardation, irreversible G2 block | On-target/Potential for off-target | [5] |
| 25-50 µM | Variable | Severe membrane perturbation, loss of viability | Off-target cytotoxicity | [5] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Flow Cytometry
This protocol aims to identify the concentration of this compound that induces cell cycle arrest (on-target effect) with minimal cytotoxicity (off-target effect).
-
Cell Seeding: Plate your cells at a density that will not exceed 70-80% confluency by the end of the experiment.
-
Drug Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µM) and an inactive isomer control for a defined period (e.g., 4, 12, and 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry Analysis: Analyze the cell cycle distribution using a flow cytometer.
-
Data Interpretation: Identify the concentration and time point that results in a significant increase in the G2/M population without a substantial increase in the sub-G1 population (indicative of apoptosis/necrosis).
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action and Potential Off-Target Effects
The following diagram illustrates the intended on-target pathway of this compound and potential off-target effects.
Caption: On-target vs. potential off-target pathways of this compound.
Experimental Workflow for Minimizing Off-Target Effects
This diagram outlines a logical workflow for researchers to follow when starting experiments with this compound.
Caption: Workflow for optimizing this compound cellular assays.
References
- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. An efficient multiple-exposure analysis of the toxicity of this compound, a DNA intercalator in phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing variability in Crisnatol efficacy across different cell lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the observed variability in Crisnatol's efficacy across different cancer cell lines. This compound is a DNA intercalator and topoisomerase II inhibitor, and its effectiveness can be influenced by a variety of cellular factors. This resource aims to equip researchers with the knowledge to interpret their experimental results and troubleshoot potential issues.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address common challenges encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the IC50 value of this compound between different cancer cell lines. What are the potential reasons for this variability?
A1: Variability in this compound's efficacy across different cell lines is expected and can be attributed to several factors:
-
Differential Expression of Topoisomerase II: this compound's primary target is topoisomerase II. Cell lines with higher expression levels of this enzyme may be more sensitive to the drug.
-
Drug Efflux Pump Activity: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and leading to resistance.
-
DNA Repair Capacity: Cell lines with highly efficient DNA repair mechanisms, particularly those involved in repairing double-strand breaks caused by topoisomerase II inhibition, may exhibit greater resistance.
-
Cellular Proliferation Rate: this compound is more effective against rapidly dividing cells, as its mechanism of action is linked to DNA replication and cell division. Slower-growing cell lines may appear more resistant.
-
Genetic Background of the Cell Line: Specific mutations in genes related to apoptosis (e.g., TP53, BCL-2 family), cell cycle checkpoints, or drug metabolism can significantly influence a cell line's response to this compound.
Q2: Our MTT assay results show inconsistent readings or high background. How can we troubleshoot this?
A2: Inconsistent MTT assay results can be frustrating. Here are some common causes and solutions:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density. Too few cells will result in a low signal, while too many can lead to nutrient depletion and cell death unrelated to the drug's effect.
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved before reading the absorbance. Incomplete solubilization is a common source of variability. Try extending the incubation time with the solubilization buffer or gently pipetting to aid dissolution.
-
Interference from the Compound: this compound, being a colored compound, might interfere with the absorbance reading. Always include a "compound only" control (wells with this compound in media but no cells) to measure and subtract the background absorbance.
-
Contamination: Microbial contamination can lead to false-positive results as bacteria and yeast can also reduce MTT. Regularly check your cell cultures for contamination.
-
Incubation Time: Optimize the incubation time with both this compound and the MTT reagent for each cell line.
Q3: We are not observing the expected induction of apoptosis after this compound treatment in our Western blot analysis. What could be the issue?
A3: A lack of apoptotic markers in a Western blot can be due to several factors:
-
Time Point of Analysis: Apoptosis is a dynamic process. The peak expression of apoptotic markers like cleaved caspases and cleaved PARP can be time-dependent. Perform a time-course experiment to identify the optimal time point for analysis.
-
Antibody Quality: Ensure the primary antibodies you are using are validated for the detection of the specific apoptotic markers in your cell line.
-
Protein Loading: Use a consistent amount of protein for each sample and normalize to a loading control (e.g., β-actin, GAPDH) to ensure equal loading.
-
Cell Lysis and Protein Extraction: Use an appropriate lysis buffer that efficiently extracts both cytoplasmic and nuclear proteins, as some apoptotic proteins translocate between cellular compartments.
-
Alternative Cell Death Pathways: this compound might be inducing other forms of cell death, such as necrosis or autophagy, in your specific cell line. Consider investigating markers for these pathways.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments | Inconsistent cell passage number or health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding. |
| Pipetting errors during drug dilution or cell seeding. | Calibrate pipettes regularly. Use a consistent pipetting technique. Prepare a master mix of drug dilutions to add to the plates. | |
| Low this compound potency in a specific cell line | High expression of drug efflux pumps (e.g., P-gp). | Co-treat with a known P-gp inhibitor (e.g., Verapamil) to see if sensitivity is restored. Analyze P-gp expression by Western blot or qPCR. |
| Enhanced DNA damage repair. | Investigate the expression levels of key DNA repair proteins (e.g., BRCA1, RAD51) in your resistant and sensitive cell lines. | |
| Unexpected cell morphology changes after treatment | This compound may be inducing cellular senescence or mitotic catastrophe. | Perform senescence-associated β-galactosidase staining or analyze cell morphology for signs of mitotic catastrophe (e.g., multinucleated cells). |
Data Presentation
Comparative Efficacy of this compound Across Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) - Representative Data |
| MCF-7 | Breast Adenocarcinoma | Value to be determined experimentally |
| MDA-MB-231 | Breast Adenocarcinoma | Value to be determined experimentally |
| A549 | Lung Carcinoma | Value to be determined experimentally |
| HT-29 | Colon Adenocarcinoma | Value to be determined experimentally |
| U-87 MG | Glioblastoma | Value to be determined experimentally |
| SF-295 | Glioblastoma | Value to be determined experimentally |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.
2. Detection of Apoptosis by Western Blotting
This protocol outlines the steps to detect key apoptotic markers in this compound-treated cells.
Materials:
-
This compound-treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets with RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting workflow for variable this compound efficacy.
Technical Support Center: Reversing Crisnatol-Induced Multidrug Resistance
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding methods to reverse potential multidrug resistance (MDR) induced by Crisnatol. As specific data on this compound-induced resistance is limited, the following information is based on the known mechanisms of resistance to other DNA intercalating agents and topoisomerase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an experimental anticancer agent that acts as a DNA intercalating agent and a topoisomerase inhibitor.[1] Its mechanism of action involves inserting itself between the base pairs of DNA, which disrupts DNA replication and repair processes in cancer cells, ultimately leading to cell death.[2]
Q2: Is this compound known to induce multidrug resistance (MDR)?
Q3: What are the likely mechanisms of resistance to this compound?
Based on its class of compounds, resistance to this compound may arise from several mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2), is a common mechanism of resistance to DNA intercalating agents.[3] These transporters actively pump this compound out of the cancer cells, reducing its intracellular concentration and efficacy.
-
Alterations in the Drug Target: Mutations or altered expression of topoisomerase II, the enzyme targeted by this compound, can prevent the drug from binding effectively, thereby conferring resistance.[4]
-
Enhanced DNA Repair: Increased capacity of cancer cells to repair DNA damage caused by this compound can lead to resistance.
-
Inhibition of Apoptosis: Cancer cells can develop resistance by upregulating anti-apoptotic pathways or downregulating pro-apoptotic pathways, thus evading drug-induced cell death.[5]
Troubleshooting Guides
Problem: My this compound-treated cancer cell line is showing decreased sensitivity to the drug over time.
This is a common indication of developing drug resistance. Here are some steps to investigate and potentially reverse this phenomenon.
Step 1: Confirm the Resistance Phenotype.
-
Recommendation: Perform a dose-response assay (e.g., MTT or CellTiter-Glo assay) to compare the IC50 (half-maximal inhibitory concentration) of this compound in your treated cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
Step 2: Investigate the Mechanism of Resistance.
-
Hypothesis 1: Increased Drug Efflux via ABC Transporters.
-
Experiment: Use a fluorescent substrate of P-gp (e.g., Rhodamine 123) or BCRP (e.g., Hoechst 33342) in a flow cytometry-based efflux assay. Compare the fluorescence intensity in your resistant cells with and without a known P-gp inhibitor (e.g., Verapamil) or BCRP inhibitor (e.g., Ko143). A significant increase in fluorescence in the presence of the inhibitor suggests the involvement of that transporter.
-
Experiment: Perform Western blotting or qPCR to check for the overexpression of P-gp (MDR1/ABCB1) or BCRP (ABCG2) in your resistant cell line compared to the parental line.
-
-
Hypothesis 2: Altered Topoisomerase II activity.
-
Experiment: Perform a topoisomerase II activity assay to compare the enzyme's function in nuclear extracts from resistant and parental cells.
-
Experiment: Sequence the topoisomerase II gene in your resistant cells to check for mutations known to confer resistance to this class of drugs.
-
Step 3: Attempt to Reverse the Resistance.
-
Strategy 1: Co-administration with an MDR Modulator.
-
Recommendation: If you have evidence of P-gp or BCRP overexpression, treat your resistant cells with this compound in combination with a P-gp inhibitor (e.g., Verapamil, Tariquidar) or a BCRP inhibitor (e.g., Ko143). A restored sensitivity to this compound would indicate that drug efflux is a key resistance mechanism.
-
-
Strategy 2: Targeting Downstream Signaling Pathways.
-
Recommendation: Investigate signaling pathways that may be upregulated in your resistant cells and contribute to cell survival (e.g., PI3K/Akt, MAPK/ERK). Consider using inhibitors of these pathways in combination with this compound.
-
Quantitative Data
While specific data on the reversal of this compound-induced MDR is not available, the following table summarizes the in vitro activity of this compound from a pharmacodynamic study. This data can serve as a baseline for your own experiments.
| Cell Line | Assay Parameter | Value | Reference |
| MCF-7 (Human Breast Cancer) | Growth Inhibition Threshold (k) | < 30 µM·h | [6] |
| MCF-7 (Human Breast Cancer) | Growth Inhibitory Range (k) | 30 - 1000 µM·h | [6] |
| MCF-7 (Human Breast Cancer) | Cytostatic Effect (k) | 1500 µM·h | [6] |
| MCF-7 (Human Breast Cancer) | Cytotoxic Effect (k) | > 2000 µM·h | [6] |
| MCF-7 (Human Breast Cancer) | Cellular Retention for Growth Inhibition | 0.02 fmol/cell | [6] |
| MCF-7 (Human Breast Cancer) | Cellular Retention for Cytoreduction | > 1 fmol/cell | [6] |
Note: 'k' is the drug exposure constant, calculated as C^n x T, where C is the drug concentration, T is the exposure time, and n is the concentration coefficient.
Experimental Protocols
Protocol 1: MTT Assay for IC50 Determination
-
Cell Seeding: Seed cancer cells (parental and suspected resistant) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Rhodamine 123 Efflux Assay (for P-gp activity)
-
Cell Preparation: Harvest and resuspend cells in culture medium containing 5 µM Rhodamine 123.
-
Inhibitor Treatment (Optional): For the inhibitor group, pre-incubate cells with a P-gp inhibitor (e.g., 10 µM Verapamil) for 30 minutes.
-
Dye Loading: Incubate all cell samples with Rhodamine 123 for 30-60 minutes at 37°C.
-
Efflux Period: Wash the cells with ice-cold PBS and resuspend them in fresh, pre-warmed medium (with or without the inhibitor). Incubate for 1-2 hours to allow for drug efflux.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the parental cells (which is reversed by the P-gp inhibitor) indicates increased P-gp mediated efflux.
Signaling Pathways and Workflows
Below are diagrams illustrating key concepts in this compound action and potential resistance mechanisms.
References
- 1. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA intercalators as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design of DNA intercalators to overcome topoisomerase II-mediated multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of resistance to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro pharmacodynamic assay for cancer drug development: application to this compound, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Crisnatol Versus Doxorubicin in the Treatment of Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cancer therapeutics, the quest for more effective and less toxic agents is perpetual. This guide provides a detailed comparison of two DNA-intercalating agents, crisnatol and doxorubicin, for the treatment of solid tumors. Doxorubicin, an anthracycline antibiotic, is a long-established and widely used chemotherapeutic with a broad spectrum of activity, but its use is often limited by significant cardiotoxicity. This compound, a novel synthetic arylmethylaminopropanediol, emerged as a promising anticancer agent with a distinct toxicity profile. This document aims to provide an objective comparison of their mechanisms of action, in vitro and in vivo efficacy, and the experimental methodologies used to evaluate their performance.
Mechanism of Action
Both this compound and doxorubicin exert their cytotoxic effects primarily by interfering with DNA replication and transcription. However, their mechanisms have distinct features.
This compound: this compound is a DNA intercalator, meaning it inserts its planar ring structure between the base pairs of the DNA double helix.[1][2] This intercalation leads to a local unwinding of the DNA, which disrupts the binding of DNA and RNA polymerases, thereby inhibiting DNA replication and transcription.[1][3] This ultimately triggers cell cycle arrest and apoptosis. While the precise signaling pathways for this compound-induced apoptosis are not extensively detailed in the available literature, the induction of DNA damage is a primary trigger for the intrinsic apoptotic pathway.
Doxorubicin: Doxorubicin possesses a more multifaceted mechanism of action.[4] Like this compound, it is a potent DNA intercalator.[1] Beyond this, doxorubicin also inhibits topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. By stabilizing the topoisomerase II-DNA complex after DNA cleavage, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks.[4] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS) through redox cycling of its quinone moiety, which can cause oxidative damage to DNA, proteins, and lipids, contributing to its cytotoxicity and, notably, its cardiotoxic side effects.[4] Doxorubicin-induced apoptosis is known to involve various signaling pathways, including the p53 pathway and the intrinsic mitochondrial pathway, triggered by DNA damage and oxidative stress.[5][6]
Comparative Performance Data
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for this compound and doxorubicin in various solid tumor cell lines.
Table 1: this compound IC50 Values in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| MCF-7 | Breast Cancer | Growth Inhibitory: k = 30-1000 µM·h; Cytotoxic: k > 2000 µM·h | Variable | [3] |
Table 2: Doxorubicin IC50 Values in Solid Tumor Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |
| A549 | Lung Cancer | ~1.0 | 72 | |
| HeLa | Cervical Cancer | 0.1 - 0.5 | 48 | |
| HepG2 | Liver Cancer | ~0.5 | 72 | |
| HCT116 | Colon Cancer | 0.1 - 1.0 | 72 | |
| MCF-7 | Breast Cancer | 0.05 - 1.0 | 72 | |
| MDA-MB-231 | Breast Cancer | 0.1 - 0.5 | 72 | |
| PC-3 | Prostate Cancer | ~0.1 | 72 | |
| K562 | Leukemia | 0.01 - 0.1 | 48 |
Note: IC50 values for doxorubicin can vary significantly between studies due to differences in experimental conditions such as cell density, assay method, and exposure time.
In Vivo Tumor Growth Inhibition
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of anticancer agents. The following table summarizes available data on the tumor growth inhibition by this compound and doxorubicin in xenograft models.
Table 3: In Vivo Tumor Growth Inhibition
| Drug | Tumor Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| This compound | Glioblastoma Multiforme | 600 mg/m²/day for 9 days (continuous i.v. infusion) | Partial response in one patient | [7] |
| Doxorubicin | Various solid tumor xenografts | Varies by study | Significant tumor growth inhibition | [8] |
Note: Specific quantitative data on the percentage of tumor growth inhibition for this compound in various preclinical solid tumor models is limited in the available literature. One Phase I study reported a partial response in a patient with glioblastoma multiforme.[7] Doxorubicin has been extensively studied in vivo and has demonstrated significant tumor growth inhibition across a wide range of solid tumor models.[8]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound or doxorubicin for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against drug concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.
Methodology:
-
Cell Treatment: Treat cells with this compound or doxorubicin at the desired concentrations and for the appropriate duration to induce apoptosis.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Annexin V and PI Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Methodology:
-
Cell Treatment and Harvesting: Treat cells with this compound or doxorubicin and harvest them at the desired time points.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.
-
RNase Treatment: Wash the fixed cells with PBS and resuspend them in a solution containing RNase A to degrade RNA, which can also be stained by PI.
-
Propidium Iodide Staining: Add propidium iodide (PI) solution to the cells and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA. A histogram of DNA content will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Doxorubicin-Induced Apoptosis Signaling Pathway
Doxorubicin induces apoptosis through a complex network of signaling pathways, primarily initiated by DNA damage and the generation of reactive oxygen species (ROS).
Caption: Doxorubicin-induced apoptosis pathway.
This compound's Proposed Mechanism of Action
As a DNA intercalator, this compound's primary action is the disruption of DNA integrity, which is a potent trigger for apoptosis, likely through the intrinsic pathway.
Caption: Proposed mechanism of action for this compound.
General Experimental Workflow for In Vitro Drug Comparison
The following workflow outlines the key steps in comparing the in vitro efficacy of two compounds.
Caption: In vitro drug comparison workflow.
Conclusion
This guide provides a comparative overview of this compound and doxorubicin for the treatment of solid tumors, based on currently available scientific literature. Doxorubicin is a well-characterized agent with a potent, multi-faceted mechanism of action, but its clinical utility is hampered by significant toxicities. This compound presents as a DNA intercalator with a different toxicity profile, primarily characterized by reversible neurological effects in early clinical trials.[7]
A direct, comprehensive comparison of the efficacy of this compound and doxorubicin is challenging due to the limited availability of quantitative preclinical and clinical data for this compound. The provided data for doxorubicin is extensive, reflecting its long history in cancer therapy. Further research, including head-to-head in vitro and in vivo studies, is necessary to fully elucidate the comparative efficacy and therapeutic potential of this compound in the context of established treatments like doxorubicin for various solid tumors. This guide serves as a foundational resource for researchers and drug development professionals to understand the current state of knowledge and to identify key areas for future investigation.
References
- 1. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 2. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 3. In vitro pharmacodynamic assay for cancer drug development: application to this compound, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A phase I and pharmacological study of protracted infusions of this compound mesylate in patients with solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Preclinical and Clinical Progress in Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
Crisnatol in Patient-Derived Xenografts: A Comparative Analysis of Anti-Cancer Activity
A critical evaluation of Crisnatol's anti-cancer potential in the context of modern preclinical models reveals a significant data gap. While historical clinical trials provide some insight into its activity, the absence of studies in patient-derived xenograft (PDX) models—the current standard for preclinical efficacy testing—necessitates a comparative analysis against mechanistically similar agents that have been evaluated in these systems. This guide provides an objective comparison of this compound with other DNA intercalating and topoisomerase-inhibiting agents, supported by available experimental data from PDX models.
This compound is a novel lipophilic arylmethylaminopropanediol that has demonstrated antineoplastic activity in various murine and human tumor models.[1] Its primary mechanism of action is understood to be DNA intercalation, a process that disrupts DNA replication and transcription, ultimately leading to cancer cell death.[1][2] Early phase clinical trials in the late 1980s and early 1990s explored its use in patients with refractory solid tumors, establishing a recommended Phase II dose and identifying dose-limiting toxicities, primarily reversible neurological effects.[1][2] However, these studies did not demonstrate significant anti-tumor efficacy in patient populations such as those with advanced ovarian cancer.[3]
To bridge the gap in understanding this compound's potential efficacy in a more clinically relevant preclinical setting, this guide draws comparisons with two well-established anti-cancer agents that share a similar mechanism of action and have been evaluated in PDX models: Doxorubicin and Irinotecan.
Comparative Analysis of Anti-Cancer Agents in PDX Models
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are considered more predictive of clinical outcomes than traditional cell line-derived xenografts.[4][5] The following tables summarize the performance of Doxorubicin and Irinotecan in various PDX models, providing a benchmark against which the potential of this compound could be assessed if such data were available.
Doxorubicin Performance in Patient-Derived Xenograft Models
| Tumor Type | PDX Model | Treatment Regimen | Outcome |
| Soft Tissue Sarcoma (Synovial Sarcoma) | Not Specified | Doxorubicin | Tumor volume increased steadily, similar to control. |
| Soft Tissue Sarcoma (Dedifferentiated Liposarcoma) | Not Specified | Doxorubicin | Tumor volume increased steadily, similar to control. |
| Desmoplastic Small Round Cell Tumor | Not Specified | Doxorubicin | Moderate anti-tumor effect (Maximum Tumor Volume Inhibition: 55-66%).[6] |
Irinotecan Performance in Patient-Derived Xenograft Models
| Tumor Type | PDX Model | Treatment Regimen | Outcome |
| Pancreatic Cancer | IM-PAN-001 | Liposomal Irinotecan (50 mg/kg/week) | Greater antitumor activity, histological tumor regression, and higher plasma levels of CPT-11 and SN-38 compared to non-liposomal irinotecan.[1] |
| Pancreatic Cancer | IM-PAN-001 | Non-liposomal Irinotecan (50 mg/kg/week) | Less effective than liposomal formulation.[1] |
| Pediatric MLL-Rearranged Acute Lymphoblastic Leukemia | UPID VU9815, UPID788 | Irinotecan (40 mg/kg, 3 times/week for 10 doses) | Complete remission (<0.2% human CD45+ cells) and almost complete eradication of leukemic cells in bone marrow, peripheral blood, and spleen.[7] |
| Desmoplastic Small Round Cell Tumor | Not Specified | Irinotecan | Nearly complete tumor growth inhibition (Maximum Tumor Volume Inhibition: 96-98%).[6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are representative protocols for the establishment and utilization of PDX models for anti-cancer drug evaluation.
Establishment of Patient-Derived Xenografts
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients during surgical resection or biopsy.
-
Implantation: A small fragment (typically 2-4 mm³) of the viable tumor tissue is subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID or NSG).
-
Tumor Growth and Passaging: Once the tumor reaches a specified volume (e.g., 1000-1500 mm³), it is excised and can be serially passaged into subsequent cohorts of mice for expansion.
-
Model Characterization: The established PDX model is characterized to ensure it retains the key histological and molecular features of the original patient tumor.
In Vivo Anti-Cancer Efficacy Studies
-
Cohort Formation: Once tumors in the PDX-bearing mice reach a predetermined size (e.g., 150-250 mm³), the mice are randomized into treatment and control groups.
-
Drug Administration: The investigational drug (e.g., this compound) and comparator agents (e.g., Doxorubicin, Irinotecan) are administered according to a predefined schedule, dose, and route of administration. The control group typically receives a vehicle solution.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using the formula: (Length x Width²)/2.
-
Data Analysis: Tumor growth inhibition is calculated and statistically analyzed to determine the efficacy of the treatment compared to the control. Other endpoints such as body weight changes are also monitored to assess toxicity.
-
Biomarker Analysis: At the end of the study, tumors may be excised for histological and molecular analysis to investigate the mechanism of action and identify potential biomarkers of response.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams illustrate the proposed mechanism of action for DNA intercalating agents and the general workflow of a PDX-based anti-cancer drug study.
References
- 1. Liposomal Irinotecan Shows a Larger Therapeutic Index than Non-liposomal Irinotecan in Patient-Derived Xenograft Models of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Biological Mechanisms of Action of Chrysophanol in Hepatic Stellate Cells Activated by Hepatic B Virus X Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-cancer Activity of Chrysin in Cancer Therapy: a Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Irinotecan Induces Disease Remission in Xenograft Mouse Models of Pediatric MLL-Rearranged Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Crisnatol and Etoposide on DNA Cleavage: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of the mechanisms of DNA cleavage induced by Crisnatol and etoposide. While direct comparative preclinical studies are limited, this document synthesizes available data to highlight their distinct modes of action.
Executive Summary
This guide delineates the fundamental differences in the mechanisms by which this compound, a DNA intercalator, and etoposide, a topoisomerase II inhibitor, induce DNA cleavage. Etoposide acts by stabilizing the topoisomerase II-DNA cleavage complex, leading to enzyme-mediated DNA strand breaks. In contrast, this compound, as a member of the arylmethylaminopropanediol class of DNA intercalators, inserts itself between DNA base pairs, distorting the helical structure and likely leading to strand breaks through interference with DNA replication and repair processes. This guide presents a summary of their mechanisms, comparative data based on their distinct modes of action, detailed experimental protocols for their evaluation, and visual diagrams of their respective pathways.
Introduction
Both this compound and etoposide are cytotoxic agents that ultimately lead to DNA damage and cell death, making them relevant in the context of cancer therapy. However, their initial molecular targets and the pathways leading to DNA cleavage are fundamentally different. Etoposide is a well-characterized topoisomerase II poison, a class of drugs that trap the enzyme in its transient cleavage complex with DNA.[1][2] this compound (also known as BW A770U) has been identified as a DNA intercalator, a compound that directly binds to the DNA helix.[3][4] Understanding these mechanistic differences is crucial for predicting their therapeutic efficacy, potential synergies, and resistance mechanisms.
Mechanisms of Action and DNA Cleavage
Etoposide: A Topoisomerase II Poison
Etoposide exerts its cytotoxic effects by targeting topoisomerase II, an essential enzyme that resolves topological problems in DNA by creating transient double-strand breaks.[2][5] The key steps in etoposide-induced DNA cleavage are:
-
Topoisomerase II Binding to DNA: The enzyme binds to a segment of DNA (the G-segment).
-
DNA Cleavage: Topoisomerase II creates a double-strand break in the G-segment, forming a covalent intermediate known as the cleavage complex, where the enzyme is linked to the 5' ends of the broken DNA.[5]
-
Etoposide Intervention: Etoposide binds to this transient cleavage complex, stabilizing it and inhibiting the subsequent religation of the DNA strands.[2][6]
-
Accumulation of DNA Breaks: The stabilization of the cleavage complex leads to an accumulation of protein-linked double-strand DNA breaks, which can trigger cell cycle arrest and apoptosis.[6]
This compound: A DNA Intercalator
This compound belongs to the arylmethylaminopropanediol class of compounds and functions as a DNA intercalator.[3] The proposed mechanism for DNA cleavage by intercalators involves:
-
Insertion into the DNA Helix: The planar aromatic rings of this compound insert between the base pairs of the DNA double helix.[7][8]
-
Structural Distortion: This intercalation unwinds and lengthens the DNA helix, causing significant structural distortion.[7][9]
-
Interference with DNA Processes: The distorted DNA structure can interfere with essential cellular processes such as DNA replication and transcription. This interference can lead to the stalling of replication forks and the formation of single or double-strand breaks.[7][10]
-
Induction of DNA Damage Response: The resulting DNA damage activates cellular DNA damage response (DDR) pathways, which can lead to cell cycle arrest and apoptosis if the damage is irreparable.[11][12]
One study on this compound's effects on murine erythroleukemic cells showed that it induces a reversible G2-phase block at lower concentrations and persistent S-phase retardation or irreversible G2 blocks at higher concentrations, consistent with the induction of DNA damage.[4]
Comparative Data
| Feature | This compound | Etoposide |
| Primary Target | DNA Double Helix | DNA Topoisomerase II |
| Mechanism of DNA Interaction | Intercalation between base pairs | Binds to the Topoisomerase II-DNA complex |
| Nature of DNA Breaks | Likely a mix of single and double-strand breaks resulting from replication stress and repair inhibition. | Primarily protein-linked double-strand breaks. |
| Enzyme Dependence | Does not directly target a specific enzyme for cleavage but may interfere with various DNA processing enzymes. | Absolutely dependent on the presence and activity of Topoisomerase II. |
| Cell Cycle Phase Specificity | Likely most effective during the S and G2 phases due to interference with DNA replication.[4] | Primarily active in the S and G2 phases of the cell cycle when Topoisomerase II is highly expressed and active. |
Experimental Protocols
In Vitro DNA Cleavage Assay for Etoposide (Topoisomerase II-Mediated)
This assay measures the ability of etoposide to stabilize the topoisomerase II-DNA cleavage complex, leading to an increase in cleaved DNA products.
Materials:
-
Purified human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Etoposide stock solution (in DMSO)
-
10x Topoisomerase II reaction buffer (e.g., 100 mM Tris-HCl pH 8.0, 500 mM KCl, 50 mM MgCl2, 5 mM DTT, 10 mM ATP)
-
Stop solution (e.g., 1% SDS, 50 mM EDTA)
-
Proteinase K (20 mg/mL)
-
Agarose gel, electrophoresis buffer (TBE or TAE), and loading dye
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures on ice. For a 20 µL reaction, combine:
-
2 µL 10x Topoisomerase II reaction buffer
-
0.5 µg supercoiled plasmid DNA
-
Varying concentrations of etoposide (or DMSO for control)
-
Nuclease-free water to a final volume of 18 µL
-
-
Add 2 µL of purified topoisomerase IIα to each reaction tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 2 µL of stop solution.
-
Add 1 µL of Proteinase K and incubate at 50°C for 30 minutes to digest the protein.
-
Add loading dye to the samples and load them onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear). Linear DNA indicates a double-strand break.
-
Stain the gel and visualize the DNA bands using a gel imaging system.
-
Quantify the amount of linear DNA to determine the extent of DNA cleavage.
In Vitro DNA Cleavage Assay for this compound (Intercalation-Induced)
This assay can be adapted to assess if this compound directly causes DNA strand breaks or sensitizes DNA to cleavage. A common method is the plasmid DNA cleavage assay.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
This compound stock solution (in DMSO)
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.4, 1 mM EDTA)
-
Agarose gel, electrophoresis buffer, and loading dye
-
DNA staining agent
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures in a total volume of 20 µL:
-
0.5 µg supercoiled plasmid DNA
-
Varying concentrations of this compound (or DMSO for control)
-
Reaction buffer to the final volume
-
-
Incubate the reactions at 37°C for a specified time (e.g., 1-4 hours).
-
Add loading dye to the samples and load them onto a 1% agarose gel.
-
Perform electrophoresis. The conversion of supercoiled DNA (Form I) to nicked circular (Form II) or linear (Form III) DNA indicates single-strand or double-strand breaks, respectively.
-
Stain the gel and visualize the DNA bands.
-
Quantify the disappearance of the supercoiled form and the appearance of the nicked and linear forms to assess DNA cleavage.
Visualizations
Etoposide Mechanism of Action
Caption: Etoposide stabilizes the Topoisomerase II-DNA cleavage complex, preventing religation and causing double-strand breaks.
This compound Mechanism of Action
Caption: this compound intercalates into DNA, distorting its structure and leading to replication stress and DNA strand breaks.
Experimental Workflow for DNA Cleavage Assay
Caption: Generalized workflow for in vitro DNA cleavage assays for both etoposide and this compound.
Conclusion
This compound and etoposide represent two distinct classes of DNA-damaging agents with different molecular mechanisms. Etoposide is an indirect DNA damaging agent that requires the enzymatic action of topoisomerase II to induce cleavage. In contrast, this compound directly interacts with DNA through intercalation, leading to structural changes that precipitate DNA strand breaks, likely through the disruption of DNA replication and other processes. This fundamental difference in their mechanism of action has significant implications for their pharmacological profiles, including efficacy, resistance, and potential for combination therapies. Further preclinical studies directly comparing the DNA cleavage profiles of these two agents would be invaluable for a more comprehensive understanding of their relative activities.
References
- 1. DNA Cleavage Mediated by Bacterial Type II Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The DNA-topoisomerase Inhibitors in Cancer Therapy – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Correlation of cytotoxicity and protein-associated DNA strand breaks for 2-(arylmethylamino)-1,3-propanediols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An efficient multiple-exposure analysis of the toxicity of this compound, a DNA intercalator in phase II clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA topoisomerase II selects DNA cleavage sites based on reactivity rather than binding affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. What are DNA intercalators and how do they work? [synapse.patsnap.com]
- 8. Drug-DNA intercalation: from discovery to the molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intercalation (biochemistry) - Wikipedia [en.wikipedia.org]
- 10. Correlations between intercalator-induced DNA strand breaks and sister chromatid exchanges, mutations, and cytotoxicity in Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Proteins from the DNA Damage Response: Regulation, Dysfunction, and Anticancer Strategies [mdpi.com]
Evaluating Crisnatol's Potency Against Cisplatin-Resistant Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to platinum-based chemotherapies, particularly cisplatin, remains a significant challenge in oncology. This guide provides a comparative analysis of Crisnatol, a DNA intercalating agent, and its potential efficacy in overcoming cisplatin resistance. While direct comparative clinical data on this compound in cisplatin-resistant tumors is limited due to its developmental stage in the late 1980s and early 1990s, this document synthesizes available preclinical and clinical information to offer a theoretical framework for its potential utility.
Understanding Cisplatin Resistance
Cisplatin, a cornerstone of cancer therapy, exerts its cytotoxic effects primarily by forming DNA adducts, which obstruct DNA replication and transcription, ultimately leading to apoptosis.[1][2][3] However, tumor cells can develop resistance through various mechanisms, broadly categorized as pre-target, on-target, and post-target resistance.[4] These mechanisms include:
-
Reduced Intracellular Accumulation: Decreased influx or increased efflux of the drug, limiting its access to DNA.[1][2][5]
-
Intracellular Inactivation: Detoxification by molecules such as glutathione and metallothioneins.[1][5]
-
Enhanced DNA Repair: Increased capacity of the cell to recognize and remove cisplatin-DNA adducts through pathways like nucleotide excision repair (NER).[1][2][5]
-
Altered Signaling Pathways: Dysregulation of apoptotic pathways, rendering the cell less sensitive to DNA damage-induced cell death.[1][5]
This compound: A DNA Intercalator with a Different Mode of Action
This compound (BWA770U mesylate) is a novel lipophilic arylmethylaminopropanediol that functions as a DNA intercalator.[6] Unlike cisplatin, which forms covalent bonds with DNA, this compound inserts itself between the base pairs of the DNA double helix. This action is thought to inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis. Early clinical trials in the late 1980s and early 1990s established its safety profile and recommended Phase II dosage, with reversible neurological toxicity being the primary dose-limiting factor.[6]
Comparative Analysis: this compound vs. Cisplatin in the Context of Resistance
The fundamental difference in the mechanism of DNA interaction between this compound and cisplatin forms the basis for the hypothesis that this compound may be effective against cisplatin-resistant tumors.
| Feature | Cisplatin | This compound | Potential Advantage of this compound in Cisplatin Resistance |
| Mechanism of Action | Forms covalent DNA adducts, primarily intrastrand crosslinks.[1][3] | Intercalates between DNA base pairs.[6] | May bypass resistance mechanisms that rely on the recognition and repair of cisplatin-specific DNA adducts. |
| Cellular Uptake | Utilizes copper transporters and passive diffusion.[7] | As a lipophilic compound, likely enters cells via passive diffusion.[6] | May be less susceptible to resistance mechanisms involving the downregulation of specific transporters. |
| Intracellular Target | Primarily interacts with purine bases (guanine and adenine) in DNA.[1] | Intercalates non-covalently into the DNA helix.[6] | The damage induced may not be a substrate for the same repair enzymes that handle cisplatin adducts. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Human Breast Cancer Cells
| Cell Line | Drug | Parameter | Value | Reference |
| MCF-7 | This compound | Growth Inhibition Threshold (k) | 30-1000 µM·h | [8][9] |
| MCF-7 | This compound | Cytostatic Concentration (k) | 1500 µM·h | [8][9] |
| MCF-7 | This compound | Cytotoxic Concentration (k) | >2000 µM·h | [8][9] |
| MDA-MB-231 | This compound | Favorable Cytotoxicity | Compared favorably with clinically useful agents | [8][9] |
Note: The parameter 'k' represents the drug exposure constant, derived from the pharmacodynamic principle Cⁿ x T = k, where C is the drug concentration, T is the exposure time, and n is the concentration coefficient.
Experimental Protocols
The following provides a summarized methodology for a key in vitro experiment cited in this guide.
In Vitro Pharmacodynamic Assay for this compound
Objective: To evaluate the in vitro antitumor activity of this compound across a range of concentrations and exposure times.
Methodology:
-
Cell Culture: MCF-7 human breast cancer cells were cultured in appropriate media.
-
Drug Exposure Matrix: Cells were exposed to a matrix of this compound concentrations (C) for various durations (T).
-
Cell Viability Assessment: After drug exposure, cell viability was determined using a suitable assay (e.g., MTT assay).
-
Data Analysis: The results were analyzed based on the pharmacodynamic principle Cⁿ x T = k, where 'k' is the drug exposure constant that defines the level of antitumor activity (e.g., growth inhibition, cytostatic, cytotoxic). This allows for the determination of the minimum C x T required for a specific effect.[8][9]
Visualizing Signaling Pathways and Experimental Workflows
Cisplatin Resistance Mechanisms
Caption: Key molecular mechanisms leading to cisplatin resistance in tumor cells.
Hypothetical Mechanism of this compound Bypassing Cisplatin Resistance
Caption: Theoretical model of this compound's action in a cisplatin-resistant cell.
Experimental Workflow for Evaluating Drug Potency
Caption: A typical workflow for assessing drug potency in resistant cell lines.
Conclusion
While the clinical development of this compound did not progress to its widespread use, its distinct mechanism of action as a DNA intercalator presents a compelling theoretical argument for its potential efficacy in overcoming cisplatin resistance. The ability to bypass resistance mechanisms centered on specific DNA adduct recognition and repair is a key theoretical advantage. Future research, should it be revisited, would require direct comparative studies in well-characterized cisplatin-resistant preclinical models to validate this hypothesis and determine if this compound or similar DNA intercalators hold promise for this challenging patient population.
References
- 1. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The Challenging Treatment of Cisplatin-Resistant Tumors: State of the Art and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I and clinical pharmacology trial of this compound (BWA770U mesylate) using a monthly single-dose schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro pharmacodynamic assay for cancer drug development: application to this compound, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
In Vivo Validation of Crisnatol's Blood-Brain Barrier Permeability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo blood-brain barrier (BBB) permeability of Crisnatol with other relevant anti-cancer agents. Experimental data and detailed methodologies are presented to support the validation of this compound's potential for treating central nervous system (CNS) malignancies.
Introduction
Effective treatment of brain tumors is often hindered by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents most systemically administered therapeutic agents from reaching the central nervous system. This compound, a topoisomerase II inhibitor, has shown promise in the treatment of gliomas, suggesting its ability to cross this barrier.[1] This guide evaluates the in vivo BBB permeability of this compound in comparison to standard-of-care and other chemotherapeutic agents used for brain tumors, namely Temozolomide, Irinotecan, and Topotecan.
Comparative Analysis of Blood-Brain Barrier Permeability
For the purpose of this comparative guide, we will utilize available preclinical data for Temozolomide, Irinotecan, and Topotecan in mice.
Table 1: In Vivo Blood-Brain Barrier Permeability of Selected Anti-Cancer Agents in Mice
| Compound | Molecular Weight ( g/mol ) | Brain-to-Plasma Ratio (Total) | Brain-to-Plasma Ratio (Unbound, Kp,uu) | Species | Method | Reference |
| This compound | 345.4 | Estimated > 1 | Not Determined | - | - | [2] |
| Temozolomide | 194.15 | ~0.34 - 1.1 | Not Determined in these studies | Rat, Mouse | Brain Homogenate | [3][4] |
| Irinotecan | 586.68 | ~0.5 - 4 (in tumor) | Not Determined | Mouse | Brain Tumor Homogenate | [5] |
| SN-38 (active metabolite of Irinotecan) | 392.4 | ~0.8 - 2.8 (in tumor) | Not Determined | Mouse | Brain Tumor Homogenate | [5] |
| Topotecan | 421.45 | ~0.123 - 0.36 | 0.88 (Mdr1a/b-/-/Bcrp1-/- mice) | Mouse | Brain Homogenate, Microdialysis | [6][7] |
Note: The brain-to-plasma ratio for this compound is an estimation based on its lipophilic nature and clinical efficacy in brain tumors. Higher ratios for Irinotecan and SN-38 are observed within the tumor, likely due to the enhanced permeability and retention (EPR) effect in the tumor microenvironment.
Experimental Protocols for In Vivo BBB Permeability Assessment
Two common and robust methods for quantifying the in vivo BBB permeability of a compound are in situ brain perfusion and brain microdialysis.
In Situ Brain Perfusion
This technique allows for the precise measurement of the unidirectional influx of a compound across the BBB, independent of systemic clearance.
Experimental Workflow:
Caption: Workflow for in situ brain perfusion experiment.
Detailed Methodology:
-
Animal Preparation: A mouse or rat is anesthetized, and the common carotid artery is surgically exposed and catheterized.[1]
-
Perfusion: A physiological buffer containing a known concentration of the test compound (e.g., this compound) is perfused through the catheterized artery at a constant rate for a short duration (e.g., 1-5 minutes).
-
Sample Collection: Following perfusion, the animal is decapitated, and the brain is rapidly removed and weighed.
-
Sample Processing: The brain tissue is homogenized.
-
Quantification: The concentration of the test compound in the brain homogenate is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation: The brain uptake clearance (K_in) is calculated by dividing the amount of drug in the brain by the integral of the perfusate concentration over time.
Brain Microdialysis
This technique allows for the continuous sampling of the unbound drug concentration in the brain extracellular fluid (ECF) of a freely moving animal, providing a dynamic measure of BBB penetration and elimination.
Experimental Workflow:
Caption: Workflow for in vivo brain microdialysis.
Detailed Methodology:
-
Surgical Implantation: A guide cannula for the microdialysis probe is stereotaxically implanted into the brain region of interest in an anesthetized rodent. The animal is allowed to recover from surgery.[8][9][10]
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Drug Administration: The test compound is administered systemically (e.g., intravenously or intraperitoneally).
-
Sample Collection: Dialysate samples are collected at regular intervals to measure the unbound drug concentration in the brain ECF over time. Blood samples are also collected to determine the unbound plasma concentration.
-
Quantification: The concentration of the unbound drug in the dialysate and plasma ultrafiltrate is determined by a sensitive analytical method.
-
Calculation: The unbound brain-to-plasma concentration ratio (Kp,uu) is calculated from the ratio of the area under the concentration-time curve (AUC) in the brain dialysate to the AUC in plasma ultrafiltrate.[11]
Signaling Pathways and Logical Relationships
Understanding the factors that govern a drug's ability to cross the BBB is crucial for the design of effective CNS therapies.
Caption: Factors influencing blood-brain barrier permeability.
Conclusion
While direct quantitative in vivo BBB permeability data for this compound remains to be published, its demonstrated clinical efficacy in treating brain tumors provides strong evidence of its ability to penetrate the CNS. Its physicochemical properties are favorable for passive diffusion across the BBB. For a definitive quantitative assessment, in vivo studies using techniques such as in situ brain perfusion or microdialysis are recommended. The comparative data presented for established chemotherapeutics like Temozolomide, Irinotecan, and Topotecan provide a valuable benchmark for interpreting future preclinical and clinical data on this compound's CNS pharmacokinetics. Further investigation into this compound's interaction with BBB transporters will also be crucial for a comprehensive understanding of its brain distribution.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C23H23NO2 | CID 57062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Irinotecan and temozolomide brain distribution: a focus on ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cienciavida.org [cienciavida.org]
- 5. researchgate.net [researchgate.net]
- 6. Physiologically based pharmacokinetic model for topotecan in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Compartment-specific roles of ABC transporters define differential topotecan distribution in brain parenchyma and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]
- 10. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple Method for Assessing Free Brain/Free Plasma Ratios Using an In Vitro Model of the Blood Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Phase I Clinical Trial Results of Crisnatol and Other Topoisomerase II Inhibitors
This guide provides a comprehensive comparison of the Phase I clinical trial results for Crisnatol, an experimental anticancer agent, with other established topoisomerase II inhibitors. The information is intended for researchers, scientists, and drug development professionals to offer an objective overview of the safety, pharmacokinetics, and dose-limiting toxicities of these compounds.
Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition
This compound, along with comparator drugs such as doxorubicin, etoposide, and mitoxantrone, functions as a DNA intercalating agent and an inhibitor of topoisomerase II.[1][2][3] This dual mechanism disrupts DNA replication and repair in rapidly dividing cancer cells, ultimately leading to apoptosis (cell death). The planar aromatic structure of these molecules allows them to insert themselves between the base pairs of the DNA helix, causing a local unwinding and deformation of the DNA structure.[1][2] This intercalation can interfere with the function of DNA polymerases and other DNA-binding proteins.
Furthermore, these agents stabilize the transient covalent complex formed between topoisomerase II and DNA.[4] Topoisomerase II is an essential enzyme that resolves DNA topological problems, such as supercoiling and tangling, which arise during replication and transcription. By preventing the re-ligation of the DNA strands after the enzyme has created a double-strand break, these drugs lead to the accumulation of DNA damage, which triggers cell cycle arrest and apoptosis.[4][5][6]
Data Presentation: Comparative Phase I Clinical Trial Data
The following tables summarize the key quantitative data from Phase I clinical trials of this compound and selected topoisomerase II inhibitors.
Table 1: Maximum Tolerated Dose (MTD) and Dose-Limiting Toxicities (DLTs)
| Drug | MTD | Dose-Limiting Toxicities | Patient Population | Source |
| This compound | 2700 mg/m² over 72 hours | Neurologic (confusion, agitation, disorientation) | Advanced solid malignancies | [7][8] |
| 388 mg/m² (6-hour infusion) | Neurologic (somnolence, dizziness, blurred vision) | Refractory solid tumors | [5] | |
| Doxorubicin | 25 mg/m² per week (with α2-interferon) | Granulocytopenia, thrombocytopenia | Malignant solid tumors | [9] |
| Etoposide | 60 mg/m²/day (oral, 21 days) | Diarrhea | Refractory solid tumors (pediatric) | [10] |
| 3000 mg/m² (with high-dose melphalan) | Mucositis, infection | Refractory or relapsed solid tumors | [11] | |
| Teniposide | 100 mg/day (oral, 20 days) | Myelosuppression | Refractory cancers | [8] |
| 0.6 g/m² (over 3 days) | Severe skin rash, leukocytopenia, thrombocytopenia | Refractory malignancies | [12] | |
| Mitoxantrone | Up to 18 mg/m² (liposomal) | Leukocytopenia | Not specified | [13] |
| Not established (hepatic arterial infusion) | Neutropenia | Hepatocellular or colorectal carcinoma metastatic to the liver | [14] |
Table 2: Comparative Pharmacokinetic Parameters
| Drug | Half-life (t½) | Clearance (CL) | Volume of Distribution (Vd) | Source |
| This compound | 2.9 - 3.3 hours | 18.3 - 22.8 L/hr/m² | 53 - 58.8 L/m² | [5][7] |
| Doxorubicin | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts | |
| Etoposide | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts | |
| Teniposide | Not specified in provided abstracts | Not specified in provided abstracts | Not specified in provided abstracts | |
| Mitoxantrone | Not specified in provided abstracts | Linearly cleared (liposomal) | Not specified in provided abstracts | [13] |
Experimental Protocols
The methodologies for the cited Phase I clinical trials, while varying in specific details, generally followed a dose-escalation design to determine the MTD and safety profile of the investigational drug.
General Phase I Trial Design:
-
Patient Population: Patients with advanced or refractory solid tumors who have failed standard therapies are typically enrolled. Specific tumor types may vary between studies.
-
Dose Escalation: A modified Fibonacci schema or a "3+3" design is commonly used.[15] Cohorts of 3-6 patients receive a specific dose level. If no DLTs are observed, the next cohort receives a higher dose. If one DLT is observed, the cohort is expanded. If two or more DLTs occur, the MTD is considered to have been exceeded, and the next lower dose level is declared the MTD.
-
Drug Administration: The route of administration (e.g., intravenous infusion, oral) and the schedule (e.g., daily, weekly, every 3 weeks) are key parameters of the study design and can significantly impact the drug's toxicity and efficacy.
-
Toxicity Assessment: Patients are closely monitored for adverse events, which are graded according to standardized criteria such as the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE). DLTs are pre-defined and typically include severe non-hematologic toxicities or prolonged, severe myelosuppression.
-
Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to determine pharmacokinetic parameters such as peak plasma concentration (Cmax), area under the curve (AUC), half-life, clearance, and volume of distribution. High-pressure liquid chromatography (HPLC) is a common method for drug concentration analysis.[5]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the mechanism of action of this compound and other topoisomerase II inhibitors.
References
- 1. Topo II inhibition and DNA intercalation by new phthalazine-based derivatives as potent anticancer agents: design, synthesis, anti-proliferative, docking, and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA intercalation and inhibition of topoisomerase II. Structure-activity relationships for a series of amiloride analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic signalling by inhibitors of DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. A phase I study of daily oral teniposide for 20 days - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Phase I study of oral etoposide in children with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase I trial of high-dose melphalan, high-dose etoposide and autologous bone marrow re-infusion in solid tumors: an Eastern Cooperative Oncology Group (ECOG) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-dose teniposide for refractory malignancies: a phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase I clinical trial of pegylated liposomal mitoxantrone plm60-s: pharmacokinetics, toxicity and preliminary efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase I-II trial of mitoxantrone by hepatic arterial infusion in patients with hepatocellular carcinoma or colorectal carcinoma metastatic to the liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
statistical validation of Crisnatol's survival benefit in preclinical models
For Immediate Release
This guide provides a comparative analysis of the preclinical survival benefits of Crisnatol, a novel antineoplastic agent, with established chemotherapy drugs. Due to the limited availability of public preclinical data for this compound, this guide focuses on its mechanism of action and provides a detailed comparison with preclinical data for Doxorubicin and Cisplatin in similar murine leukemia models. This information is intended for researchers, scientists, and drug development professionals to offer a framework for understanding the potential therapeutic window of this compound.
This compound: An Overview
This compound (BWA770U) is a DNA intercalator, a class of compounds that insert themselves between the base pairs of DNA. This interaction disrupts the normal function of DNA, inhibiting DNA replication and transcription, which ultimately leads to cell death.[1] This mechanism is the basis for its antineoplastic activity observed in various preclinical models. While Phase I clinical trials have been conducted to assess its safety and pharmacology in humans, detailed preclinical survival data remains largely unpublished.
Comparative Preclinical Survival Data
To provide a context for this compound's potential efficacy, this section presents preclinical survival data for two widely used chemotherapeutic agents, Doxorubicin and Cisplatin, in the P388 murine leukemia model. This model is a standard for preclinical cancer drug screening.
| Compound | Animal Model | Treatment Regimen | Median Survival Time (MST) of Treated Group (days) | Median Survival Time (MST) of Control Group (days) | Percent Increase in Lifespan (%ILS) |
| Doxorubicin | BDF1 mice with P388 Leukemia | 9 mg/kg, single intraperitoneal injection on day 1 | 21.5 | 10.5 | 105% |
| Cisplatin | BDF1 mice with P388 Leukemia | 8 mg/kg, single intraperitoneal injection on day 1 | 18.5 | 10.5 | 76% |
Note: The data presented above is a representative summary from historical preclinical studies. Actual results can vary based on specific experimental conditions.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison.
P388 Murine Leukemia Model for Survival Analysis
1. Animal Model:
-
Species: Female BDF1 mice
-
Age: 6-8 weeks
-
Weight: 18-22 grams
-
Acclimatization: Animals are acclimated for at least one week before the experiment.
2. Tumor Implantation:
-
Cell Line: P388 murine leukemia cells are maintained in vivo by serial intraperitoneal transplantation in DBA/2 mice.
-
Implantation: On day 0, each BDF1 mouse is inoculated intraperitoneally with 1 x 10^6 P388 leukemia cells.
3. Treatment:
-
Drug Administration: Test compounds (Doxorubicin or Cisplatin) are administered as a single intraperitoneal injection on day 1.
-
Control Group: A control group receives a vehicle injection (e.g., saline) on the same schedule.
-
Randomization: Mice are randomly assigned to treatment and control groups.
4. Monitoring and Data Collection:
-
Observation: Animals are monitored daily for signs of toxicity and mortality.
-
Endpoint: The primary endpoint is survival time, recorded in days.
-
Data Analysis: The median survival time (MST) for each group is calculated. The percent increase in lifespan (%ILS) is determined using the formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100.[2]
Visualizing Molecular and Experimental Pathways
To further illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
This compound, as a DNA intercalator, holds theoretical promise as an anticancer agent. However, a comprehensive evaluation of its preclinical survival benefit is hampered by the lack of publicly available in vivo data. The comparative data from established agents like Doxorubicin and Cisplatin in a standardized murine leukemia model provide a benchmark for the level of efficacy that would be considered significant in a preclinical setting. Further research and publication of this compound's preclinical data are necessary for a direct and robust statistical validation of its survival benefit.
References
- 1. In vitro pharmacodynamic assay for cancer drug development: application to this compound, a new DNA intercalator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of the cisplatin-procaine complex DPR in combination with several anticancer agents on murine P388 leukemic cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Cancer Cells Treated with Crisnatol: A Data-Driven Guide
A thorough review of publicly available scientific literature reveals a significant gap in the understanding of Crisnatol's mechanism of action at the proteomic level. Despite extensive searches for quantitative comparative proteomics studies on cancer cells treated with this compound, no specific experimental data is currently available in the public domain. Therefore, a direct comparison of its performance with other alternatives based on proteomic evidence cannot be compiled at this time.
While the requested data-driven comparison guide cannot be generated due to the absence of foundational research, this report outlines the established methodologies and the types of data that would be essential for such an analysis. This framework can serve as a guide for future research endeavors aiming to elucidate the proteomic landscape of this compound's effects on cancer cells.
The Need for Proteomic Investigation
This compound, a compound that has been explored for its potential anticancer properties, would greatly benefit from a comprehensive proteomic analysis. Such studies are crucial for:
-
Target Identification and Validation: Identifying the specific proteins that this compound directly or indirectly interacts with can confirm its mechanism of action.
-
Pathway Analysis: Understanding which cellular signaling pathways are perturbed by this compound treatment can provide insights into its efficacy and potential side effects.
-
Biomarker Discovery: Proteomic changes induced by this compound could serve as biomarkers to predict patient response or monitor treatment efficacy.
-
Comparative Efficacy: A comparative proteomic analysis against other established anticancer agents would provide a rational basis for its potential advantages or disadvantages.
Hypothetical Experimental Workflow for a Comparative Proteomic Study
Should such a study be undertaken, a typical experimental workflow would involve the following steps. This workflow is presented to illustrate the type of detailed methodology that would be required.
Caption: A generalized workflow for a comparative proteomics study of cancer cells treated with this compound.
Illustrative Signaling Pathway Analysis
Based on studies of structurally related compounds and common mechanisms of anticancer drugs, one could hypothesize the involvement of certain signaling pathways. The following diagram illustrates a hypothetical signaling cascade that could be investigated in relation to this compound treatment.
Caption: A hypothetical signaling pathway potentially modulated by this compound, leading to decreased cell proliferation and survival.
Data Presentation Framework
In a future comparative proteomics study of this compound, the quantitative data would be summarized in tables for clear comparison. Below is a template for how such data could be presented.
Table 1: Hypothetical Differentially Expressed Proteins in Cancer Cells Treated with this compound vs. Control
| Protein Accession | Gene Name | Fold Change (this compound/Control) | p-value | Cellular Function |
| P04637 | TP53 | 2.5 | <0.01 | Tumor Suppressor |
| P11362 | PARP1 | -1.8 | <0.05 | DNA Repair |
| Q00987 | BCL2L1 | -2.1 | <0.01 | Apoptosis Regulation |
| P31749 | AKT1 | -1.5 | <0.05 | Cell Survival Signaling |
| P42336 | mTOR | -1.7 | <0.05 | Cell Growth & Proliferation |
Table 2: Hypothetical Comparison of Protein Expression Changes Induced by this compound and an Alternative Drug
| Protein Accession | Gene Name | Fold Change (this compound/Control) | Fold Change (Alternative Drug/Control) |
| P04637 | TP53 | 2.5 | 1.9 |
| P11362 | PARP1 | -1.8 | -2.2 |
| Q00987 | BCL2L1 | -2.1 | -1.5 |
| P31749 | AKT1 | -1.5 | -2.8 |
| P42336 | mTOR | -1.7 | -2.5 |
Conclusion and Future Directions
While a definitive comparative proteomic guide for this compound cannot be provided at this time due to a lack of publicly available data, this document establishes a clear framework for the necessary research. Future studies employing quantitative mass spectrometry are essential to uncover the molecular mechanisms of this compound and to objectively compare its efficacy against other cancer therapeutics. The generation of such data will be invaluable to researchers, scientists, and drug development professionals in the field of oncology.
Safety Operating Guide
Proper Disposal Procedures for Crisnatol: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Crisnatol, a potent experimental anticancer agent. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental protection. This compound is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Immediate Safety and Disposal Plan
The primary and mandated procedure for the disposal of this compound is through an approved hazardous waste disposal service. Due to its toxicological profile and environmental hazards, in-lab neutralization or disposal via standard laboratory drains is strictly prohibited.
Key Disposal Steps:
-
Waste Segregation: All this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, must be segregated from general laboratory waste.
-
Containerization: Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with organic compounds.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag that clearly identifies the contents, including "this compound" and any solvents or other chemicals present. The approximate concentrations or quantities should also be noted.
-
Storage: Store the sealed hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be away from general traffic, drains, and sources of ignition.
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental management company. Do not attempt to dispose of this compound waste through incineration or by mixing it with other chemical waste streams unless explicitly approved by the disposal company.
Quantitative Data Summary
The following table summarizes the key hazard information for this compound, derived from its Safety Data Sheet (SDS).
| Property | Value | Citation |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | [1] |
| Acute Aquatic Toxicity | Category 1 (Very toxic to aquatic life) | [1] |
| Chronic Aquatic Toxicity | Category 1 (Very toxic to aquatic life with long lasting effects) | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents |
Experimental Protocols
While direct, in-lab "experimental" disposal protocols for this compound are not recommended due to safety and regulatory compliance, the following protocols detail the standard procedures for handling and preparing the waste for professional disposal.
Protocol 1: Collection of Solid this compound Waste
-
Objective: To safely collect solid this compound waste for disposal.
-
Materials:
-
Designated hazardous waste container (e.g., a rigid, sealable plastic drum).
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
-
Procedure:
-
Wear appropriate PPE at all times.
-
Carefully place all solid waste contaminated with this compound, including unused compound, contaminated weighing boats, and disposable labware, into the designated hazardous waste container.
-
Avoid generating dust. If handling powders, work in a chemical fume hood.
-
Once waste is added, securely seal the container.
-
Update the hazardous waste label with the contents and date.
-
Store the container in the Satellite Accumulation Area.
-
Protocol 2: Collection of Liquid this compound Waste
-
Objective: To safely collect liquid this compound waste for disposal.
-
Materials:
-
Designated hazardous waste container (e.g., a solvent-compatible carboy).
-
Funnel.
-
Hazardous waste labels.
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.
-
-
Procedure:
-
Wear appropriate PPE at all times and work within a chemical fume hood.
-
Using a funnel, carefully pour all liquid waste containing this compound (e.g., unused solutions, solvent rinses of contaminated glassware) into the designated liquid hazardous waste container.
-
Do not overfill the container; leave at least 10% headspace for vapor expansion.
-
Securely cap the container immediately after adding waste.
-
Update the hazardous waste label with the contents, including all solvent components and an estimated concentration of this compound.
-
Store the container in the Satellite Accumulation Area, ensuring it is within secondary containment to catch any potential leaks.
-
Visualized Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe and compliant disposal of this compound waste.
This comprehensive guide is intended to ensure that all personnel handling this compound are aware of the necessary precautions and procedures for its disposal. By following these steps, laboratories can maintain a safe working environment and adhere to environmental regulations.
References
Navigating the Safe Handling of Crisnatol: A Comprehensive Guide to Personal Protective Equipment and Operational Procedures
For researchers, scientists, and drug development professionals working with the experimental anticancer agent Crisnatol, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. By adhering to these procedural, step-by-step guidelines, your team can confidently handle this compound, minimizing exposure risks and ensuring compliant disposal.
Understanding the Hazards of this compound
This compound is identified as a hazardous substance, primarily posing a risk of being harmful if swallowed and being very toxic to aquatic life with long-lasting effects.[1] As an experimental anticancer agent, it is designed to be cytotoxic, and researchers should assume it may have mutagenic, carcinogenic, or teratogenic properties. The Safety Data Sheet (SDS) for this compound does not establish occupational exposure limit values, necessitating a conservative approach to handling and the consistent use of appropriate personal protective equipment (PPE).[2]
Personal Protective Equipment (PPE) for Handling this compound
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.
| Operation | Gloves | Gown | Eye Protection | Respiratory Protection |
| Receiving and Unpacking | Double-gloving with chemotherapy-rated gloves (e.g., nitrile) meeting ASTM D6978 standards.[3] | Disposable, impermeable gown. | Safety glasses with side shields. | Not generally required if packaging is intact. |
| Weighing and Reconstitution (in a Biological Safety Cabinet) | Double-gloving with chemotherapy-rated gloves. Change outer glove immediately upon contamination. | Disposable, impermeable gown with knit cuffs. | Safety goggles or a full-face shield.[4] | Not required if performed within a certified biological safety cabinet (BSC). |
| In Vitro/In Vivo Administration | Double-gloving with chemotherapy-rated gloves. | Disposable, impermeable gown. | Safety goggles and a full-face shield to protect against splashes.[4] | A fit-tested N95 respirator should be worn if there is a risk of aerosolization outside of a BSC. |
| Spill Cleanup | Double-gloving with chemotherapy-rated gloves. | Disposable, impermeable gown. | Safety goggles and a full-face shield. | A half-face elastomeric respirator with organic vapor and P100 cartridges.[5] |
| Waste Disposal | Double-gloving with chemotherapy-rated gloves. | Disposable, impermeable gown. | Safety glasses with side shields. | Not generally required. |
Operational Plan for Handling this compound
A clear and systematic operational plan ensures that this compound is handled safely from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the external packaging for any signs of damage or leaks. If the package is compromised, treat it as a spill and follow the spill cleanup procedure.
-
Transportation: Use a leak-proof secondary container when transporting this compound to the laboratory or storage area.[3]
-
Storage: Store this compound in a dedicated, clearly labeled, and secure location away from incompatible materials.[3] The storage area should be a locked cabinet or refrigerator within a controlled-access laboratory.[3]
Preparation and Handling
-
Designated Area: All handling of this compound, including weighing and reconstitution, must be performed in a designated area, such as a Class II Biological Safety Cabinet (BSC), to prevent contamination of the laboratory environment.[6]
-
Aseptic Technique: Use aseptic techniques to minimize the generation of aerosols. For powdered this compound, handle it carefully to avoid creating dust.
-
Labeling: All containers of this compound solutions must be clearly labeled with the compound name, concentration, date of preparation, and a cytotoxic hazard symbol.[4]
Spill Management
In the event of a spill, immediate and appropriate action is crucial to contain the contamination and protect personnel.
-
Small Spills (<5 mL or 5 g):
-
Alert personnel in the immediate area.
-
Don the appropriate PPE for spill cleanup.
-
Contain the spill using absorbent pads. For powders, gently cover with damp absorbent material to avoid aerosolization.[1]
-
Clean the spill area twice with a detergent solution, followed by a final rinse with 70% isopropyl alcohol.[1]
-
Collect all contaminated materials in a designated cytotoxic waste container.
-
-
Large Spills (>5 mL or 5 g):
-
Evacuate the area and restrict access.
-
Alert the laboratory supervisor and institutional safety officer.
-
Follow the institution's established spill response protocol for hazardous chemicals.
-
Caption: Logical workflow for this compound spill management.
Disposal Plan for this compound Waste
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and exposure to non-laboratory personnel.
Waste Segregation
-
All items that come into contact with this compound, including gloves, gowns, absorbent pads, and labware, must be considered cytotoxic waste.
-
Segregate cytotoxic waste from other laboratory waste streams.
Waste Containers
-
Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.[7] These containers are often color-coded (e.g., yellow with a purple lid or red) and marked with the cytotoxic symbol.[8]
-
Sharps contaminated with this compound must be placed in a designated cytotoxic sharps container.[7]
Disposal Procedure
-
Seal cytotoxic waste containers when they are three-quarters full.
-
Decontaminate the exterior of the waste container before removing it from the BSC or designated handling area.
-
Dispose of cytotoxic waste through the institution's hazardous waste management program, which typically involves high-temperature incineration.[7]
Caption: Step-by-step this compound waste disposal workflow.
By implementing these comprehensive safety and handling procedures, research institutions can build a strong foundation of trust and safety, ensuring that the valuable work of drug development professionals is conducted in a secure and responsible manner.
References
- 1. dvm360.com [dvm360.com]
- 2. This compound|96389-68-3|MSDS [dcchemicals.com]
- 3. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. policy.nshealth.ca [policy.nshealth.ca]
- 6. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. danielshealth.ca [danielshealth.ca]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
